molecular formula C8H18O B147376 4-Octanol CAS No. 589-62-8

4-Octanol

Cat. No.: B147376
CAS No.: 589-62-8
M. Wt: 130.23 g/mol
InChI Key: WOFPPJOZXUTRAU-UHFFFAOYSA-N
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Description

4-Octanol is a chiral secondary alcohol of interest in several scientific research fields. Its investigation is often contextualized alongside its isomer, 1-octanol, which has a more established profile in neuroscience and chemistry. In neuroscience research, 1-octanol and its primary metabolite, octanoic acid, are actively studied for their potential to reduce pathological tremor. Clinical and preclinical studies have demonstrated that these compounds can significantly suppress tremor amplitude, with research focusing on their mechanism of action, which may involve the modulation of potassium channels and GABAergic transmission . This line of inquiry is particularly relevant for developing future therapeutic agents for neurological conditions. Within chemical and industrial research, this compound serves as a valuable intermediate and model compound. It is utilized in organic synthesis for the preparation of various esters and derivatives. Furthermore, octanol isomers are fundamental in environmental chemistry and formulation science. They are extensively used in studies of partitioning behavior, serving as a model solvent to predict how organic chemicals distribute between different phases, which is critical for understanding environmental fate, bioaccumulation, and the design of delivery systems . Its properties also make it a subject of interest in the development of flavors, fragrances, and solvents. This product is strictly for use in laboratory research by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octan-4-ol
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InChI

InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3
Source PubChem
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InChI Key

WOFPPJOZXUTRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60870640
Record name 4-Octanol
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Molecular Weight

130.23 g/mol
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CAS No.

589-62-8
Record name (±)-4-Octanol
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Record name 4-Octanol
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Record name 4-OCTANOL
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Record name 4-Octanol
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Record name Octan-4-ol
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Foundational & Exploratory

An In-depth Technical Guide to 4-Octanol: Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octanol, a secondary eight-carbon alcohol, is a colorless liquid with a characteristic fruity odor.[1] It serves as a versatile compound in various industrial and research applications, notably as a fragrance and flavoring agent, a solvent, and an intermediate in chemical synthesis.[1][2] Its structure, featuring a hydroxyl group on the fourth carbon of an octane (B31449) chain, imparts specific physicochemical properties that are of interest in diverse fields, including materials science and chemical manufacturing. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is a chiral molecule, existing as a racemic mixture of (R)-4-octanol and (S)-4-octanol unless a stereospecific synthesis is employed.[3][4][5][6] The IUPAC name for this compound is octan-4-ol.[3][7][8]

Chemical structure of this compoundFigure 1. 2D Chemical Structure of this compound.
IdentifierValue
IUPAC Name octan-4-ol[3][7][8]
Synonyms Butyl propyl carbinol, n-Octan-4-ol, 4-Octyl alcohol[1][9][10]
CAS Number 589-62-8[1][2][3]
Molecular Formula C₈H₁₈O[1][2][3]
Molecular Weight 130.23 g/mol [7][8][11][12]
InChI InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3[3][11][13]
InChIKey WOFPPJOZXUTRAU-UHFFFAOYSA-N[3][11][13]
SMILES CCCCC(O)CCC[11][14][15]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for its handling, application, and analysis.

PropertyValueUnit
Appearance Colorless liquid[1][2]-
Boiling Point 174-176[1][2][11][16]°C
Melting Point -41 to -42[1][9][14]°C
Density 0.818 - 0.821 (at 20 °C)[1][2][11][16]g/mL
Refractive Index 1.426 (at 20 °C)[1][2][11][16]-
Flash Point 65 - 71.1[1][2][9][16]°C
Solubility in Water 1527 (estimated)mg/L at 25 °C
LogP (Octanol/Water Partition Coefficient) 2.338 - 2.680[1][17]-
Vapor Pressure 0.284 (estimated)[2]mmHg at 25 °C

Spectroscopic Data

Spectroscopic data is fundamental for the identification and structural elucidation of this compound.

Spectroscopic DataDescription
¹H NMR Spectra available, typically in CDCl₃.[1][13]
¹³C NMR Spectra available, typically in CDCl₃.[1]
IR Spectra available for both CCl₄ solution and liquid film.[1]
Mass Spectrometry Electron ionization mass spectra are available in the NIST WebBook.[3]

Synthesis of this compound

This compound can be synthesized through various organic chemistry routes. Two common methods are the reduction of the corresponding ketone and the Grignard reaction.

Reduction of 4-Octanone

A straightforward method for the synthesis of this compound is the reduction of 4-octanone. This can be achieved using various reducing agents.

Synthesis_Reduction 4-Octanone 4-Octanone This compound This compound 4-Octanone->this compound Reduction Reducing Agent\n(e.g., NaBH₄, LiAlH₄) Reducing Agent (e.g., NaBH₄, LiAlH₄) Reducing Agent\n(e.g., NaBH₄, LiAlH₄)->this compound

Diagram 1. Synthesis of this compound via Reduction of 4-Octanone.
Grignard Reaction

Another common synthetic route involves the Grignard reaction between a propyl magnesium halide and pentanal, or a butyl magnesium halide and butanal.

Synthesis_Grignard Propyl Magnesium Bromide Propyl Magnesium Bromide Intermediate Alkoxide Intermediate Propyl Magnesium Bromide->Intermediate Pentanal Pentanal Pentanal->Intermediate Nucleophilic Addition This compound This compound Intermediate->this compound H₃O⁺ Workup H₃O⁺ Workup H₃O⁺ Workup->this compound Protonation

Diagram 2. Synthesis of this compound via Grignard Reaction.

Biological Activity and Metabolism

While this compound is primarily used in the flavor and fragrance industries, it is important to consider its biological interactions, particularly its metabolism. As a secondary alcohol, this compound is expected to be metabolized in the liver. The primary metabolic pathway for secondary alcohols involves oxidation to the corresponding ketone, catalyzed by alcohol dehydrogenase (ADH).

Metabolism_Pathway cluster_liver Hepatic Metabolism This compound This compound 4-Octanone 4-Octanone This compound->4-Octanone Oxidation Further Metabolism Further Metabolism (e.g., to fatty acids) 4-Octanone->Further Metabolism Alcohol Dehydrogenase (ADH) Alcohol Dehydrogenase (ADH) Alcohol Dehydrogenase (ADH)->4-Octanone NADH + H+ NADH + H+ Alcohol Dehydrogenase (ADH)->NADH + H+ NAD+ NAD+ NAD+->Alcohol Dehydrogenase (ADH)

Diagram 3. Hypothesized Metabolic Pathway of this compound.

Experimental Protocols

The following sections outline general experimental methodologies for determining the key physicochemical properties of liquid alcohols like this compound.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Thermometer

  • Boiling chips

Procedure:

  • Place a small volume of this compound and a few boiling chips into the round-bottom flask.

  • Set up a distillation apparatus with the flask, condenser, and a collection vessel.

  • Insert a thermometer into the neck of the flask, ensuring the bulb is positioned just below the side arm of the condenser to accurately measure the temperature of the vapor.

  • Gently heat the flask.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.[4][16][18][19]

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (density bottle) or a graduated cylinder

  • Analytical balance

Procedure (using a pycnometer):

  • Weigh a clean, dry pycnometer.

  • Fill the pycnometer with this compound, ensuring no air bubbles are present, and cap it.

  • Wipe any excess liquid from the outside of the pycnometer.

  • Weigh the filled pycnometer.

  • Measure the volume of the pycnometer by filling it with a liquid of known density (e.g., deionized water) and weighing it.

  • Calculate the density of this compound using the formula: Density = (mass of this compound) / (volume of pycnometer).[3][11][14][17][20]

Determination of Refractive Index

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

  • Abbe refractometer

Procedure:

  • Calibrate the Abbe refractometer using a standard of known refractive index.

  • Place a few drops of this compound onto the prism of the refractometer.

  • Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C).

  • Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

  • Read the refractive index from the scale.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Procedure for ¹H and ¹³C NMR:

  • Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the spectrum according to the instrument's standard operating procedures.

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.[21][22][23][24][25]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Procedure (using Attenuated Total Reflectance - ATR):

  • Record a background spectrum of the clean ATR crystal.

  • Place a drop of this compound directly onto the ATR crystal.

  • Acquire the sample spectrum.

  • The resulting spectrum will show the characteristic absorption bands for the hydroxyl (-OH) and alkyl (C-H) groups of this compound.[9][26][27][28][29]

Conclusion

This compound is a well-characterized secondary alcohol with established physical, chemical, and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry techniques, and its metabolism is presumed to follow pathways common to other secondary alcohols. The experimental protocols outlined provide a foundation for the analysis and quality control of this compound in a research or industrial setting. This guide serves as a valuable resource for professionals requiring a detailed understanding of this compound for its application in drug development, chemical synthesis, and other scientific endeavors.

References

4-Octanol in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octanol (CAS 589-62-8), a secondary eight-carbon alcohol, is a versatile organic compound with a range of applications in research and industry. While often utilized as a solvent and an intermediate in organic synthesis, its specific properties and those of its derivatives are of increasing interest in fields such as drug development, materials science, and chemical ecology. This technical guide provides an in-depth overview of the research applications of this compound, detailing its physicochemical properties, its role in synthesis, and the functional applications of its derivatives. This guide includes structured data, detailed experimental protocols, and visualizations of relevant workflows and pathways to support researchers in their work.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research. These properties influence its behavior as a solvent, its reactivity in chemical synthesis, and its potential interactions in biological systems.

PropertyValueReference(s)
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [2]
Appearance Colorless liquid[1][3]
Odor Weak, mellow aroma[1][3]
Density 0.818 g/mL at 20 °C[1][3]
Boiling Point 174-176 °C[1][3]
Melting Point -41 °C[4]
Flash Point 65 °C[1][4]
Water Solubility Insoluble[1][3]
Solubility in Organic Solvents Soluble in ether, benzene, ethanol[1][3]
logP (Octanol/Water Partition Coefficient) 2.680[5]
Vapor Pressure 0.284 mmHg at 25 °C[1]

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic molecules, including esters, ethers, and more complex derivatives with applications in pharmaceuticals and materials science.[3]

Synthesis of 3-Amino-4-octanol (B1506556)

A significant application of this compound chemistry is in the synthesis of its amino derivative, 3-amino-4-octanol. This compound is a valuable building block for pharmaceuticals and corrosion inhibitors. The synthesis is typically a two-step process.

Step 1: Henry (Nitroaldol) Reaction to form 3-Nitro-4-octanol

  • Objective: To synthesize the intermediate 3-nitro-4-octanol from 1-nitropropane (B105015) and valeraldehyde (B50692).

  • Materials:

    • 1-Nitropropane

    • Valeraldehyde

    • Methanol

    • Aqueous sodium hydroxide (B78521) (NaOH) solution

    • Round-bottom flask equipped with a stirrer and addition funnel

  • Procedure:

    • Charge the round-bottom flask with 1-nitropropane and methanol.

    • Slowly add valeraldehyde to the stirred solution.

    • Add the aqueous NaOH catalyst. An exotherm and a color change are typically observed.

    • Monitor the reaction to completion using an appropriate analytical method (e.g., GC-MS).

Step 2: Catalytic Hydrogenation to 3-Amino-4-octanol

  • Objective: To reduce the nitro group of 3-nitro-4-octanol to an amino group.

  • Materials:

    • 3-Nitro-4-octanol (from Step 1)

    • Raney Nickel (or other suitable catalyst)

    • Methanol (as solvent)

    • High-pressure autoclave

  • Procedure:

    • Load the autoclave with 3-nitro-4-octanol, methanol, and the Raney Nickel catalyst.

    • Seal the autoclave and purge with nitrogen, followed by hydrogen.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 600 psig).

    • Heat the reaction mixture to the target temperature (e.g., 40 °C) and stir.

    • Monitor the reaction by observing hydrogen uptake.

    • Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the catalyst to obtain the crude 3-amino-4-octanol solution.

    • The product can be purified by distillation.

Synthesis_of_3_Amino_4_octanol cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Catalytic Hydrogenation 1-Nitropropane 1-Nitropropane Henry_Reaction Henry Reaction (Base Catalyst, Methanol) 1-Nitropropane->Henry_Reaction Valeraldehyde Valeraldehyde Valeraldehyde->Henry_Reaction 3-Nitro-4-octanol 3-Nitro-4-octanol Henry_Reaction->3-Nitro-4-octanol Catalytic_Hydrogenation Catalytic Hydrogenation (Raney Ni, H₂, Methanol) 3-Nitro-4-octanol->Catalytic_Hydrogenation 3-Amino-4-octanol 3-Amino-4-octanol Catalytic_Hydrogenation->3-Amino-4-octanol

Synthetic pathway for 3-Amino-4-octanol.

Application of this compound Derivatives in Materials Science

Derivatives of this compound are being explored as alternatives to traditional plasticizers in polymer formulations. For instance, 4-propyl-1-octanol (B1371254) has been investigated as a novel plasticizer for polyvinyl chloride (PVC).

Evaluation of 4-Propyl-1-octanol as a PVC Plasticizer

The performance of a novel plasticizer is evaluated through a series of standardized tests to determine its efficacy in modifying the physical properties of the polymer.

  • Preparation of PVC Plastisols:

    • Formulate PVC plastisols with varying concentrations of 4-propyl-1-octanol and a control plasticizer (e.g., dioctyl phthalate (B1215562) - DOP).

    • The formulation typically includes PVC resin, the plasticizer, a thermal stabilizer, and a co-stabilizer like epoxidized soybean oil (ESBO).

    • Mix the components in a planetary mixer until a homogeneous paste is formed.

    • De-aerate the plastisol under vacuum to remove entrapped air.

  • Preparation of PVC Films:

    • Cast the de-aerated plastisol onto a glass plate using a casting knife to a specified thickness.

    • Cure the cast film in an oven at a set temperature and time (e.g., 180 °C for 5 minutes).

    • Allow the films to cool to room temperature before testing.

  • Performance Testing:

    • Mechanical Properties: Conduct tensile strength and elongation at break tests according to ASTM D638 standards.

    • Thermal Properties: Use thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg).

    • Migration Resistance: Evaluate the loss of plasticizer through solvent extraction (e.g., in hexane) or in contact with other materials, measuring the weight loss of the PVC film over time.

Plasticizer_Evaluation_Workflow Start Start: Select Plasticizer Candidate (e.g., 4-Propyl-1-octanol) Formulation PVC Plastisol Formulation Start->Formulation Preparation PVC Film Preparation (Casting and Curing) Formulation->Preparation Testing Performance Testing Preparation->Testing Mechanical Mechanical Properties (Tensile Strength, Elongation) Testing->Mechanical Thermal Thermal Properties (TGA, DSC) Testing->Thermal Migration Migration Resistance (Solvent Extraction) Testing->Migration Analysis Data Analysis and Comparison with Control (DOP) Mechanical->Analysis Thermal->Analysis Migration->Analysis Conclusion Conclusion on Plasticizer Performance Analysis->Conclusion

Workflow for the evaluation of a novel plasticizer in PVC.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the identification and quantification of this compound and its derivatives in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for this purpose.

Experimental Protocol: GC-MS Analysis of this compound
  • Objective: To identify and quantify this compound in a sample.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

    • If necessary, perform a derivatization step (e.g., silylation) to improve the volatility and thermal stability of the analyte.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Analyzer: Scan a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time.

    • Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum of this compound.

    • Quantify the amount of this compound using a calibration curve prepared with standards of known concentrations.

ParameterTypical Value/Condition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)
Carrier Gas Helium (1 mL/min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

This compound as a Volatile Organic Compound (VOC) in Research

This compound is a volatile organic compound (VOC) that can be found in natural products and as a metabolic byproduct of microorganisms.[6][7] Research in this area focuses on identifying and quantifying this compound as a biomarker or as a component of a complex volatile profile.

Chemical Ecology Research

In chemical ecology, VOCs are studied for their role in mediating interactions between organisms. While direct research on this compound as a semiochemical is limited, its isomers are known to elicit behavioral responses in insects. The following is a generalized protocol for investigating the potential role of this compound as an insect attractant or repellent.

  • Objective: To assess the behavioral response of an insect to this compound.

  • Materials:

    • Y-tube or four-arm olfactometer

    • Purified air source

    • Flow meters

    • Humidifier

    • Test insects

    • High-purity this compound

    • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

    • Filter paper discs

  • Procedure:

    • Prepare a solution of this compound in the chosen solvent at a specific concentration.

    • Apply a known volume of the this compound solution to a filter paper disc and allow the solvent to evaporate.

    • Place the treated filter paper in the odor source chamber of one arm of the olfactometer.

    • Place a filter paper treated only with the solvent in the odor source chamber of the other arm (control).

    • Introduce a single insect at the base of the olfactometer.

    • Record the time the insect spends in each arm and its first choice of arm within a set observation period.

    • Repeat the experiment with a sufficient number of insects to allow for statistical analysis.

Olfactometer_Bioassay_Workflow Start Start: Hypothesize this compound as a semiochemical Preparation Prepare this compound solution and control (solvent only) Start->Preparation Setup Set up Olfactometer (Y-tube or 4-arm) Preparation->Setup Introduction Introduce test insect at the base Setup->Introduction Observation Observe and record insect's choice and time spent in each arm Introduction->Observation Repetition Sufficient replicates? Observation->Repetition Repetition->Observation No Analysis Statistical Analysis of behavioral data Repetition->Analysis Yes Conclusion Determine if this compound is an attractant, repellent, or neutral Analysis->Conclusion

Experimental workflow for an olfactometer bioassay.

Conclusion

This compound is a multifaceted compound with established and emerging applications in scientific research. Its utility as a solvent and a synthetic intermediate is well-documented, particularly in the production of valuable derivatives like 3-amino-4-octanol. Furthermore, the exploration of its derivatives as novel materials, such as plasticizers, highlights the potential for developing innovative products with improved performance and safety profiles. While direct research into the biological signaling effects of this compound is an area ripe for further investigation, the methodologies for studying its presence as a VOC and for its chemical analysis are well-established. This guide provides a foundational resource for researchers and professionals in drug development and materials science, offering detailed protocols and a structured overview of the current state of knowledge on this compound and its derivatives.

References

Synthesis of 4-Octanol from 4-Octyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic routes for the preparation of 4-octanol from the internal alkyne, 4-octyne (B155765). The guide provides comprehensive experimental protocols, quantitative data, and visualizations of the reaction pathways to assist researchers in the practical application of these synthetic methods.

Executive Summary

The synthesis of this compound from 4-octyne can be effectively achieved through two principal pathways:

  • Route A: Hydroboration-Oxidation of an Alkene Intermediate. This two-step process involves the initial partial reduction of 4-octyne to cis-4-octene (B1353254), followed by the hydroboration-oxidation of the resulting alkene to yield this compound.

  • Route B: Reduction of a Ketone Intermediate. This pathway proceeds via the hydration of 4-octyne to form the corresponding ketone, 4-octanone (B1346966), which is subsequently reduced to the target alcohol, this compound.

Both routes offer viable methods for the desired transformation, with the choice of pathway potentially depending on available reagents, desired stereochemistry (though not a factor at the final product stage for this specific molecule), and overall yield considerations.

Route A: Synthesis via cis-4-Octene Intermediate

This synthetic approach is a two-stage process that first creates a carbon-carbon double bond with a specific stereochemistry, which is then converted to the alcohol.

Stage 1: Partial Reduction of 4-Octyne to cis-4-Octene

The selective reduction of the alkyne to a cis-alkene is a critical step, commonly achieved using a poisoned catalyst, such as Lindlar's catalyst.

Experimental Protocol:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a balloon filled with hydrogen gas is assembled. The flask is charged with 4-octyne (1.0 eq) and a suitable solvent, such as methanol (B129727) or hexane.

  • Catalyst Addition: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline; typically 5-10% by weight of the alkyne) is added to the flask.

  • Reaction Execution: The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen gas.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the alkene. The reaction should be stopped promptly upon disappearance of the starting material to prevent over-reduction to octane.

  • Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude cis-4-octene can be purified by fractional distillation.

Stage 2: Hydroboration-Oxidation of cis-4-Octene to this compound

This reaction proceeds in two steps within a single pot to convert the alkene to the corresponding alcohol with anti-Markovnikov regioselectivity (which is not a factor here due to the symmetrical nature of the alkene).

Experimental Protocol:

  • Reaction Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum is charged with cis-4-octene (1.0 eq) dissolved in anhydrous tetrahydrofuran (B95107) (THF). The flask is cooled in an ice bath.

  • Hydroboration: A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, typically a 1 M solution in THF, ~0.33-0.5 eq) is added dropwise to the stirred solution of the alkene while maintaining the temperature at 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Oxidation: The reaction mixture is cooled again in an ice bath, and a solution of sodium hydroxide (B78521) (e.g., 3 M aqueous solution, ~1.1 eq relative to BH₃) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, ~1.1 eq relative to BH₃), ensuring the temperature does not exceed 40-50 °C.

  • Workup and Purification: The reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or GC). The layers are separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.[1][2]

Route B: Synthesis via 4-Octanone Intermediate

This alternative two-step synthesis involves the formation of a ketone, which is then reduced to the final alcohol product.

Stage 1: Hydration of 4-Octyne to 4-Octanone

The hydration of an internal alkyne can be catalyzed by acid, often with the addition of a mercury(II) salt to facilitate the reaction.[3][4][5]

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is charged with 4-octyne (1.0 eq), water, and a catalytic amount of concentrated sulfuric acid. A small amount of mercury(II) sulfate is added as a co-catalyst.

  • Reaction Execution: The mixture is heated under reflux with vigorous stirring for several hours.

  • Monitoring: The reaction progress is monitored by TLC or GC until the starting alkyne is consumed.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent such as diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude 4-octanone can be purified by distillation.

Stage 2: Reduction of 4-Octanone to this compound

The reduction of the ketone to the secondary alcohol is a standard transformation, readily achieved with a mild reducing agent like sodium borohydride (B1222165).[6][7][8]

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is charged with 4-octanone (1.0 eq) dissolved in a suitable protic solvent, such as methanol or ethanol. The solution is cooled in an ice bath.

  • Reduction: Sodium borohydride (NaBH₄, typically 1.0-1.5 eq) is added portion-wise to the stirred solution, maintaining a low temperature.

  • Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.

  • Monitoring: The reaction is monitored by TLC or GC to confirm the disappearance of the starting ketone.

  • Workup and Purification: The reaction is quenched by the slow addition of water or dilute hydrochloric acid. The bulk of the organic solvent is removed under reduced pressure. The aqueous residue is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude this compound can be purified by fractional distillation under reduced pressure.[1][2]

Data Presentation

Table 1: Physical and Spectroscopic Data of Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Key Spectroscopic Data (¹H NMR, ¹³C NMR, IR)
4-Octyne C₈H₁₄110.20131-132¹H NMR (CDCl₃): δ ~2.1 (m, 4H), ~1.5 (m, 4H), ~0.9 (t, 6H).¹³C NMR (CDCl₃): δ ~80, ~22, ~20, ~13.[9][10]
cis-4-Octene C₈H₁₆112.22122¹H NMR (CDCl₃): δ ~5.3 (m, 2H), ~2.0 (m, 4H), ~1.4 (m, 4H), ~0.9 (t, 6H).¹³C NMR (CDCl₃): δ ~130, ~29, ~23, ~14.[11][12][13]
4-Octanone C₈H₁₆O128.21164-166¹H NMR (CDCl₃): δ ~2.4 (t, 4H), ~1.5 (m, 4H), ~0.9 (t, 6H).¹³C NMR (CDCl₃): δ ~211, ~42, ~26, ~17, ~14.IR (neat): ~1715 cm⁻¹ (C=O).[14][15][16]
This compound C₈H₁₈O130.23176-178¹H NMR (CDCl₃): δ ~3.6 (m, 1H), ~1.4 (m, 8H), ~0.9 (t, 6H).¹³C NMR (CDCl₃): δ ~71, ~39, ~28, ~23, ~19, ~14.IR (neat): ~3350 cm⁻¹ (O-H).[17][18][19]

Table 2: Summary of Reaction Yields (Illustrative)

ReactionStarting MaterialProductTypical Yield (%)
Partial Reduction4-Octynecis-4-Octene85-95%
Hydroboration-Oxidationcis-4-OcteneThis compound80-90%
Alkyne Hydration4-Octyne4-Octanone70-85%
Ketone Reduction4-OctanoneThis compound90-98%

Note: Yields are illustrative and can vary based on reaction scale, purity of reagents, and specific conditions employed.

Visualizations

Synthesis_Pathways cluster_0 Route A: Alkene Intermediate cluster_1 Route B: Ketone Intermediate 4-Octyne 4-Octyne cis-4-Octene cis-4-Octene 4-Octyne->cis-4-Octene H₂, Lindlar's Catalyst 4-Octanone 4-Octanone 4-Octyne->4-Octanone H₂SO₄, H₂O, HgSO₄ 4-Octanol_A This compound cis-4-Octene->4-Octanol_A 1. BH₃·THF 2. H₂O₂, NaOH 4-Octanol_B This compound 4-Octanone->4-Octanol_B NaBH₄, MeOH

Caption: Synthetic pathways for the conversion of 4-octyne to this compound.

Experimental_Workflow Start Starting Material (4-Octyne) Reaction Chemical Transformation (e.g., Reduction or Hydration) Start->Reaction Workup Reaction Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying of Organic Phase (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (e.g., Fractional Distillation) Concentration->Purification Analysis Product Characterization (NMR, IR, GC-MS) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General experimental workflow for organic synthesis and purification.

References

An In-depth Technical Guide to 4-Octanol (CAS 589-62-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-octanol (CAS 589-62-8), a secondary eight-carbon alcohol. It details its physicochemical properties, spectroscopic data, and key synthetic methodologies. The guide also explores its applications in various fields, with a particular focus on its relevance to drug development, including its role as a penetration enhancer and its significance in partition coefficient studies. Furthermore, this document elucidates the biological activity of this compound, including its interaction with ion channels and its metabolic pathways involving cytochrome P450 and alcohol dehydrogenase enzymes. Detailed experimental protocols for its synthesis and relevant analytical techniques are provided, alongside visualizations of key chemical and biological processes to support researchers and professionals in their work.

Physicochemical Properties

This compound, also known as butyl propyl carbinol, is a colorless liquid with a characteristic odor. It is a secondary alcohol with the chiral center at the fourth carbon. Its properties make it a versatile solvent and an intermediate in various chemical syntheses.

PropertyValueReference
CAS Number 589-62-8[1]
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
Appearance Colorless liquid-
Boiling Point 174-176 °C[2]
Density 0.818 g/mL at 20 °C[2]
Refractive Index (n20/D) 1.426-
Flash Point 65 °C (149 °F) - closed cup-
Water Solubility Insoluble-
LogP (Octanol/Water Partition Coefficient) 2.7 (Computed)[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of its characteristic spectral data.

Spectroscopic DataCharacteristic Peaks/SignalsReference
¹H NMR (CDCl₃, 90 MHz) δ (ppm): ~3.6 (m, 1H, -CHOH), ~1.5 (m, 4H, -CH₂-CHOH), 0.9 (t, 6H, 2 x -CH₃)[3]
¹³C NMR (CDCl₃) δ (ppm): ~71 (-CHOH), ~39 (-CH₂-CHOH), ~28, ~23, ~14 (-CH₂, -CH₃)[4]
Mass Spectrometry (EI) m/z: 69 (base peak), 55, 73, 43, 87[1][5]
Infrared Spectroscopy (neat) cm⁻¹: ~3350 (broad, O-H stretch), ~2930 (C-H stretch), ~1110 (C-O stretch)[1][6]

Synthesis of this compound

This compound can be synthesized through several established organic chemistry routes. The two primary methods are the Grignard reaction and the reduction of the corresponding ketone, 4-octanone (B1346966).

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent, propylmagnesium bromide, with an aldehyde, valeraldehyde (B50692).

Propyl_Bromide Propyl Bromide Grignard_Reagent Propylmagnesium Bromide Propyl_Bromide->Grignard_Reagent Diethyl Ether Mg Mg Mg->Grignard_Reagent Alkoxide_Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate Valeraldehyde Valeraldehyde Valeraldehyde->Alkoxide_Intermediate Four_Octanol This compound Alkoxide_Intermediate->Four_Octanol H₃O⁺ workup

Caption: Synthesis of this compound via Grignard Reaction.
Synthesis via Reduction of 4-Octanone

This pathway involves the reduction of 4-octanone using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Four_Octanone 4-Octanone Alkoxide_Intermediate Alkoxide Intermediate Four_Octanone->Alkoxide_Intermediate Reducing_Agent NaBH₄ Reducing_Agent->Alkoxide_Intermediate Methanol (B129727) Four_Octanol This compound Alkoxide_Intermediate->Four_Octanol Protonation

Caption: Synthesis of this compound via Reduction of 4-Octanone.

Experimental Protocols

Protocol for Synthesis of this compound via Grignard Reaction

Materials:

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether. Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. Add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of valeraldehyde in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent by rotary evaporation. Purify the crude this compound by distillation.

Protocol for Synthesis of this compound via Reduction of 4-Octanone

Materials:

  • 4-Octanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-octanone in methanol. Cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride to the cooled solution in small portions. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Workup: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether. Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent by rotary evaporation to yield this compound. Further purification can be achieved by distillation if necessary.

Applications in Research and Drug Development

This compound and other long-chain alcohols have several important applications in the field of drug development.

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a critical parameter in drug design, providing a measure of a molecule's lipophilicity. A compound's LogP value influences its absorption, distribution, metabolism, and excretion (ADME) properties. The "shake-flask" method, using a biphasic system of n-octanol and water, is a standard experimental procedure to determine LogP.

cluster_0 LogP Determination Workflow Compound Compound of Interest Biphasic_System Octanol-Water System Compound->Biphasic_System Equilibration Equilibration (Shake-Flask) Biphasic_System->Equilibration Phase_Separation Phase Separation Equilibration->Phase_Separation Concentration_Measurement Concentration Measurement in Each Phase Phase_Separation->Concentration_Measurement LogP_Calculation LogP = log([Compound]octanol / [Compound]water) Concentration_Measurement->LogP_Calculation

Caption: Workflow for LogP Determination using the Shake-Flask Method.
Skin Penetration Enhancer

Long-chain alcohols, including this compound, can act as chemical penetration enhancers in transdermal drug delivery systems. They are thought to increase the permeability of the stratum corneum, the outermost layer of the skin, by disrupting the highly ordered lipid bilayers. This allows for enhanced diffusion of therapeutic agents through the skin.

Biological Activity and Signaling Pathways

While not extensively studied for its specific biological activities, this compound, as a member of the long-chain alcohol family, is known to interact with biological membranes and ion channels.

Interaction with Ion Channels

Studies have shown that octanols can modulate the activity of various ion channels. For instance, octanol (B41247) has been demonstrated to inhibit voltage-gated sodium channels and affect the activity of volume-regulated anion channels (VRACs) in pancreatic β-cells.[7][8] The interaction with these channels can lead to changes in cellular excitability and volume regulation.

Four_Octanol This compound Ion_Channel Ion Channel (e.g., Na⁺ Channel, VRAC) Four_Octanol->Ion_Channel Interaction Modulation Modulation of Channel Gating/Conductance Ion_Channel->Modulation Cellular_Response Altered Cellular Response (e.g., Excitability, Volume Regulation) Modulation->Cellular_Response

Caption: Interaction of this compound with Ion Channels.
Metabolism of this compound

As a xenobiotic, this compound is subject to metabolism in the body. The primary route of metabolism for alcohols is oxidation. This process is typically carried out by two main enzyme systems: alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes.[9]

The metabolism of this compound likely proceeds via oxidation to the corresponding ketone, 4-octanone, which can be further metabolized.

cluster_0 Metabolic Pathway of this compound Four_Octanol This compound Four_Octanone 4-Octanone Four_Octanol->Four_Octanone Oxidation (ADH, CYP P450) Further_Metabolites Further Metabolites Four_Octanone->Further_Metabolites

Caption: Proposed Metabolic Pathway of this compound.

Safety and Handling

This compound is considered a combustible liquid and can cause skin and eye irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, and sources of ignition should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 589-62-8) is a secondary alcohol with well-defined physicochemical properties and established synthetic routes. Its relevance to the scientific and drug development communities lies in its use as a versatile solvent and chemical intermediate, its role in fundamental drug design parameters such as LogP, and its potential as a penetration enhancer in transdermal drug delivery. Furthermore, its interactions with biological systems, particularly ion channels and metabolic enzymes, present areas for further investigation. This technical guide provides a solid foundation of data and protocols to support and inspire future research and applications of this compound.

References

physicochemical properties of 4-octanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Octanol

Introduction

This compound (CAS No. 589-62-8), also known as butyl propyl carbinol, is a secondary alcohol with the chemical formula C8H18O.[1][2] It is a colorless liquid with a characteristic weak, mellow aroma.[1] This versatile organic compound finds applications as a solvent, an intermediate in organic synthesis, and as a component in the formulation of fragrances, flavors, preservatives, dyes, and paints.[1][2] Its utility in research and various industrial sectors, including pharmaceuticals and cosmetics, stems from its specific physicochemical properties.[2] Octan-4-ol is a secondary alcohol where the hydroxyl group is located at position 4 of an octane (B31449) chain.[3] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical visualizations to aid in understanding its chemical nature.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the following tables. This data is essential for its handling, application in synthetic chemistry, and for safety considerations.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [2]
Appearance Colorless to almost colorless clear liquid[1][4]
Odor Weak mellow aroma[1]
Density 0.818 g/mL at 20 °C[1]
Melting Point -41 °C to -42 °C[4]
Boiling Point 174-176 °C[1][2]
Flash Point 65 °C (149 °F) - closed cup[1][4]
Vapor Pressure 0.284 mmHg at 25 °C[1][5]
Solubility Insoluble in water; soluble in organic solvents like ether, benzene, and ethanol.[1] An estimated water solubility is 1527 mg/L at 25 °C.[5]
Table 2: Optical and Thermodynamic Properties of this compound
PropertyValueSource
Refractive Index (n20/D) 1.426[2]
Octanol/Water Partition Coefficient (logP) 2.33760 - 2.7[2][6][5]
pKa (Predicted) 15.31 ± 0.20[6]
Liquid Phase Heat Capacity (Cp,liquid) 332.08 J/mol·K[7]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 1[6]

Experimental Protocols

The determination of the physicochemical properties of alcohols like this compound involves a series of standardized experimental procedures. Below are detailed methodologies for key characterization experiments.

Determination of Solubility in Water

Objective: To qualitatively or quantitatively determine the solubility of this compound in water.

Materials:

  • This compound

  • Deionized water

  • Test tubes or vials

  • Graduated pipettes or cylinders

  • Vortex mixer or shaker

Procedure:

  • Add a measured volume of deionized water (e.g., 5 mL) to a clean test tube.[8]

  • Incrementally add known volumes of this compound to the water.[9]

  • After each addition, cap the test tube and agitate it vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[8]

  • Allow the mixture to stand and observe the formation of layers. The presence of two distinct layers indicates immiscibility or low solubility.[10]

  • Record the volume of this compound at which a persistent second layer forms.[8]

  • Observations are typically recorded as miscible, partially soluble, or insoluble.[8]

Chromic Acid Test for Secondary Alcohols

Objective: To confirm the presence of a primary or secondary alcohol functional group. This compound, being a secondary alcohol, will yield a positive result.

Materials:

Procedure:

  • In a clean, dry test tube, place approximately 1 mL of acetone.[11]

  • Add 5 drops of this compound to the acetone and gently swirl to mix.[11]

  • Add 2 drops of the chromic acid reagent to the mixture.[12]

  • Observe any color change within the first 5 seconds.[11]

  • A positive test for a primary or secondary alcohol is indicated by a color change from the orange of Cr6+ to a blue-to-green color of Cr3+.[9][11] Tertiary alcohols do not react under these conditions.[12]

Lucas Test for Differentiating Alcohol Classes

Objective: To distinguish between primary, secondary, and tertiary alcohols based on their reaction rate with the Lucas reagent.

Materials:

  • This compound

  • Lucas reagent (concentrated HCl and ZnCl2)

  • Test tubes

Procedure:

  • Place 2 mL of the Lucas reagent in a test tube.

  • Add approximately 0.5 mL of this compound to the reagent.

  • Stopper the test tube, shake vigorously, and then allow it to stand.

  • Observe the solution for the formation of an insoluble alkyl chloride, which appears as cloudiness or a distinct second layer.[9]

  • Secondary alcohols, such as this compound, will react to form a cloudy solution or a separate layer within 5-10 minutes, sometimes requiring gentle heating.[8] Tertiary alcohols react almost immediately, while primary alcohols show no reaction at room temperature.[8]

Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual workflows and relationships relevant to the study of this compound.

experimental_workflow Experimental Workflow for this compound Characterization cluster_physical Physical Properties cluster_chemical Chemical Properties & Structure cluster_data Data Analysis p1 Sample Preparation (this compound) p2 Density Measurement (Pycnometer) p1->p2 p3 Boiling Point (Distillation) p1->p3 p4 Refractive Index (Refractometer) p1->p4 c1 Solubility Test (Water & Organic Solvents) p1->c1 c2 Classification Tests (Lucas & Chromic Acid) p1->c2 c3 Spectroscopic Analysis (IR, NMR, MS) p1->c3 d1 Compile & Tabulate Physicochemical Data p2->d1 p3->d1 p4->d1 c1->d1 c2->d1 c3->d1 synthesis_pathway Simplified Synthesis of this compound cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product r1 4-Octyne s1 Step 1: Hydration or Grignard Reaction r1->s1 Hydration r2 or 1-Bromopropane + Hexanal r2->s1 Grignard s2 Step 2: Reduction or Work-up s1->s2 Intermediate p1 This compound s2->p1 logical_classification Classification of this compound A Organic Compounds B Alcohols (-OH Group) A->B Contains C Secondary Alcohol (R2-CH-OH) B->C Classified as D This compound CH3(CH2)3CH(OH)(CH2)2CH3 C->D is an example of

References

In-Depth Technical Guide to 4-Octanol: Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-octanol, tailored for laboratory and research and development environments. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of experimental work.

Hazard Identification and Classification

This compound is a combustible liquid that can cause serious eye irritation.[1][2] It is also harmful to aquatic life.[1] Inhalation of vapors may cause respiratory tract irritation, and prolonged or repeated skin contact may lead to dermatitis.

GHS Classification:

  • Flammable Liquids - Category 4[1][3]

  • Serious Eye Damage/Eye Irritation - Category 1 / 2A[1][2][3]

  • Hazardous to the Aquatic Environment, Acute Hazard - Category 3[1][3]

  • Hazardous to the Aquatic Environment, Chronic Hazard - Category 3[3]

Signal Word: Danger[1]

Hazard Statements:

  • H227: Combustible liquid.[1]

  • H318 / H319: Causes serious eye damage / Causes serious eye irritation.[1][2]

  • H402: Harmful to aquatic life.[1]

  • H412: Harmful to aquatic life with long lasting effects.[4]

Data Presentation

The following tables summarize the key quantitative data for this compound and its isomers. Data for isomers is provided for reference where specific data for this compound is not available.

Table 1: Physical and Chemical Properties

PropertyValueReference
Chemical Formula C₈H₁₈O[2]
Molecular Weight 130.23 g/mol [5]
Appearance Colorless liquid[1]
Odor Unpleasant[1]
Boiling Point 174-176 °C (lit.)[5]
Melting Point -16 °C[6]
Flash Point 65 °C (149 °F) - closed cup[7]
Autoignition Temperature 253 °C (487.4 °F)[6]
Density 0.818 g/mL at 20 °C (lit.)[5][8]
Vapor Density 4.5 (Air = 1.0)[1][6]
Vapor Pressure 0.323 hPa at 25 °C[1]
Water Solubility 0.986 g/L at 20 °C[1]
logP (Octanol/Water Partition Coefficient) 2.72[1]

Table 2: Toxicological Data

ParameterValueSpeciesNotesReference
LD50 Oral >3200 mg/kgRatData for 1-Octanol[9]
LD50 Dermal >5000 mg/kg-Data for 1-Octanol[9]
Eye Irritation Causes serious eye damageRabbit-[10]

Table 3: Fire and Explosion Data

ParameterValueReference
Flammability Combustible Liquid[1]
Lower Explosion Limit (LEL) 0.8 % (V)[7]
Upper Explosion Limit (UEL) No data available
Suitable Extinguishing Media Dry sand, dry chemical, or alcohol-resistant foam.[1]
Unsuitable Extinguishing Media For this substance/mixture no limitations of extinguishing agents are given.[10]
Hazardous Combustion Products Carbon oxides.[1]

Experimental Protocols: Safe Handling and Emergency Procedures

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area. For procedures with the potential to generate aerosols or vapors, a certified chemical fume hood is mandatory.[11]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each experimental protocol to determine the specific PPE requirements.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[11] A face shield must be worn in addition to goggles when there is a significant risk of splashing.[10]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[11] Gloves must be inspected before use and disposed of properly after handling the chemical.[9]

  • Skin and Body Protection: A laboratory coat is required.[11] For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[10]

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[11]

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[9] Keep away from heat, sparks, open flames, and hot surfaces.[1] Take precautionary measures against static discharge.[12]

  • Storage: Store in a cool, dry, and well-ventilated place.[9][13] Keep containers tightly closed when not in use.[9] Store away from incompatible materials such as strong oxidizing agents.[6]

Spill Management
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Ventilate the area and decontaminate the spill site.[11]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.[11]

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[10]

  • Inhalation: Move the person to fresh air.[10]

  • Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[10]

Waste Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.[1]

Mandatory Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

G cluster_risk_assessment Risk Assessment cluster_handling_procedures Handling Procedures cluster_emergency_response Emergency Response cluster_spill_response cluster_first_aid cluster_fire_response ra1 Identify Hazards (Flammable, Eye Irritant) ra2 Evaluate Exposure Potential (Inhalation, Dermal, Ocular) ra1->ra2 ra3 Determine Control Measures ra2->ra3 hp1 Use in Well-Ventilated Area (Fume Hood Preferred) ra3->hp1 hp2 Wear Appropriate PPE ra3->hp2 hp3 Keep Away from Ignition Sources ra3->hp3 hp4 Store in a Cool, Dry Place ra3->hp4 hp1->hp2 er1 Spill er2 Eye Contact er3 Skin Contact er4 Fire hp3->hp4 sr1 Small Spill: Absorb and Dispose er1->sr1 sr2 Large Spill: Evacuate and Call EHS er1->sr2 fa1 Rinse Eyes for 15 min, Seek Medical Attention er2->fa1 fa2 Wash Skin with Soap and Water er3->fa2 fr1 Use Dry Chemical or Alcohol-Resistant Foam er4->fr1 PPE_Selection_Workflow start Start: Handling this compound ppe1 Minimum PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat start->ppe1 q1 Potential for Splash? q2 Working Outside Fume Hood? q1->q2 No ppe2 Add Face Shield q1->ppe2 Yes ppe3 Add Chemical-Resistant Apron q1->ppe3 Yes (Large Volume) ppe4 Use NIOSH-Approved Respirator (Organic Vapor Cartridges) q2->ppe4 Yes end Proceed with Experiment q2->end No ppe1->q1 ppe2->q2 ppe3->q2 ppe4->end

References

Navigating the Solubility Landscape of 4-Octanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-octanol, an eight-carbon secondary alcohol, in various organic solvents. An understanding of its solubility is paramount for applications ranging from chemical synthesis and purification to formulation development in the pharmaceutical industry. This document outlines the predicted solubility profile of this compound, details a robust experimental protocol for its quantitative determination, and provides a visual workflow for solvent selection.

Core Principles of this compound Solubility

This compound's molecular structure, featuring a polar hydroxyl (-OH) group and a significant nonpolar alkyl chain, gives it an amphiphilic character. This dual nature governs its solubility based on the principle of "like dissolves like." The hydroxyl group can form hydrogen bonds with polar solvents, while the octyl chain favors interactions with nonpolar solvents. Consequently, this compound exhibits a wide range of solubilities across different organic solvent classes.

Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolMiscibleThe hydroxyl group of this compound can readily form hydrogen bonds with the hydroxyl groups of these short-chain alcohols, and the nonpolar chain is sufficiently small to be well-solvated.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)SolubleThe polar nature of these solvents can interact with the hydroxyl group of this compound, while the organic character of the solvents can solvate the alkyl chain.
Nonpolar Hexane, TolueneSolubleThe long, nonpolar alkyl chain of this compound has strong van der Waals interactions with nonpolar solvents, overcoming the energetic penalty of solvating the polar hydroxyl group.[1]
Halogenated DichloromethaneSolubleThese solvents have a moderate polarity that can accommodate both the polar and nonpolar portions of the this compound molecule.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following methodology outlines a common approach for determining the solubility of a liquid solute like this compound in an organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or heating block

  • Calibrated thermometer or temperature probe

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a calibrated refractometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume or mass of the chosen organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic water bath set to the desired temperature.

    • Stir the mixtures vigorously using magnetic stirrers for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, cease stirring and allow any undissolved this compound to settle.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant from each vial using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

    • Transfer the aliquot to a volumetric flask and dilute with the pure solvent to a concentration suitable for the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a pre-calibrated Gas Chromatograph (GC) or by measuring the refractive index.

  • Data Analysis:

    • From the measured concentration and the dilution factor, calculate the concentration of this compound in the saturated solution.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ), molarity (mol/L), or mole fraction.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_start Start add_excess Add excess this compound to vials prep_start->add_excess add_solvent Add known amount of solvent add_excess->add_solvent seal_vials Seal vials add_solvent->seal_vials thermostat Place in thermostatic bath at target temperature seal_vials->thermostat stir Stir vigorously to reach equilibrium thermostat->stir settle Allow undissolved solute to settle stir->settle sample Withdraw aliquot of saturated supernatant settle->sample dilute Dilute sample to known volume sample->dilute analyze Analyze concentration (e.g., GC, Refractometry) dilute->analyze calculate Calculate solubility from concentration analyze->calculate report Report solubility data (g/100g, mol/L, etc.) calculate->report report->end_point End

References

An In-depth Technical Guide to the Structural Isomers of Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of octanol (B41247) (C₈H₁₈O). It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties, synthesis, and analysis of these compounds.

There are 89 structural isomers of octanol, which can be broadly classified into primary, secondary, and tertiary alcohols based on the substitution of the carbon atom bearing the hydroxyl group.[1] These isomers exhibit a wide range of physical and chemical properties, making them relevant in various fields, including pharmacology, materials science, and synthetic chemistry.

Physicochemical Properties of Octanol Isomers

Table 1: Physicochemical Properties of Selected Octanol Isomers

Isomer NameIUPAC NameTypeBoiling Point (°C)Density (g/cm³)Water Solubility (g/L)
1-OctanolOctan-1-olPrimary1950.8240.3[2][3][4][5]
2-OctanolOctan-2-olSecondary1790.8191.12
2-Ethylhexan-1-ol2-Ethylhexan-1-olPrimary1840.8331.0
3-Methylheptan-2-ol3-Methylheptan-2-olSecondary175-177--
3-Methylheptan-3-ol3-Methylheptan-3-olTertiary165-167--
2,2,4-Trimethylpentan-1-ol2,2,4-Trimethyl-1-pentanolPrimary147-1490.82-

Note: Data is compiled from various sources and may have slight variations depending on the experimental conditions. A dash (-) indicates that reliable data was not found.

Experimental Protocols

Synthesis of Octanol Isomers

The synthesis of specific octanol isomers can be achieved through various established organic chemistry reactions. The choice of method depends on the desired isomer (primary, secondary, or tertiary) and the available starting materials.

1. Synthesis of Primary Octanols (e.g., 2-Ethylhexanol)

A common industrial method for the synthesis of 2-ethylhexanol involves the aldol (B89426) condensation of n-butyraldehyde followed by hydrogenation.[6][7][8][9]

  • Step 1: Aldol Condensation of n-Butyraldehyde:

  • Step 2: Hydrogenation:

    • The 2-ethyl-2-hexenal is then hydrogenated using a catalyst (e.g., nickel) under pressure to yield 2-ethylhexan-1-ol.

2. Synthesis of Secondary Octanols (e.g., 3-Methylheptan-2-ol)

Secondary alcohols can be synthesized via the Grignard reaction between a Grignard reagent and an aldehyde. For example, 3-methylheptan-2-ol can be synthesized by reacting pentylmagnesium bromide with propionaldehyde.

3. Synthesis of Tertiary Octanols (e.g., 3-Methylheptan-3-ol)

Tertiary alcohols are typically synthesized by the reaction of a Grignard reagent with a ketone. For the synthesis of 3-methylheptan-3-ol, butylmagnesium bromide can be reacted with 2-pentanone.[10]

Detailed Protocol: Synthesis of 3-Methylheptan-3-ol via Grignard Reaction [10]

  • Materials:

    • Magnesium turnings

    • Dry diethyl ether

    • n-Butyl bromide

    • 2-Pentanone

    • 1 M Sulfuric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Prepare the Grignard reagent by slowly adding a solution of n-butyl bromide in dry diethyl ether to magnesium turnings in a flask equipped with a reflux condenser.

    • Once the Grignard reagent is formed, cool the flask in an ice bath.

    • Slowly add a solution of 2-pentanone in dry diethyl ether to the Grignard reagent with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

    • Quench the reaction by slowly adding 1 M sulfuric acid.

    • Separate the ether layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude 3-methyl-heptan-3-ol (B8253739) can be purified by distillation.

Analysis of Octanol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of octanol isomers in a mixture. The different isomers will have slightly different retention times on the GC column, and their mass spectra will provide fragmentation patterns that can be used for identification.

Detailed Protocol: GC-MS Analysis of Octanol Isomers (Adapted from a method for volatile compounds in whiskey)[11]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5975 MS detector).

    • Capillary column: BP-20 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar polar column.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp 1: Increase to 150 °C at 5 °C/min, hold for 2 minutes.

      • Ramp 2: Increase to 220 °C at 10 °C/min, hold for 25 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-400.

  • Sample Preparation:

    • Prepare a dilute solution of the octanol isomer mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethanol).

  • Data Analysis:

    • Identify the individual isomers by comparing their retention times and mass spectra to those of known standards or by interpretation of the fragmentation patterns.

Visualizations

isomer_classification Octanol Octanol (C₈H₁₈O) Primary Primary Alcohols Octanol->Primary Secondary Secondary Alcohols Octanol->Secondary Tertiary Tertiary Alcohols Octanol->Tertiary

Caption: Classification of octanol isomers.

grignard_synthesis cluster_reactants Reactants Ketone Ketone (e.g., 2-Pentanone) Reaction Grignard Reaction (in dry ether) Ketone->Reaction Grignard Grignard Reagent (e.g., n-Butylmagnesium bromide) Grignard->Reaction Intermediate Alkoxide Intermediate Reaction->Intermediate Workup Acidic Workup (e.g., H₃O⁺) Intermediate->Workup Product Tertiary Octanol (e.g., 3-Methylheptan-3-ol) Workup->Product

Caption: Synthesis of a tertiary octanol.

gcms_workflow Sample Octanol Isomer Mixture Injection Injection Port Sample->Injection Column GC Column (Separation) Injection->Column Ionization Ionization Source (EI) Column->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System (Chromatogram & Mass Spectra) Detector->Data

Caption: GC-MS analysis workflow.

References

4-Octanol: A Versatile Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octanol, a secondary eight-carbon alcohol, is a versatile chemical intermediate with significant applications in organic synthesis. Its utility spans from the creation of flavors and fragrances to its role as a precursor in the synthesis of more complex molecules, including potential therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a focus on providing quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Physicochemical Properties

This compound is a colorless liquid with a characteristic mild, mellow aroma.[1] It is less dense than water and insoluble in it, but readily soluble in most organic solvents such as ethanol, ether, and benzene.[1]

PropertyValueReference
Molecular Formula C8H18O[1][2]
Molecular Weight 130.23 g/mol [3]
CAS Number 589-62-8[2]
Boiling Point 174-176 °C[1]
Density 0.818 g/mL at 20 °C[1]
Flash Point 65 °C (149 °F)[4]
Refractive Index n20/D 1.426

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound in a laboratory setting. The choice of method often depends on the available starting materials and desired scale.

Reduction of 4-Octanone (B1346966)

A common and straightforward method for synthesizing this compound is the reduction of the corresponding ketone, 4-octanone.

Workflow for the Reduction of 4-Octanone to this compound

G Start 4-Octanone Reaction Reduction Reaction Start->Reaction ReducingAgent Reducing Agent (e.g., NaBH4, LiAlH4) ReducingAgent->Reaction Solvent Solvent (e.g., Methanol (B129727), Diethyl Ether) Solvent->Reaction Workup Aqueous Work-up (e.g., H2O, mild acid) Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via reduction of 4-octanone.

Experimental Protocol: Reduction of 4-Octanone with Sodium Borohydride (B1222165)

  • Materials: 4-octanone, sodium borohydride (NaBH4), methanol, diethyl ether, hydrochloric acid (1M), anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-octanone in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in small portions to the cooled solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Quench the reaction by slowly adding 1M hydrochloric acid until the effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by fractional distillation.

Grignard Reaction

This compound can also be synthesized via a Grignard reaction between a propyl magnesium halide and pentanal, or a butyl magnesium halide and butanal.

Logical Relationship in Grignard Synthesis of this compound

G cluster_reactants Reactants PropylMgBr Propyl Magnesium Bromide (Grignard Reagent) Reaction Grignard Reaction in Dry Ether PropylMgBr->Reaction Pentanal Pentanal (Aldehyde) Pentanal->Reaction Intermediate Alkoxide Intermediate Reaction->Intermediate Workup Acidic Work-up (e.g., H3O+) Intermediate->Workup Product This compound Workup->Product G Octyne 4-Octyne Hydration Hydration (H2SO4, H2O, HgSO4) Octyne->Hydration Octanone 4-Octanone Hydration->Octanone Reduction Reduction (e.g., NaBH4) Octanone->Reduction Octanol This compound Reduction->Octanol G Octanol This compound Reaction Esterification Octanol->Reaction CarboxylicAcid Carboxylic Acid (or derivative) CarboxylicAcid->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Product 4-Octyl Ester Reaction->Product Water Water (by-product) Reaction->Water G Nitropropane 1-Nitropropane HenryReaction Henry Reaction (Nitroaldol Reaction) Nitropropane->HenryReaction Valeraldehyde Valeraldehyde Valeraldehyde->HenryReaction NitroOctanol 3-Nitro-4-octanol HenryReaction->NitroOctanol Hydrogenation Catalytic Hydrogenation (e.g., Raney Nickel, H2) NitroOctanol->Hydrogenation AminoOctanol 3-Amino-4-octanol Hydrogenation->AminoOctanol

References

4-octanol as a secondary alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Octanol as a Secondary Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 589-62-8) is an organic compound and a member of the alcohol family.[1][2] Structurally, it is a secondary alcohol, as the hydroxyl (-OH) group is attached to a carbon atom that is bonded to two other carbon atoms.[3] Its chemical formula is C₈H₁₈O.[1][3][4][5] Also known by synonyms such as butyl propyl carbinol, this compound is a colorless liquid with a mild, mellow aroma.[1][6] It is characterized by its limited solubility in water but good solubility in many organic solvents like ether and ethanol.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactions, applications, and safety protocols, tailored for a technical audience.

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented, making it a useful reference compound in various chemical studies. Quantitative data are summarized in the tables below for ease of reference.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₈H₁₈O[1][3][4][5]
Molecular Weight 130.23 g/mol [3][6]
Appearance Colorless liquid[1][7]
Boiling Point 174-176 °C[1][2][6]
Density 0.818 g/mL at 20 °C[1][2][6]
Flash Point 65 °C (149 °F) - closed cup[6]
Refractive Index (n20/D) 1.426[6]
Water Solubility Insoluble[1]
logP (Octanol/Water) 2.7[3]
pKa 15.31 ± 0.20 (Predicted)[7]
Spectroscopic Data
SpectroscopyKey Peaks / InformationSource
¹H NMR 90 MHz in CDCl₃[7]
¹³C NMR in CDCl₃[7]
IR Spectrum CCl₄ solution; liquid film available[4][7][8]
Mass Spectrometry Electron Ionization (EI) data available[5][7][8][9]
Kovats Retention Index Standard non-polar: ~975-982[3][4]

Synthesis of this compound

This compound can be synthesized through several established organic chemistry routes. The most common methods involve the reduction of a corresponding ketone or the use of organometallic reagents.

Key Synthetic Pathways
  • Reduction of 4-Octanone (B1346966): A straightforward and common method is the reduction of 4-octanone. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which donate a hydride ion to the carbonyl carbon. Catalytic hydrogenation is also a viable method.

  • Grignard Reaction: Another versatile method involves the reaction of a Grignard reagent with an aldehyde. For instance, the reaction of propylmagnesium bromide with pentanal, or butylmagnesium bromide with butanal, followed by an acidic workup, will yield this compound.

  • From 4-Octyne (B155765): A two-step process starting from 4-octyne can also produce this compound. First, the hydration of 4-octyne yields 4-octanone, which is then subsequently reduced to this compound.[10]

G cluster_0 Synthesis of this compound Ketone 4-Octanone Product This compound Ketone->Product Reduction (e.g., NaBH₄) Grignard Propylmagnesium Bromide + Pentanal Grignard->Product 1. Ether 2. H₃O⁺ workup Octyne 4-Octyne Octyne->Ketone Hydration

Caption: Key synthetic pathways leading to this compound.

Experimental Protocol: Reduction of 4-Octanone with Sodium Borohydride

Objective: To synthesize this compound via the reduction of 4-octanone.

Materials:

  • 4-Octanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.8 g (0.1 mol) of 4-octanone in 100 mL of methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 1.9 g (0.05 mol) of sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Quench the reaction by slowly adding 50 mL of 1 M HCl.

  • Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol.

  • Transfer the remaining aqueous solution to a separatory funnel and extract three times with 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield crude this compound.

  • The product can be further purified by distillation.

Reactions of this compound

As a secondary alcohol, this compound undergoes reactions typical for this functional group, primarily involving the hydroxyl group.

Key Reactions
  • Oxidation: this compound can be oxidized to its corresponding ketone, 4-octanone. Common oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or milder, more modern reagents like Dess-Martin periodinane.

  • Esterification: In the presence of an acid catalyst, this compound reacts with carboxylic acids to form esters. For example, reacting this compound with acetic acid yields 4-octyl acetate.

  • Dehydration: Acid-catalyzed dehydration of this compound typically leads to a mixture of alkene isomers, primarily 3-octene and 4-octene, following Zaitsev's rule.

  • Conversion to Alkyl Halide: The hydroxyl group can be replaced by a halogen using reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.

G cluster_1 Reactions of this compound Start This compound Ketone 4-Octanone Start->Ketone Oxidation (e.g., PCC) Ester 4-Octyl Acetate Start->Ester Esterification (CH₃COOH, H⁺) Alkene 3-Octene / 4-Octene Start->Alkene Dehydration (H₂SO₄, Heat) Halide 4-Bromooctane Start->Halide Halogenation (PBr₃)

Caption: Typical chemical reactions involving this compound.

Experimental Protocol: Oxidation of this compound to 4-Octanone using PCC

Objective: To synthesize 4-octanone via the oxidation of this compound.

Materials:

Procedure:

  • In a 500 mL round-bottom flask, suspend 21.5 g (0.1 mol) of PCC and a small amount of Celatom® in 200 mL of dichloromethane.

  • To this stirred suspension, add a solution of 13.0 g (0.1 mol) of this compound in 20 mL of dichloromethane in one portion.

  • Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 200 mL of anhydrous diethyl ether.

  • Filter the mixture through a pad of silica gel to remove the chromium byproducts. Wash the silica pad thoroughly with diethyl ether.

  • Combine the filtrates and remove the solvent using a rotary evaporator.

  • The resulting crude product, 4-octanone, can be purified by distillation under reduced pressure.

Applications in Research and Development

This compound serves various roles in both laboratory and industrial settings.

  • Solvent and Intermediate: It is frequently used as a solvent and as an intermediate in the synthesis of other organic compounds like esters and ethers.[1]

  • Fragrances and Preservatives: Due to its mild aroma, it can be a component in fragrances and is also used in the preparation of dyes and preservatives.[1]

  • Drug Development & QSPR: While not a drug itself, octanol (B41247) (in the form of 1-octanol) is a critical component in pharmaceutical research. The octanol-water partition coefficient (logP) is a standard measure of a drug's lipophilicity, which is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[11][12][13] this compound, as an isomer, is valuable in comparative studies to understand how molecular branching affects these properties.[14] Quantitative Structure-Property Relationship (QSPR) studies often use logP values to build predictive models for drug candidates.[12]

G cluster_2 Applications of this compound Octanol This compound Intermediate Chemical Intermediate Octanol->Intermediate Solvent Specialty Solvent Octanol->Solvent Fragrance Fragrance Component Octanol->Fragrance Research Research Tool Octanol->Research Synthesis Synthesis of Esters, Ethers Intermediate->Synthesis Pharma Drug Development (LogP Studies) Research->Pharma

Caption: Logical relationships of this compound's applications.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.[1]

GHS Hazard Information
HazardCodeDescription
Pictogram Warning[3][7]
Hazard Statements H319Causes serious eye irritation.[3][7][15]
H227Combustible liquid.[16]
Precautionary Statements P264Wash skin thoroughly after handling.[7][16]
P280Wear protective gloves/eye protection/face protection.[3][7][16]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][16]
P337+P313If eye irritation persists: Get medical advice/attention.[7][16]
P403+P235Store in a well-ventilated place. Keep cool.[16]
Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a fume hood.[17] Avoid contact with skin, eyes, and clothing.[1][15][17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][6][17] Keep away from open flames and high temperatures as it is combustible.[1][15]

  • Storage: Store in a cool, dry, and well-ventilated place.[16][17] Keep containers tightly closed when not in use.[17]

  • First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1][7] For skin contact, wash off with soap and water.[15] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical attention.[15]

References

In-Depth Technical Guide to the Natural Occurrence of Octanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Octanol (B41247) Isomers

Octanols are eight-carbon (C8) fatty alcohols with the general formula C₈H₁₈O. As aliphatic alcohols, they consist of an eight-carbon chain with a single hydroxyl (-OH) group. The position of this hydroxyl group along the carbon chain determines the specific isomer. While there are 89 possible structural isomers of octanol, this guide focuses on the most prominent isomers found in nature: 1-octanol (B28484), 2-octanol, and 3-octanol, along with the closely related and biologically significant unsaturated C8 alcohol, 1-octen-3-ol (B46169).[1]

These compounds are of significant interest due to their widespread presence in the environment and their diverse biological activities. They are found as volatile organic compounds (VOCs) in plants, fungi, and microorganisms, where they can function as flavor and aroma agents, semiochemicals (e.g., pheromones, kairomones), and metabolic byproducts.[2][3][4] In the pharmaceutical and cosmetic industries, octanols are utilized as solvents, emulsifiers, and flavoring agents.[5] Notably, the partitioning of a compound between water and 1-octanol (logP) is a standard measure used to estimate the lipophilicity of pharmaceutical drugs, which approximates their movement between aqueous and lipid environments in biological systems.[6]

Natural Occurrence of Key Octanol Isomers

Octanol isomers are synthesized and emitted by a vast array of organisms. Their presence is often linked to the enzymatic oxidation of fatty acids, particularly linoleic acid.[7][8]

1-Octanol (n-Octanol)

1-Octanol is a straight-chain primary alcohol characterized by a hydroxyl group at the terminal carbon. It possesses a sharp, fatty-citrus aroma.[9] It is widely distributed in the plant kingdom, often in the form of esters within essential oils.[6]

Table 1: Natural Sources of 1-Octanol

Kingdom Source Type Specific Examples Citations
Plantae Essential Oils Green tea, Grapefruit, Orange, Violet leaves, Bergamot, Mandarin, Lime [6][9][10]
Fruits & Vegetables Apple, Banana, Berries, Guava, Grapes, Pear, Asparagus, Tomato, Peas [9]
Herbs & Spices Coriander, Dill, Ginger, Spearmint, Clove, Mustard [9]
Animalia Various Milk, Fish, Meats, Oysters, Crayfish, Clam [9]
Fungi Various Mushrooms [9]

| Bacteria | Metabolite | Product of octane (B31449) biodegradation by Pseudomonas sp. | |

2-Octanol

2-Octanol is a secondary alcohol with the hydroxyl group on the second carbon. It is a chiral molecule, existing in two enantiomeric forms. It is described as having a fresh, earthy, and fatty taste.[11]

Table 2: Natural Sources of 2-Octanol

Kingdom Source Type Specific Examples Citations
Plantae Essential Oils Lavender, Reunion geranium, various mint species [12]
Fruits & Vegetables Apple, Banana, Cranberry, Sweet corn, Kumquat peel, Asparagus, Peas [12]
Herbs & Spices Thyme, Hop oil, Fresh ginger root [12]
Other Plants Curcuma aromatica, Curcuma wenyujin, Tea, Oats, Tomato leaf [12][13]

| Animalia | Nuts & Seeds | Brazil nut, Soybeans, Coconut meat |[12] |

3-Octanol

3-Octanol is another secondary alcohol, with the hydroxyl group located on the third carbon. It is known for its characteristic mushroom, nutty, and herbaceous scent.[14][15]

Table 3: Natural Sources of 3-Octanol

Kingdom Source Type Specific Examples Citations
Fungi Mushrooms Boletus, Shiitake, Agaricus bisporus (Button mushroom) [4][15][16]
Plantae Herbs Mint (Mentha arvensis), Thyme [14][16]
Spices Pimentos [14]

| | Other Plants | Lavender |[17] |

1-Octen-3-ol (Mushroom Alcohol)

Although an unsaturated alcohol, 1-octen-3-ol is one of the most significant C8 volatiles in nature and is often discussed alongside saturated octanols. It is a potent aroma compound, famously known as "mushroom alcohol," and a critical semiochemical.[7] It is biosynthesized via the peroxidation and cleavage of linoleic acid.[8][18] The (R)-(-) enantiomer is predominantly responsible for the typical mushroom aroma, while the (S)-(+) form has a moldy, grassy note.[19]

Table 4: Natural Sources of 1-Octen-3-ol

Kingdom Source Type Specific Examples Citations
Fungi Mushrooms Agaricus bisporus, Boletus edulis, Lentinus edodes (Shiitake), Pleurotus ostreatus (Oyster) [4][19]
Plantae Various Lavender, Pennyroyal [17]

| Animalia | Emissions | Human breath and sweat, Oxen breath |[20] |

Biosynthesis and Ecological Roles

Biosynthesis Pathways

The primary route for the biosynthesis of C8 alcohols in fungi and plants is through the oxidative degradation of fatty acids, particularly linoleic acid.[7][8] This pathway involves two key enzymes: a lipoxygenase (LOX) and a hydroperoxide lyase (HPL).

G cluster_pathway Simplified Biosynthesis of C8 Volatiles linoleic Linoleic Acid hydroperoxide 10-Hydroperoxy- octadecadienoic acid linoleic->hydroperoxide Lipoxygenase (LOX) octanone 3-Octanone hydroperoxide->octanone Other enzymatic steps octenol 1-Octen-3-ol hydroperoxide->octenol Hydroperoxide Lyase (HPL) octanol3 3-Octanol octanone->octanol3 Reduction

Simplified biosynthetic pathway of C8 volatiles from linoleic acid.[7]
Ecological Roles and Biological Activity

Octanol isomers serve as crucial signaling molecules in various ecosystems.

  • Insect Attraction and Repellence: 1-octen-3-ol is a well-documented kairomone that attracts blood-feeding insects like mosquitoes, often acting synergistically with carbon dioxide.[18][20] The olfactory receptor AaOr8 in Aedes aegypti is specifically tuned to detect 1-octen-3-ol.[11] Interestingly, while it attracts many mosquito species, it can act as a repellent for others, such as Culex quinquefasciatus, highlighting species-specific responses.[21]

  • Pheromones: 3-Octanol has been identified as a pheromone in certain insect species.

  • Plant and Fungal Signaling: These volatiles can influence fungal spore germination and plant growth. For instance, 1-octen-3-ol can inhibit the germination of some fungal spores and affect seedling development in plants like Arabidopsis thaliana.[22]

Experimental Protocols

The isolation and identification of octanol isomers from natural sources are primarily accomplished using chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of Volatiles from Natural Sources

The choice of extraction method depends on the matrix (plant, fungus, liquid culture) and the volatility of the target compounds.

4.1.1 Steam Distillation (for Plant Essential Oils)

This method is ideal for extracting temperature-stable, water-immiscible volatile compounds from solid plant material.[14]

Protocol:

  • Preparation: Weigh and, if necessary, chop or grind the plant material to increase the surface area for efficient extraction.[23]

  • Apparatus Setup: Place the plant material in a biomass flask connected to a boiling flask (containing distilled water) and a condenser. The condenser is connected to a collection vessel (e.g., a separatory funnel).[24]

  • Distillation: Heat the water to boiling (100°C). The resulting steam passes through the plant material, vaporizing the volatile compounds.[14][23] The temperature should be carefully controlled, typically between 60°C and 100°C, to prevent degradation of the compounds.[14]

  • Condensation: The steam-volatile mixture travels to the condenser, where it is cooled and reverts to a liquid state.[14]

  • Collection: The condensed liquid, consisting of an aqueous layer (hydrosol) and the essential oil, is collected. As the oil is typically less dense than water, it forms a separate layer on top and can be easily separated.[14]

4.1.2 Solvent Extraction (for Fungal Cultures)

This method is suitable for extracting a broader range of metabolites, including less volatile compounds, from liquid or solid fungal biomass.

Protocol:

  • Biomass Preparation: Separate the fungal mycelium from the liquid culture medium via filtration. The biomass can be dried (e.g., in a hot air oven at 40-45°C) to get a dry weight or used fresh.[25]

  • Extraction: Homogenize a known weight of the fungal biomass (e.g., 1 gram dry weight) in a suitable organic solvent (e.g., 10 mL of ethyl acetate (B1210297) or methanol). This is often done using a mortar and pestle or a mechanical homogenizer.[25]

  • Separation: After thorough mixing or incubation (e.g., overnight), separate the solvent extract from the solid biomass by centrifugation followed by decanting, or by filtration.[25]

  • Concentration: The solvent extract can be concentrated under a gentle stream of nitrogen or using a rotary evaporator to increase the concentration of the target analytes before analysis.

4.1.3 Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, non-invasive technique ideal for sampling volatile compounds from the headspace above a sample (e.g., live fungal culture, plant tissue).[26][27]

Protocol:

  • Sample Preparation: Place the sample (e.g., a liquid fungal culture aliquot) into a sealed vial.[27]

  • Extraction: Insert an SPME fiber through the vial's septum into the headspace above the sample. The fiber's coating adsorbs the volatile compounds. The extraction can last from minutes to hours depending on the concentration of analytes.[26]

  • Desorption: Retract the fiber and insert it directly into the hot inlet of a gas chromatograph, where the adsorbed volatiles are thermally desorbed for analysis.[26]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds in complex mixtures like natural extracts.[1][13]

G cluster_workflow General GC-MS Workflow for Octanol Isomer Analysis sample_prep Sample Extraction (e.g., Steam Distillation, SPME) injection Injection into GC sample_prep->injection separation Separation in GC Column injection->separation Mobile Phase (Helium) ionization Ionization (EI) separation->ionization mass_analysis Mass Analysis (MS) ionization->mass_analysis detection Detection mass_analysis->detection data_proc Data Processing & Library Matching detection->data_proc identification Compound Identification & Quantification data_proc->identification

Generalized workflow for the analysis of octanol isomers using GC-MS.

Protocol:

  • Injection: A small volume (e.g., 1 µL) of the extract is injected into the heated GC inlet, where it is vaporized.[3]

  • Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a long, thin capillary column (e.g., DB-5MS).[28] Compounds are separated based on their boiling points and interactions with the column's stationary phase. The oven temperature is programmed to ramp up gradually (e.g., start at 50°C, increase at 5°C/min) to elute compounds sequentially.[28]

  • Ionization and Mass Analysis: As compounds elute from the column, they enter the mass spectrometer. They are typically ionized by electron impact (EI), which fragments the molecules into a predictable pattern.[28] The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z).

  • Identification: The resulting mass spectrum for each compound is a unique "fingerprint." This spectrum is compared against a spectral library (e.g., NIST) to identify the compound.[3]

  • Quantification: The abundance of each compound can be determined by integrating the area of its corresponding peak in the chromatogram. For accurate quantification, an internal standard is often used and response factors may be applied.[29]

Signaling and Biological Interactions

The interaction of octanol isomers with biological systems, particularly insect olfaction, is a key area of research. The detection of 1-octen-3-ol by mosquitoes provides a well-studied model for olfactory signaling.

Mosquito Olfactory Signaling Pathway

In mosquitoes, olfaction begins in sensory hairs called sensilla, which are located on the antennae and maxillary palps.[2] Each sensillum contains olfactory sensory neurons (OSNs) that express specific receptor proteins.[2]

G cluster_pathway 1-Octen-3-ol Detection in a Mosquito Olfactory Neuron cluster_neuron Sensory Neuron Membrane odorant 1-Octen-3-ol (Odorant) obp Odorant Binding Protein (OBP) odorant->obp Binds in Sensillum Lymph complex OBP-Odorant Complex obp->complex or Odorant Receptor (e.g., AaOr8) complex->or Transport & Delivery orco Orco (Co-receptor) channel Ion Channel Opening orco->channel or->channel Activation depolarization Neuron Depolarization channel->depolarization Cation Influx signal Signal to Antennal Lobe (Brain) depolarization->signal Action Potential response Behavioral Response (e.g., Host Seeking) signal->response

Olfactory signal transduction pathway for 1-octen-3-ol in mosquitoes.[2][11][20]

Pathway Description:

  • Binding: Volatile molecules like 1-octen-3-ol enter the sensillum lymph through pores. Here, they are bound by Odorant Binding Proteins (OBPs).[20]

  • Transport: The OBP-odorant complex transports the hydrophobic odorant across the aqueous lymph to the surface of the olfactory sensory neuron's dendrite.[20]

  • Receptor Activation: The odorant is released and binds to a specific Odorant Receptor (OR), such as AaOr8 in Aedes aegypti, which is paired with a highly conserved co-receptor called Orco.[2][11]

  • Signal Transduction: This binding event causes a conformational change in the OR-Orco complex, opening it as a ligand-gated ion channel.[2]

  • Neuron Firing: The influx of cations depolarizes the neuron's membrane, generating an action potential.

  • Behavioral Response: This electrical signal is transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response like host-seeking.[20]

Conclusion

The natural occurrence of octanol isomers is a testament to their fundamental role in the chemical ecology of plants, fungi, and insects. As common metabolites of fatty acid oxidation, 1-octanol, 2-octanol, 3-octanol, and 1-octen-3-ol are ubiquitous in the environment, acting as key flavor components and potent semiochemicals. Understanding their distribution, biosynthesis, and the mechanisms by which they are perceived is crucial for fields ranging from food science and perfumery to public health and pest management. For drug development professionals, the principles of their interaction with biological receptors and their physicochemical properties, exemplified by the use of 1-octanol in logP determination, provide valuable insights into molecular behavior in biological systems. Continued research, aided by advanced analytical protocols, will further elucidate the complex roles of these versatile C8 alcohols.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-4-octanol Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the 3-amino-4-octanol (B1506556) intermediate, a valuable building block in the pharmaceutical and chemical industries.[1][2][3] The primary focus is on the well-established two-step industrial synthesis involving a Henry (nitroaldol) reaction followed by catalytic hydrogenation.[1][4][5]

Physicochemical Properties of 3-Amino-4-octanol

A summary of the key physicochemical properties of 3-amino-4-octanol is provided in the table below. This data is essential for handling, storage, and downstream applications.

PropertyValue
CAS Number 1001354-72-8
Molecular Formula C₈H₁₉NO
Molecular Weight 145.24 g/mol [4]
Appearance Colorless liquid[3][4]
Boiling Point 244 °C[3][4][6][7]
Flash Point 101 °C[3][4][6][7]
Density 0.893 g/cm³[3][4][6][7]
Water Solubility 43 g/L at 25 °C[3][4][6][7]
Vapor Pressure 2.8 Pa at 20 °C[3][4][6]

Primary Industrial Synthesis Route

The most common and industrially practiced synthesis of 3-amino-4-octanol is a two-stage process:

  • Henry (Nitroaldol) Reaction: Formation of the 3-nitro-4-octanol intermediate through a base-catalyzed reaction between 1-nitropropane (B105015) and valeraldehyde (B50692) (pentanal).[1][8]

  • Catalytic Hydrogenation: Reduction of the nitro group in 3-nitro-4-octanol to an amino group to yield 3-amino-4-octanol.[1][5]

Recent advancements aim to improve efficiency and utilize milder reaction conditions.[9]

Logical Workflow of the Synthesis

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Catalytic Hydrogenation 1-Nitropropane 1-Nitropropane Reaction Mixture Reaction Mixture 1-Nitropropane->Reaction Mixture Valeraldehyde Valeraldehyde Valeraldehyde->Reaction Mixture Base Catalyst Base Catalyst Base Catalyst->Reaction Mixture 3-Nitro-4-octanol 3-Nitro-4-octanol Hydrogenation Reaction Hydrogenation Reaction 3-Nitro-4-octanol->Hydrogenation Reaction Reaction Mixture->3-Nitro-4-octanol C-C bond formation Hydrogen Gas Hydrogen Gas Hydrogen Gas->Hydrogenation Reaction Catalyst (e.g., Raney Nickel) Catalyst (e.g., Raney Nickel) Catalyst (e.g., Raney Nickel)->Hydrogenation Reaction Purified 3-Amino-4-octanol Purified 3-Amino-4-octanol Crude Product Crude Product Hydrogenation Reaction->Crude Product Purification Purification Crude Product->Purification Filtration, Distillation Purification->Purified 3-Amino-4-octanol

Caption: Workflow for the synthesis of 3-amino-4-octanol.

Experimental Protocols

Experiment 1: Synthesis of 3-Nitro-4-octanol (Henry Reaction)

Objective: To synthesize the 3-nitro-4-octanol intermediate via a base-catalyzed nitroaldol reaction.

Materials:

  • 1-Nitropropane

  • Valeraldehyde

  • Methanol

  • 10% aqueous caustic solution

  • 50% aqueous caustic solution

  • 1 L 3-necked round-bottomed flask

  • Thermocouple

  • Magnetic stirrer

  • 500 ml addition funnel

  • Nitrogen inlet

  • Glass stopper

Procedure:

  • Equip a 1 L 3-necked round-bottomed flask with a thermocouple, magnetic stirrer, 500 ml addition funnel, nitrogen inlet, and a glass stopper.[1]

  • Charge the flask with 300 g (3.37 mols) of 1-nitropropane.[1]

  • Dilute the 1-nitropropane with 150 g of methanol. Note the endothermic effect.[1]

  • Slowly add the valeraldehyde to the stirred solution.[1]

  • Add the caustic catalyst (16 g of a 10% aqueous solution and 0.60 g of a 50% aqueous solution). A color change to orange and a slight exotherm will be observed.[1]

  • Monitor the reaction to completion using techniques such as gas chromatography (GC).[5]

Experiment 2: Synthesis of 3-Amino-4-octanol (Catalytic Hydrogenation)

Objective: To reduce the nitro group of 3-nitro-4-octanol to synthesize 3-amino-4-octanol.[1]

Materials:

  • 3-Nitro-4-octanol (from Experiment 1)

  • Raney Nickel (e.g., Grace 3201)

  • Methanol

  • 2 L Parr Autoclave unit

Procedure:

  • Load a 2 L stainless steel Parr Autoclave with 90 g wet (45 g dry, 10 wt %) Raney Nickel and 300 g of methanol.[1][10]

  • Add the 3-nitro-4-octanol solution to the autoclave.[1]

  • Seal and assemble the autoclave.[1]

  • Purge the system first with nitrogen and then with hydrogen.[1][5]

  • Pressurize the autoclave with hydrogen to 600 psig.[1][5]

  • Stir the reaction mixture at 600 RPM and heat to 40°C.[1][10]

  • Monitor the reaction until hydrogenation is complete by observing hydrogen uptake.[5]

  • After completion, cool the reactor, release the pressure, and filter the catalyst to obtain the crude 3-amino-4-octanol solution.[1]

  • The crude product can then be purified, for example, by distillation.[5]

Stereochemical Considerations

3-Amino-4-octanol has two chiral centers (at C3 and C4), which means it can exist as four possible stereoisomers.[1] These are two pairs of enantiomers: (3R,4R)/(3S,4S) and (3R,4S)/(3S,4R). The specific stereochemistry can significantly impact the biological activity and material properties of the final product, making stereoselective synthesis a critical area of research.[1]

G cluster_0 Enantiomeric Pair 1 (anti) cluster_1 Enantiomeric Pair 2 (syn) 3-Amino-4-octanol 3-Amino-4-octanol (3R,4S) (3R,4S) 3-Amino-4-octanol->(3R,4S) (3S,4R) (3S,4R) 3-Amino-4-octanol->(3S,4R) (3R,4R) (3R,4R) 3-Amino-4-octanol->(3R,4R) (3S,4S) (3S,4S) 3-Amino-4-octanol->(3S,4S) (3R,4S)->(3S,4R) enantiomers (3R,4R)->(3S,4S) enantiomers

References

Application Notes and Protocols: 4-Octanol as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Octanol as a Solvent

This compound, a secondary eight-carbon alcohol, presents itself as a versatile and environmentally conscious solvent option for various organic transformations. Its properties, such as a relatively high boiling point, low volatility, and moderate polarity, make it a suitable medium for a range of chemical reactions. As a "green solvent" alternative to more conventional volatile organic compounds, this compound is gaining attention for its biodegradability and derivation from renewable resources. This document provides an overview of the applications of this compound as a solvent in organic synthesis, with a focus on esterification, biocatalysis, and nanoparticle synthesis. Detailed protocols and quantitative data are presented to facilitate its adoption in research and development settings.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
Boiling Point 174-176 °C[2]
Melting Point -38 °C
Density 0.818 g/mL at 20 °C
Flash Point 71 °C
Water Solubility 0.4 g/L at 25 °C
logP (Octanol/Water) 2.9
Refractive Index 1.426 at 20 °C

Applications in Organic Synthesis

Esterification Reactions

This compound can serve as both a reactant and a solvent in esterification reactions, particularly in the synthesis of flavor esters and other specialty chemicals.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. When this compound is used in excess, it can also function as the reaction solvent.[3]

Reaction Scheme:

Caption: Fischer-Speier esterification of acetic acid and this compound.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 mol, 130.23 g, 159 mL) and glacial acetic acid (0.5 mol, 30.03 g, 28.6 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

  • Heat the reaction mixture to reflux (approximately 120-140 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter to remove the drying agent and remove the excess this compound and any other volatile impurities under reduced pressure.

  • Purify the resulting 4-octyl acetate (B1210297) by fractional distillation.

Quantitative Data:

Carboxylic AcidAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
Acetic Acid1-OctanolH₂SO₄Reflux251.66[4]
Acetic Acid1-OctanolH₂SO₄100-120--[5]

Note: The provided data uses 1-octanol, a structural isomer of this compound. Similar yields can be expected for this compound under optimized conditions.

Biocatalysis: Lipase-Catalyzed Reactions

This compound is a suitable substrate and can also act as a co-solvent in lipase-catalyzed reactions, offering a greener alternative to traditional organic solvents. These reactions are highly selective and occur under mild conditions.[6]

Lipases can efficiently catalyze the transesterification of esters with this compound to produce flavor and fragrance compounds.

Caption: Lipase-catalyzed transesterification for 4-octyl acetate synthesis.

The esterification of APIs like ibuprofen (B1674241) with alcohols can produce prodrugs with modified solubility and pharmacokinetic profiles.[7][8] While specific data for this compound is limited, the general principle is applicable.

Experimental Protocol (General for Lipase-Catalyzed Esterification):

  • In a screw-capped vial, combine the carboxylic acid or ester (1.0 eq), this compound (1.0-3.0 eq), and the immobilized lipase (B570770) (e.g., Novozym 435, 5-10% w/w of substrates).

  • If necessary, a minimal amount of a suitable organic solvent (e.g., hexane, toluene) can be added to ensure homogeneity, though solvent-free conditions are often preferred.

  • Incubate the mixture in a shaker at a controlled temperature (typically 30-60 °C) for 24-72 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, filter off the immobilized enzyme for reuse.

  • The product can be purified from the reaction mixture by column chromatography or distillation.

Quantitative Data for Lipase-Catalyzed Esterification:

SubstrateAcyl DonorBiocatalystSolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
Racemic IbuprofenOctadecyl alcoholImmobilized Yarrowia lipolytica lipaseHexane402437.5 (conversion)[9]
1-OctanolAcetic AcidImmobilized Rhizopus oryzae lipaseSolvent-free321292.35 (molar conversion)[10]
Oleic Acidn-OctanolThermosyntropha lipolytica lipase AIsooctane-6025 (yield)[11]
Williamson Ether Synthesis

While not extensively documented with this compound specifically, the Williamson ether synthesis provides a general pathway for the formation of ethers from an alcohol. This compound can act as the precursor to the alkoxide nucleophile.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_1 Step 1: Alkoxide Formation cluster_2 Step 2: Nucleophilic Substitution (SN2) This compound R-OH plus1 + This compound->plus1 Strong Base NaH arrow1 Strong Base->arrow1 4-Octoxide R-O⁻Na⁺ plus2 + 4-Octoxide->plus2 Hydrogen Gas H₂ plus1->Strong Base arrow1->4-Octoxide plus2->Hydrogen Gas 4-Octoxide_2 R-O⁻Na⁺ plus3 + 4-Octoxide_2->plus3 Alkyl Halide R'-X arrow2 Alkyl Halide->arrow2 Ether R-O-R' plus4 + Ether->plus4 Sodium Halide NaX plus3->Alkyl Halide arrow2->Ether plus4->Sodium Halide

Caption: General Williamson ether synthesis pathway.

Experimental Protocol (General):

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a dispersion of sodium hydride (1.1 eq) in an anhydrous aprotic solvent like THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution to 0 °C and add the primary alkyl halide (1.0 eq) dropwise.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the ether by column chromatography or distillation.

Nanoparticle Synthesis

Long-chain alcohols like this compound can function as solvents, reducing agents, and stabilizers in the synthesis of metallic nanoparticles.[12] The alcohol can influence the size and morphology of the resulting nanoparticles.[13]

Conceptual Workflow for Silver Nanoparticle Synthesis:

Nanoparticle_Synthesis cluster_workflow Silver Nanoparticle Synthesis Workflow A Dissolve Silver Precursor (e.g., AgNO₃) in this compound B Add Stabilizing Agent (optional, e.g., PVP) A->B C Heat the solution with stirring B->C E Formation of Silver Nanoparticles (AgNPs) C->E D This compound acts as reducing agent and solvent D->E F Characterization (UV-Vis, TEM, DLS) E->F

Caption: Conceptual workflow for silver nanoparticle synthesis using this compound.

Experimental Protocol (General for Silver Nanoparticles):

  • In a round-bottom flask, dissolve a silver salt precursor (e.g., silver nitrate) in this compound.

  • Optionally, a capping agent or stabilizer (e.g., polyvinylpyrrolidone (B124986) - PVP) can be added to control particle growth and prevent aggregation.

  • Heat the mixture to a specific temperature (e.g., 100-150 °C) under vigorous stirring.

  • The reaction progress can often be monitored by a color change of the solution as the nanoparticles form.

  • Maintain the reaction at the set temperature for a defined period (e.g., 1-3 hours) to allow for complete nanoparticle formation and growth.

  • After cooling, the nanoparticles can be isolated by centrifugation and washed with a suitable solvent (e.g., ethanol) to remove any unreacted precursors or byproducts.

  • The synthesized nanoparticles should be characterized by techniques such as UV-Vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS) to determine their size, shape, and stability.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin. It is a combustible liquid. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a promising green solvent with demonstrated and potential applications in various areas of organic synthesis. Its utility in esterification and biocatalytic reactions is particularly noteworthy, offering mild and selective transformations. While its application in other areas such as Williamson ether synthesis and nanoparticle formation is less documented, the general principles of these reactions suggest its feasibility as a solvent and/or reactant. Further research into the full scope of this compound's utility as a solvent will undoubtedly uncover new and valuable applications for this versatile and environmentally friendly chemical.

References

Application Notes and Protocols for 4-Octanol in Fragrance and Flavor Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octanol (CAS 589-62-8), a secondary alcohol, presents an interesting case study in the evaluation of novel molecules for the fragrance and flavor industry. While some sources describe it as a colorless liquid with a characteristic fruity odor, widely used in the production of fragrances and flavors, more specialized industry databases assert that it is not recommended for such applications. This discrepancy highlights the rigorous evaluation process that any new chemical entity must undergo before being accepted as a fragrance or flavor ingredient.

These application notes provide a comprehensive guide for researchers and scientists on how to approach the evaluation of a compound like this compound for its potential use in fragrance and flavor formulations. The protocols outlined below are designed to characterize the physicochemical properties, synthesis, and sensory attributes of a novel ingredient, and to determine its suitability and safety for commercial use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a potential fragrance or flavor ingredient is crucial for its formulation, stability, and performance. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
Appearance Colorless liquid
Boiling Point 174-176 °C (at 760 mm Hg)[2]
Flash Point 65.00 °C (149.00 °F) TCC
Vapor Pressure 0.284000 mmHg @ 25.00 °C (est)[3]
logP (Octanol/Water Partition Coefficient) 2.68[3]
Solubility Soluble in alcohol; sparingly soluble in water (1527 mg/L @ 25 °C est)[3]
Refractive Index n20/D 1.426[2]
Density 0.818 g/mL at 20 °C[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (General Method for Secondary Alcohols)

A common method for the synthesis of secondary alcohols like this compound is the Grignard reaction, which involves the reaction of a Grignard reagent with an aldehyde.

Objective: To synthesize this compound from butylmagnesium bromide and butyraldehyde (B50154).

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromobutane (B133212)

  • Butyraldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromobutane in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

  • Once the magnesium has completely reacted, the Grignard reagent (butylmagnesium bromide) is formed.

  • Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Slowly add a solution of butyraldehyde in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the ether layer.

  • Wash the ether layer with water and then with brine.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Purification: Remove the diethyl ether by rotary evaporation. Purify the crude this compound by fractional distillation under reduced pressure.

Diagram of Synthetic Pathway:

G cluster_reactants Reactants Butylmagnesium Bromide Butylmagnesium Bromide Grignard Reaction Grignard Reaction Butylmagnesium Bromide->Grignard Reaction Butyraldehyde Butyraldehyde Butyraldehyde->Grignard Reaction Intermediate Intermediate Grignard Reaction->Intermediate in Diethyl Ether Hydrolysis Hydrolysis Intermediate->Hydrolysis Acidic Workup This compound This compound Hydrolysis->this compound

Synthetic pathway for this compound via Grignard reaction.
Protocol 2: Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of volatile compounds in fragrances and flavors.[4][5]

Objective: To identify and quantify this compound and any impurities from the synthesis or in a fragrance/flavor matrix.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) detector.

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms, or equivalent).

Procedure:

  • Sample Preparation:

    • For neat synthesized product: Dilute 1 µL of the purified this compound in 1 mL of a suitable solvent (e.g., ethanol (B145695) or dichloromethane).

    • For fragrance/flavor matrix: Dilute the sample 1:10 (v/v) with ethanol.[4]

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 100:1[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature: 40-60 °C, hold for 2 minutes.

      • Ramp: Increase at a rate of 3-5 °C/min to 240-250 °C.[4]

      • Final hold: Hold at 240-250 °C for 5-10 minutes.[4]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-450.

      • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with a known standard and library data (e.g., NIST).

    • Quantify the purity of the synthesized product or its concentration in a matrix by creating a calibration curve with standards of known concentrations.

Diagram of GC-MS Workflow:

G Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Separation in GC Column Separation in GC Column GC Injection->Separation in GC Column Ionization (EI) Ionization (EI) Separation in GC Column->Ionization (EI) Mass Analysis (MS) Mass Analysis (MS) Ionization (EI)->Mass Analysis (MS) Detection Detection Mass Analysis (MS)->Detection Data Analysis Data Analysis Detection->Data Analysis Retention Time & Mass Spectrum

Workflow for the analytical characterization of this compound by GC-MS.
Protocol 3: Sensory Evaluation

Sensory evaluation is critical to determine the olfactory profile of a potential fragrance ingredient. A triangle test is a common method to determine if a perceptible difference exists between two samples.[6]

Objective: To determine if the addition of this compound to a base material results in a perceivable difference in aroma.

Materials:

  • Odor-free evaluation booths.

  • Glass sniffing strips or capped amber glass vials.

  • Control sample (e.g., a simple fragrance base or a suitable solvent like diethyl phthalate).

  • Test sample (the same base with a known concentration of this compound, e.g., 0.1%, 1%, 5%).

  • Panel of at least 15-20 trained or consumer panelists.[7]

  • Randomized, three-digit codes for sample presentation.

Procedure:

  • Sample Preparation: Prepare the control and test samples. For each panelist, prepare three coded samples: two will be the control and one will be the test sample (or vice versa). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA).

  • Panelist Instructions: Instruct the panelists that they will be presented with three samples, two of which are identical and one is different. Their task is to identify the "odd" or "different" sample.

  • Evaluation: Panelists should sniff each sample from left to right, with a short break in between to avoid olfactory fatigue. They should record their choice on a ballot.

  • Data Analysis:

    • Count the number of correct identifications.

    • Use a statistical table for triangle tests (based on the number of panelists and the number of correct judgments) to determine if the result is statistically significant (typically at p < 0.05). A significant result indicates that the addition of this compound created a perceivable difference in aroma.

Diagram of Sensory Evaluation Logic:

G cluster_prep Preparation Control Sample Control Sample Present 3 Coded Samples Present 3 Coded Samples Control Sample->Present 3 Coded Samples Test Sample (with this compound) Test Sample (with this compound) Test Sample (with this compound)->Present 3 Coded Samples Panelist Identifies 'Odd' Sample Panelist Identifies 'Odd' Sample Present 3 Coded Samples->Panelist Identifies 'Odd' Sample Correct Identification Correct Identification Panelist Identifies 'Odd' Sample->Correct Identification Yes Incorrect Identification Incorrect Identification Panelist Identifies 'Odd' Sample->Incorrect Identification No Statistical Analysis Statistical Analysis Correct Identification->Statistical Analysis Incorrect Identification->Statistical Analysis Perceivable Difference Perceivable Difference Statistical Analysis->Perceivable Difference Significant No Perceivable Difference No Perceivable Difference Statistical Analysis->No Perceivable Difference Not Significant

Logical flow of a triangle test for sensory evaluation.

Conclusion

The evaluation of a novel compound such as this compound for use in the fragrance and flavor industry is a multi-faceted process that requires a combination of chemical synthesis, analytical characterization, and rigorous sensory evaluation. While initial reports may suggest potential applications, it is the comprehensive data generated through systematic protocols that will ultimately determine the viability of a new ingredient. The methodologies presented here provide a framework for researchers to conduct such evaluations, contributing to the innovation and safety of fragrance and flavor science.

References

Application Note: Analytical Methods for the Identification and Quantification of 4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Octanol (CAS: 589-62-8) is a secondary alcohol with the molecular formula C8H18O.[1][2] Its accurate identification and quantification are crucial in various fields, including chemical synthesis, quality control, and metabolic studies. This document provides detailed protocols and comparative data for the primary analytical techniques used to characterize this compound: Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: Overview of Analytical Techniques

The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as whether qualitative identification, purity assessment, or precise quantification is needed.

  • Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (GC-FID), is a robust and widely used technique for determining the purity of volatile compounds like this compound and for quantifying them in various matrices.[3][4] It offers high resolution and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is the gold standard for unambiguous identification.[5][6] It separates components using GC and then provides mass spectral data for each component, allowing for structural confirmation by comparing fragmentation patterns to spectral libraries.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the definitive structural elucidation of organic molecules.[5][7] Techniques like ¹H NMR, ¹³C NMR, and DEPT experiments provide detailed information about the carbon-hydrogen framework, confirming the precise atomic connectivity of this compound.[3][8]

  • High-Performance Liquid Chromatography (HPLC): While a powerful technique for many compounds, HPLC is less suitable for analyzing aliphatic alcohols like this compound. These molecules lack a strong chromophore, leading to poor sensitivity with standard UV detectors.[4] Alternative detection methods like Refractive Index (RI) or derivatization are required for effective analysis.[4]

Section 2: Experimental Workflows and Diagrams

Visualizing the analytical process is key to understanding the workflow from sample to result.

cluster_prep Sample Preparation raw_sample Raw Sample (Neat liquid or in matrix) dissolve Dissolve/Dilute in Organic Solvent (e.g., Hexane, Dichloromethane) raw_sample->dissolve spe Solid-Phase Extraction (SPE) (For complex matrices) raw_sample->spe if needed filter Filter (0.45 µm) (Optional) dissolve->filter spe->filter final_sample Prepared Sample Vial filter->final_sample

Caption: General sample preparation workflow for this compound analysis.

cluster_gcms GC-MS Analysis Workflow sample_inj 1. Sample Injection (1 µL into GC Inlet) gc_sep 2. GC Separation (Capillary Column) sample_inj->gc_sep ionization 3. Ionization (Electron Ionization, 70 eV) gc_sep->ionization mass_analyzer 4. Mass Analysis (Quadrupole) ionization->mass_analyzer detection 5. Detection (Electron Multiplier) mass_analyzer->detection data_acq 6. Data Acquisition (Chromatogram & Mass Spectra) detection->data_acq data_analysis 7. Data Analysis data_acq->data_analysis

Caption: Experimental workflow for GC-MS analysis.

cluster_nmr NMR Analysis Workflow sample_prep 1. Sample Preparation (~10 mg in 0.7 mL CDCl₃) nmr_tube 2. Transfer to NMR Tube sample_prep->nmr_tube spectrometer 3. Insert into Spectrometer nmr_tube->spectrometer acquisition 4. Data Acquisition (¹H, ¹³C, DEPT Pulses) spectrometer->acquisition processing 5. Data Processing (Fourier Transform, Phasing) acquisition->processing analysis 6. Spectral Analysis (Assign Peaks, Confirm Structure) processing->analysis

Caption: Experimental workflow for NMR analysis.

Section 3: Detailed Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

Objective: To quantify the purity of a this compound sample and detect volatile impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).[3]

2. Sample Preparation:

  • Prepare a solution of this compound in a high-purity solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.[3]

3. GC Conditions:

  • Column: Non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Inlet Temperature: 250°C.[3]

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[6]

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]

  • Detector Temperature: 300°C.[3]

4. Data Analysis:

  • Integrate the area of all peaks in the resulting chromatogram.

  • Calculate the purity based on the area percent of the main this compound peak relative to the total area of all peaks.[3] For higher accuracy, an internal standard method is recommended.[9]

Protocol 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify this compound and characterize potential impurities based on mass spectral data.

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).[3]

2. Sample Preparation:

  • Follow the same procedure as for GC-FID analysis.

3. GC-MS Conditions:

  • GC Conditions: Use the same GC method as described in Protocol 1.[3]

  • MS Transfer Line Temp: 280-300°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3][6]

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 35 to 500.[3]

4. Data Analysis:

  • Identify the main peak corresponding to this compound in the Total Ion Chromatogram (TIC).

  • Obtain the mass spectrum for the main peak and any impurity peaks.

  • Compare the experimental mass spectrum of the main peak with a spectral library (e.g., NIST) to confirm the identity of this compound.[3] The spectrum should show characteristic fragments, including a potential loss of water (M-18).[6]

Protocol 3: Structural Confirmation by NMR Spectroscopy

Objective: To unambiguously confirm the chemical structure of this compound.

1. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).[3]

2. Sample Preparation:

  • Dissolve approximately 10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[3]

3. NMR Experiments:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the hydrogen atoms.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the number of unique carbon environments.[8]

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which is invaluable for assigning the aliphatic chain signals.[8]

4. Data Analysis:

  • Process the acquired Free Induction Decays (FIDs) with appropriate software.

  • Analyze the resulting spectra to confirm that the chemical shifts, multiplicities, and integrations are consistent with the known structure of this compound.[3] Compare the spectra to reference data if available.[10]

Section 4: Comparison of Analytical Methods

The table below summarizes the primary applications and characteristics of each technique for the analysis of this compound.

FeatureGC-FIDGC-MSNMR Spectroscopy
Primary Use Purity assessment, QuantificationUnambiguous Identification, Impurity ProfilingAbsolute Structural Elucidation, Structural Confirmation
Information Provided Retention Time, Peak AreaRetention Time, Mass Spectrum, Fragmentation Pattern[5]Chemical Shifts, Coupling Constants, Atom Connectivity[5]
Sensitivity High (ng to pg range)Very High (pg to fg range)Lower (mg to µg range)[5]
Sample Throughput High[3]Moderate to High[3]Moderate[3]
Quantitative Analysis Excellent with calibration/internal standardsGood with calibration/internal standardsExcellent (qNMR) with certified internal standard[4]
Key Advantage Robust, cost-effective, and excellent for routine purity checks.Provides molecular weight and structural information for high-confidence identification.Provides the most detailed and definitive structural information.
Limitation Does not provide structural information for unknown peaks.Can be less accurate for quantification than FID without isotopic standards.Requires higher sample concentration and is a lower throughput technique.

References

Application Note: Analysis of 4-Octanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Octanol (C₈H₁₈O) is a secondary alcohol used as a flavoring agent, in the manufacturing of plasticizers, and as an intermediate in chemical synthesis.[1] Its accurate identification and quantification are crucial for quality control, metabolic studies, and environmental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile compounds like this compound.[2] This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data interpretation.

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound, from sample preparation to data analysis.

Reagents and Materials
  • Solvent: High-purity Methanol or Hexane (B92381) (GC or HPLC grade).[2]

  • Analyte: this compound standard (≥97.0% purity).

  • Equipment:

    • Glass autosampler vials (1.5 mL) with caps.[3]

    • Micropipettes.

    • Vortex mixer.

    • Centrifuge (if samples contain particulates).[2][3]

    • Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation (Standard Solution)

For accurate identification, a standard solution of this compound should be prepared. Complex matrices may require additional extraction and cleanup steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][4][5]

  • Stock Solution (1 mg/mL): Dissolve 10 mg of this compound standard in 10 mL of a suitable volatile solvent (e.g., hexane or dichloromethane) in a volumetric flask.[2]

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, transfer 100 µL of the stock solution into a vial and add 9.9 mL of the solvent. This concentration aims for a column loading of approximately 10 ng with a 1 µL injection.[3]

  • Transfer: Transfer the final working solution into a 1.5 mL glass autosampler vial for analysis.[3] Ensure the sample is free of particles.[2][3]

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization for specific instruments.

Gas Chromatography (GC) Conditions:

Parameter Value
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[6]
Injector Temperature 280°C[6]
Injection Volume 1 µL
Injection Mode Splitless[3][6]
Carrier Gas Helium at a constant flow of 1.0 mL/min.[6]

| Oven Program | Initial: 80°C, hold for 2 min. Ramp 1: 10°C/min to 200°C. Ramp 2: 5°C/min to 280°C, hold for 5 min.[6] |

Mass Spectrometry (MS) Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI) at 70 eV.[6]
Ion Source Temp. 230°C[6]
Quadrupole Temp. 150°C[6]
Transfer Line Temp. 280°C[6]

| Scan Range | m/z 40-200 |

Data Presentation and Interpretation

Chromatographic Data

Under the specified GC conditions, this compound will elute at a characteristic retention time. The Kovats Retention Index (RI) is a more standardized value used for identification.

Table 1: Retention Data for this compound

Parameter Value Source

| Kovats Retention Index | 975 - 982 (Standard non-polar column) |[1][7] |

Mass Spectral Data

The mass spectrum of this compound is characterized by its molecular ion peak (which may be weak or absent) and specific fragment ions.[8] The fragmentation of alcohols in EI-MS is dominated by alpha-cleavage and dehydration.[9] For this compound, alpha-cleavage involves the breaking of the C-C bond adjacent to the carbon bearing the hydroxyl group.

Table 2: Key Mass Fragments for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway Relative Abundance
130 [C₈H₁₈O]⁺ Molecular Ion (M⁺) Low
87 [CH(OH)CH₂(CH₂)₂CH₃]⁺ Alpha-cleavage: Loss of Propyl Radical (•C₃H₇) High
73 [CH₃(CH₂)₂CH(OH)]⁺ Alpha-cleavage: Loss of Butyl Radical (•C₄H₉) High
59 [C₃H₇O]⁺ Rearrangement followed by cleavage Moderate
57 [C₄H₉]⁺ Butyl Cation Moderate

| 43 | [C₃H₇]⁺ | Propyl Cation | High |

Note: Relative abundances are general estimates based on typical alcohol fragmentation and may vary with instrument tuning.

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare Standard (e.g., 10 µg/mL in Hexane) B Transfer to Autosampler Vial A->B C Inject Sample (1 µL) B->C D GC Separation (DB-5ms column) C->D E EI Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Identify Peak by Retention Index F->G H Confirm Identity via Mass Spectrum G->H I Quantify (Optional) H->I

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Fragmentation Pathway

This diagram illustrates the primary fragmentation patterns of this compound upon electron ionization.

Fragmentation_Pathway cluster_frags Key Fragment Ions cluster_radicals Neutral Losses (Radicals) parent This compound (C8H18O) M_ion Molecular Ion [M]⁺ m/z = 130 parent->M_ion Electron Ionization (EI) frag1 [M - C3H7]⁺ m/z = 87 M_ion->frag1 α-cleavage frag2 [M - C4H9]⁺ m/z = 73 M_ion->frag2 α-cleavage loss1 Propyl Radical •C3H7 M_ion->loss1 + loss2 Butyl Radical •C4H9 M_ion->loss2 +

Caption: Logical diagram of this compound's primary fragmentation pathways.

References

Application Note: 1H NMR Spectrum Analysis of 4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octanol is a secondary alcohol with the chemical formula C8H18O. As a chiral compound, it exists as two enantiomers. The structural elucidation and purity assessment of this compound and its derivatives are crucial in various fields, including organic synthesis, materials science, and drug development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note provides a comprehensive guide to the ¹H NMR analysis of this compound, including predicted spectral data, a detailed experimental protocol, and a workflow for analysis.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the overall molecular structure. The quantitative data for the expected spectrum in a deuterochloroform (CDCl₃) solvent are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationProtons
H-4~ 3.6Multiplet1H-CH(OH)-
-OH0.5 - 5.0 (variable)Singlet (broad)1H-OH
H-3, H-5~ 1.4 - 1.6Multiplet4H-CH(OH)-CH₂ -
H-2, H-6, H-7~ 1.2 - 1.4Multiplet6H-CH₂ -CH₂-CH₃
H-1, H-8~ 0.9Triplet6H-CH₃

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on concentration, temperature, and solvent purity. It often appears as a broad singlet and may exchange with deuterium (B1214612) if D₂O is added.[1]

Experimental Protocol

This section details the methodology for preparing a sample of this compound and acquiring its ¹H NMR spectrum.

Sample Preparation

Proper sample preparation is critical for obtaining a high-quality NMR spectrum.[2]

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound directly into a clean, dry vial.[2][3]

  • Solvent Addition: Add approximately 0.75 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), to the vial.[4][5] CDCl₃ is often chosen for its versatility and the fact that its residual peak at 7.26 ppm can be used for spectral calibration.[5]

  • Dissolution: Gently swirl the vial to ensure the complete dissolution of the this compound sample.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube.[2][4][6] Suspended particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.[2]

  • Tube Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition

The following are general steps for acquiring a ¹H NMR spectrum on a modern NMR spectrometer. Specific commands may vary by instrument manufacturer (e.g., Bruker, JEOL).

  • Instrument Setup: Insert the NMR tube into a spinner turbine and adjust its depth using a gauge. Place the sample into the magnet.[7]

  • Locking: The instrument locks onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field frequency.[2][8]

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting the shim coils to obtain the best possible resolution and peak shape.[8]

  • Parameter Setup: Load a standard set of acquisition parameters for a ¹H experiment. Typical parameters include:

    • Pulse Angle: 90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 1-5 seconds

    • Number of Scans (NS): 16 (can be adjusted based on sample concentration)[7]

    • Spectral Width (SW): ~12-16 ppm

  • Acquisition: Start the experiment to acquire the Free Induction Decay (FID) signal.[7]

Data Processing

The raw FID data must be processed to generate the final spectrum.

  • Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode.[7]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated. This is typically done by setting the residual solvent peak (CHCl₃ in CDCl₃) to 7.26 ppm or using an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.[3]

  • Integration: The area under each peak is integrated. The relative integration values are proportional to the number of protons giving rise to each signal.[4]

Workflow Visualization

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis A Weigh this compound (5-25 mg) B Dissolve in CDCl3 (~0.75 mL) A->B C Filter into NMR Tube B->C D Insert Sample into Magnet C->D E Lock & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference Spectrum H->I J Integrate Signals I->J K Assign Peaks J->K L Structural Confirmation K->L

Caption: Workflow for ¹H NMR analysis of this compound.

Data Interpretation

The processed ¹H NMR spectrum of this compound should be consistent with the data presented in Table 1.

  • Chemical Shift: The most downfield signal (excluding the solvent peak) appears around 3.6 ppm and corresponds to the single proton on the carbon attached to the hydroxyl group (H-4).[9] This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom. The signals for the alkyl protons appear upfield, between approximately 0.9 and 1.6 ppm.[9]

  • Integration: The relative areas of the integrated signals should correspond to the number of protons in each unique environment. For instance, the ratio of the integration of the H-4 signal to the combined H-1 and H-8 signals should be approximately 1:6.

  • Multiplicity: The splitting pattern of each signal provides information about the number of neighboring protons. The terminal methyl groups (H-1, H-8) appear as triplets because they are adjacent to methylene (B1212753) (-CH₂-) groups (2 neighboring protons + 1 = 3). The other signals are complex multiplets due to splitting by multiple, non-equivalent neighboring protons.

By analyzing the chemical shift, integration, and multiplicity of the signals in the ¹H NMR spectrum, one can confirm the structure of this compound and assess its purity.

References

Application Notes and Protocols for 13C NMR Spectroscopy of 4-Octanol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, is a powerful analytical technique for the structural elucidation of organic molecules. It provides valuable information about the carbon skeleton of a molecule, including the number of non-equivalent carbon atoms, their hybridization state, and their chemical environment. This application note details the use of 13C NMR spectroscopy for the characterization and differentiation of 4-octanol and its structural isomers: 1-octanol, 2-octanol, and 3-octanol. Understanding the distinct 13C NMR spectral features of these isomers is crucial for quality control, reaction monitoring, and the unambiguous identification of these compounds in various research and development settings, including the pharmaceutical industry.

Principles of 13C NMR Spectroscopy for Alcohols

In 13C NMR spectroscopy of alcohols, the chemical shift of each carbon atom is influenced by its local electronic environment. The highly electronegative oxygen atom of the hydroxyl group deshields the adjacent carbon atom (alpha-carbon), causing its resonance to appear at a higher chemical shift (downfield) compared to other alkyl carbons. The chemical shifts of the other carbon atoms in the chain are also subtly affected by their distance from the hydroxyl group.

Due to the low natural abundance of the 13C isotope (about 1.1%), 13C-13C spin-spin coupling is negligible. Proton-decoupled 13C NMR spectra are typically acquired, resulting in a spectrum where each unique carbon atom appears as a single sharp peak. This simplifies spectral interpretation and allows for the direct counting of non-equivalent carbon atoms in a molecule.

Data Presentation: 13C NMR Chemical Shifts of Octanol (B41247) Isomers

The following table summarizes the experimental and predicted 13C NMR chemical shift data for this compound and its isomers. This data is essential for the identification and differentiation of these compounds.

Carbon Atom1-Octanol (Experimental)[1]2-Octanol (Experimental)[2]3-Octanol (Predicted)[3]This compound (Predicted/Reference)
C163.1123.459.8~14.0
C232.8068.0329.5~23.0
C325.7439.4973.1~37.0
C429.4025.8836.6~71.0
C529.2929.4827.9~37.0
C631.8231.9822.8~28.0
C722.6722.7214.1~23.0
C814.1214.10-~14.0

Note: The chemical shifts for this compound are approximate values based on typical ranges for similar secondary alcohols and require experimental verification.

Experimental Protocols

This section provides a detailed protocol for acquiring high-quality 13C NMR spectra of liquid alcohol samples, such as this compound and its isomers.[3][4][5]

Materials:

  • Octanol isomer sample (10-50 mg)

  • Deuterated chloroform (B151607) (CDCl3) or other suitable deuterated solvent (0.5-0.7 mL)

  • Tetramethylsilane (B1202638) (TMS) as an internal standard (optional, if not already in the solvent)

  • 5 mm NMR tubes

  • Pasteur pipette

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher) with a broadband probe tuned to the 13C frequency.

Sample Preparation:

  • Accurately weigh 10-50 mg of the octanol isomer into a clean, dry vial.

  • Add approximately 0.5-0.7 mL of deuterated chloroform (CDCl3) to dissolve the sample.

  • If the solvent does not contain an internal standard, add a small drop of tetramethylsilane (TMS).

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl3).

  • Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring high resolution.

  • Set up a standard proton-decoupled 13C NMR experiment. Typical acquisition parameters are as follows:

    • Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Spectral Width: Approximately 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for quaternary carbons, though none are present in these octanol isomers.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of 13C, a larger number of scans is required to achieve a good signal-to-noise ratio.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3).

  • Integrate the peaks if quantitative analysis is required, although peak heights in 13C NMR are not always directly proportional to the number of carbons.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and experimental workflow for the 13C NMR analysis of octanol isomers.

Octanol_Isomers cluster_isomers Octanol Isomers (C8H18O) cluster_nmr 13C NMR Spectroscopy 1-Octanol 1-Octanol Distinct Spectra Distinct Spectra 1-Octanol->Distinct Spectra 8 signals 2-Octanol 2-Octanol 2-Octanol->Distinct Spectra 8 signals 3-Octanol 3-Octanol 3-Octanol->Distinct Spectra 8 signals This compound This compound This compound->Distinct Spectra 5 signals (due to symmetry)

Caption: Isomeric Relationship and Expected 13C NMR Signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Octanol Isomer in Deuterated Solvent B Add Internal Standard (TMS) A->B C Transfer to NMR Tube B->C D Insert Sample and Lock C->D E Shim Magnetic Field D->E F Acquire 13C NMR Spectrum E->F G Fourier Transform & Phasing F->G H Baseline Correction & Calibration G->H I Peak Assignment & Structural Elucidation H->I

Caption: Experimental Workflow for 13C NMR Analysis.

References

Application Note: FT-IR Spectroscopy for Functional Group Analysis of 4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of Fourier-Transform Infrared (FT-IR) spectroscopy for the qualitative and quantitative analysis of 4-octanol, a secondary alcohol. The characteristic infrared absorption bands corresponding to the hydroxyl, alkyl, and carbon-oxygen single bonds are identified and discussed. A comprehensive protocol for sample handling, data acquisition using Attenuated Total Reflectance (ATR)-FT-IR, and spectral interpretation is provided. This guide is intended for researchers, scientists, and professionals in drug development and quality control who utilize FT-IR for molecular characterization.

Introduction

This compound (C₈H₁₈O) is a secondary alcohol with the hydroxyl group located on the fourth carbon of the octane (B31449) chain. The identification and characterization of its functional groups are crucial for quality assessment, reaction monitoring, and in various research and industrial applications. FT-IR spectroscopy is a rapid, non-destructive, and highly specific analytical technique for identifying functional groups in molecules.[1] Infrared radiation interacts with a molecule, causing vibrations of its chemical bonds at specific frequencies.[1] These absorption frequencies are characteristic of the types of bonds and the overall molecular structure, providing a unique "fingerprint" of the compound.

This application note outlines the principles and a practical protocol for the functional group analysis of this compound using FT-IR spectroscopy.

Principle of FT-IR Spectroscopy for this compound Analysis

The primary functional groups in this compound that give rise to characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹) are:

  • O-H (Hydroxyl group): The stretching vibration of the O-H bond in alcohols is highly characteristic. Due to hydrogen bonding, this absorption appears as a strong and broad band.

  • C-H (Alkyl group): The stretching and bending vibrations of the C-H bonds in the octyl chain result in strong, sharp absorptions.

  • C-O (Carbon-Oxygen single bond): The stretching vibration of the C-O bond in a secondary alcohol provides a key diagnostic peak in the fingerprint region. The position of this peak is useful in distinguishing between primary, secondary, and tertiary alcohols.[2]

Data Presentation: Characteristic FT-IR Bands for this compound

The expected FT-IR absorption bands for the functional groups present in this compound are summarized in the table below. These ranges are based on established infrared spectroscopy correlation tables for secondary alcohols.

Wavenumber Range (cm⁻¹)Intensity & ShapeVibration TypeFunctional Group Assignment
3550 - 3200Strong, BroadO-H StretchIntermolecularly bonded Hydroxyl
2965 - 2950Strong, SharpAsymmetric C-H StretchMethyl (-CH₃)
2940 - 2915Strong, SharpAsymmetric C-H StretchMethylene (-CH₂-)
2880 - 2865Strong, SharpSymmetric C-H StretchMethyl (-CH₃)
2865 - 2845Strong, SharpSymmetric C-H StretchMethylene (-CH₂-)
1470 - 1440Medium, SharpC-H Bend (Scissoring)Methylene (-CH₂-)
1380 - 1370Medium, SharpC-H Bend (Umbrella)Methyl (-CH₃)
1124 - 1087Strong, SharpC-O StretchSecondary Alcohol

Experimental Protocols

Qualitative Analysis of Neat this compound using ATR-FT-IR

This protocol describes the procedure for obtaining an FT-IR spectrum of a pure liquid sample of this compound.

Materials and Equipment:

  • FT-IR Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • This compound sample (liquid).

  • Dropper or pipette.

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Setup: Ensure the FT-IR spectrometer and ATR accessory are properly aligned and have been powered on for a sufficient time to stabilize.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal, atmospheric water, and carbon dioxide. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the key absorption bands.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol to remove all traces of the sample.

Quantitative Analysis of this compound

This protocol outlines a method for determining the concentration of this compound in a non-interfering solvent (e.g., hexane) using a calibration curve.

Materials and Equipment:

  • FT-IR Spectrometer with ATR accessory.

  • This compound (high purity).

  • Hexane (B92381) (or other suitable IR-transparent solvent).

  • Volumetric flasks and pipettes for preparing standards.

  • Analytical balance.

Procedure:

  • Preparation of Standards:

    • Prepare a series of standard solutions of this compound in hexane with known concentrations (e.g., 1%, 2%, 5%, 10%, and 15% v/v).

  • Instrument Setup and Background:

    • Set up the FT-IR spectrometer as for qualitative analysis.

    • Use pure hexane as the background to subtract the solvent's spectral features.

  • Measurement of Standards:

    • Record the FT-IR spectrum for each standard solution.

    • Identify a characteristic and well-resolved peak of this compound that does not overlap with solvent peaks. The C-O stretching peak around 1100 cm⁻¹ is often a good choice.

  • Calibration Curve Construction:

    • For each standard, determine the absorbance of the selected characteristic peak.

    • Plot a graph of absorbance versus the concentration of this compound.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

  • Measurement of Unknown Sample:

    • Record the FT-IR spectrum of the unknown sample containing this compound.

    • Measure the absorbance of the same characteristic peak.

  • Concentration Determination:

    • Use the calibration curve equation to calculate the concentration of this compound in the unknown sample.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition & Processing cluster_analysis Analysis start Start setup Instrument Setup start->setup background Acquire Background (Clean ATR Crystal) setup->background sample_prep Prepare/Place Sample on ATR Crystal background->sample_prep acquire Acquire Sample Spectrum sample_prep->acquire process Process Spectrum (Ratio, Baseline Correction) acquire->process peak_pick Peak Picking & Assignment process->peak_pick interpretation Functional Group Identification peak_pick->interpretation quant Quantitative Analysis (if applicable) peak_pick->quant end End interpretation->end quant->end

Caption: Experimental workflow for FT-IR analysis of this compound.

functional_groups cluster_molecule This compound Structure cluster_peaks FT-IR Absorption Peaks mol { this compound | CH₃(CH₂)₂CH(OH)(CH₂)₃CH₃} OH O-H Stretch 3550-3200 cm⁻¹ Strong, Broad mol->OH Hydroxyl Group CH C-H Stretch 2965-2845 cm⁻¹ Strong, Sharp mol->CH Alkyl Chain CO C-O Stretch 1124-1087 cm⁻¹ Strong, Sharp mol->CO Secondary Alcohol CH_bend C-H Bend 1470-1370 cm⁻¹ Medium, Sharp mol->CH_bend Alkyl Chain

Caption: Functional groups of this compound and their IR peaks.

References

Application Notes and Protocols: Synthesis of Esters and Ethers from 4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of esters and ethers using 4-octanol, a versatile secondary alcohol. The protocols are designed to be adaptable for various research and development applications, including the synthesis of novel chemical entities for drug discovery.

Introduction to this compound in Synthesis

This compound is a secondary alcohol that serves as a valuable building block in organic synthesis.[1] Its branched eight-carbon chain can impart unique properties to molecules, such as influencing lipophilicity, metabolic stability, and formulation characteristics, which are of particular interest in drug development.[2] This document outlines key synthetic routes to produce esters and ethers from this compound, including Fischer esterification, enzymatic catalysis, and Williamson ether synthesis.

Ester Synthesis from this compound

Esters of this compound can be synthesized through several methods, each with its advantages and considerations. The choice of method may depend on the desired purity, scale, and the specific carboxylic acid being used.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid.[3] For secondary alcohols like this compound, the reaction is feasible, though it may require specific conditions to optimize yield and minimize side reactions.[4]

Experimental Protocol: Synthesis of 4-Octyl Acetate (B1210297)

This protocol describes a general procedure for the synthesis of 4-octyl acetate via Fischer esterification.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq.), glacial acetic acid (1.5 eq.), and toluene (to fill approximately one-third of the flask volume).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid (e.g., 2-5 mol%) to the reaction mixture.

  • Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected in the trap, typically for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 4-octyl acetate can be purified by vacuum distillation to obtain the final product.

Enzymatic Esterification

Lipase-catalyzed esterification offers a green and highly selective alternative to traditional chemical methods.[5] This method is particularly effective for the synthesis of specific esters under mild reaction conditions. A notable example is the highly efficient synthesis of 4-octyl itaconate.[5][6]

Experimental Protocol: One-Step Synthesis of 4-Octyl Itaconate

This protocol is adapted from a high-yield, one-step synthesis using a lipase (B570770) catalyst.[5][6]

Materials:

  • Itaconic Acid

  • This compound

  • Immobilized Lipase (e.g., Novozym® 435)

  • Toluene

  • Molecular sieves (optional, to remove water)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve itaconic acid (1.0 eq.) and this compound (1.2 eq.) in toluene.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of substrates) to the mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 60°C). The reaction progress can be monitored by analyzing samples using techniques like HPLC or GC. The reaction is reported to achieve high conversion and selectivity.[5]

  • Enzyme Recovery: After the reaction is complete, the immobilized enzyme can be recovered by simple filtration and can be reused.

  • Purification: The solvent is removed under reduced pressure, and the resulting 4-octyl itaconate can be purified using column chromatography on silica (B1680970) gel.

Quantitative Data for Ester Synthesis

Ester ProductCarboxylic AcidCatalyst/MethodSolventTemperature (°C)Time (h)Yield (%)Reference
4-Octyl ItaconateItaconic AcidLipase (Novozym® 435)Toluene60->98[5][6]
Octyl AcetateAcetic AcidImmobilized R. oryzae LipaseVinyl Acetate321292.35[7]
Octyl FormateFormic AcidImmobilized Lipase-40-81.96[8]
Octyl BenzoateBenzoic AcidAzeotropic Esterification----[9]

Note: Yields can vary significantly based on specific reaction conditions and the isomeric form of octanol (B41247) used.

Reaction Workflow for Fischer Esterification

Fischer_Esterification Reactants This compound + Carboxylic Acid Setup Add solvent (e.g., Toluene) and acid catalyst (H₂SO₄) Reactants->Setup Reflux Heat to reflux (Azeotropic removal of H₂O) Setup->Reflux Workup Cool, wash with H₂O, NaHCO₃, and brine Reflux->Workup Purification Dry over MgSO₄, concentrate, and distill Workup->Purification Product Pure 4-Octyl Ester Purification->Product

Fischer esterification workflow.

Ether Synthesis from this compound

The synthesis of ethers from secondary alcohols like this compound requires careful consideration of reaction conditions to minimize side reactions, primarily elimination.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers.[10] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[11] To favor substitution over elimination when using a secondary alcohol like this compound, it is crucial to use a primary alkyl halide.[11]

Experimental Protocol: Synthesis of a 4-Octyl Ether (General Procedure)

This protocol provides a general methodology for the synthesis of an ether from this compound.

Materials:

  • This compound

  • Strong base (e.g., Sodium Hydride (NaH))

  • Primary Alkyl Halide (e.g., Iodomethane, Ethyl Bromide)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Saturated Ammonium (B1175870) Chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to 0°C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Cool the resulting alkoxide solution back to 0°C. Add the primary alkyl halide (1.2 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by TLC. Gentle heating may be required for less reactive alkyl halides, but this may also increase the likelihood of elimination.

  • Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography on silica gel.

Quantitative Data for Ether Synthesis

Reaction Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis Alcohol This compound Base Add strong base (e.g., NaH) in anhydrous solvent (THF) Alcohol->Base Alkoxide 4-Octoxide intermediate Base->Alkoxide Reaction Sɴ2 Reaction Alkoxide->Reaction Alkyl_Halide Add primary Alkyl Halide (R-X) Alkyl_Halide->Reaction Workup Quench with NH₄Cl, extract with ether Reaction->Workup Purification Wash, dry, concentrate, and purify Workup->Purification Product 4-Octyl Ether (R-O-4-Octyl) Purification->Product

Williamson ether synthesis workflow.

Applications in Drug Development

The incorporation of a 4-octyl moiety into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties.

  • Modulation of Physicochemical Properties: The branched alkyl chain of this compound can increase the lipophilicity of a parent molecule, which can affect its solubility, membrane permeability, and plasma protein binding.[2]

  • Metabolic Stability: The steric bulk of the 4-octyl group can shield metabolically labile sites within a drug molecule from enzymatic degradation, potentially increasing its in vivo half-life.[2]

  • Prodrug Strategies: Esterification of a polar drug molecule containing a carboxylic acid with this compound can create a more lipophilic prodrug, enhancing its oral bioavailability. These ester prodrugs can be designed to be cleaved by intracellular esterases, releasing the active drug at the target site.[12]

  • Bioactive Esters: Some esters of this compound have inherent biological activity. For instance, 4-octyl itaconate is a cell-permeable derivative of itaconate, an endogenous immunomodulatory metabolite.[13] 4-Octyl itaconate has been shown to have anti-inflammatory properties by activating the Nrf2 pathway and is being investigated for the treatment of various autoimmune and inflammatory diseases.[14][15]

Signaling Pathway Modulation by 4-Octyl Itaconate

4-Octyl itaconate, as a derivative of itaconate, is known to interact with key cellular signaling pathways involved in inflammation and oxidative stress.

Itaconate_Pathway OI 4-Octyl Itaconate Keap1 Keap1 OI->Keap1 Alkylates Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Antioxidant_Genes Induces Transcription

Modulation of the Nrf2 pathway by 4-octyl itaconate.

Conclusion

This compound is a readily available and synthetically useful secondary alcohol for the preparation of a variety of esters and ethers. The protocols provided herein offer a starting point for the synthesis of this compound derivatives. Researchers should be mindful of the potential for side reactions, particularly in ether synthesis, and may need to optimize conditions for their specific substrates. The unique properties conferred by the 4-octyl group make these derivatives attractive targets for investigation in medicinal chemistry and drug development, with 4-octyl itaconate serving as a prime example of a bioactive derivative with therapeutic potential.

References

Application Notes and Protocols for the Reduction of 4-Octanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 4-Octanone (B1346966), a simple aliphatic ketone, can be readily reduced to 4-octanol. This document provides detailed experimental protocols for three common methods for this reduction: using sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation with Raney® Nickel. Each method offers distinct advantages regarding selectivity, reactivity, and handling requirements.

Principle of the Reaction

The reduction of 4-octanone to this compound involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. This addition breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous work-up, yields the final secondary alcohol product, this compound.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the different methods of reducing 4-octanone.

MethodReducing AgentSolvent(s)Typical Reaction TimeTypical TemperatureWork-upExpected Yield RangeNotes
Protocol 1 Sodium Borohydride (NaBH₄)Methanol (MeOH) or Ethanol (B145695) (EtOH)30 - 60 minutes0 °C to Room Temp.Aqueous Acid85 - 95%Mild and selective reagent; tolerant of many functional groups. Safer and easier to handle than LiAlH₄.
Protocol 2 Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF1 - 4 hours0 °C to RefluxSequential addition of H₂O and acid/base90 - 98%Powerful reducing agent; reacts with protic solvents and some functional groups. Requires anhydrous conditions.
Protocol 3 Catalytic HydrogenationRaney® Nickel, H₂ gas2 - 8 hoursRoom Temp. to 50 °CFiltration>95%"Green" method with high atom economy. Requires specialized hydrogenation apparatus.

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol describes a mild and efficient method for the reduction of 4-octanone using sodium borohydride in a protic solvent.

Materials:

  • 4-Octanone

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-octanone in 25 mL of methanol.

  • Cooling: Cool the solution in an ice bath to 0 °C with stirring.

  • Addition of NaBH₄: Slowly add 0.75 g of sodium borohydride to the cooled solution in small portions over 10-15 minutes. Hydrogen gas will be evolved, so ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of 1 M HCl. This will neutralize the excess NaBH₄ and the resulting borate (B1201080) esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with 20 mL of deionized water, followed by 20 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure to afford pure this compound.

NaBH4_Reduction_Workflow Workflow for NaBH4 Reduction of 4-Octanone cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-Octanone in Methanol cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at Room Temp. add_nabh4->react quench Quench with HCl react->quench extract Extract with Et2O quench->extract wash Wash with H2O & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Distillation concentrate->purify

Workflow for NaBH₄ Reduction
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of 4-octanone using the powerful reducing agent, lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 4-Octanone

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (or THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Nitrogen/Argon inlet

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked flask with a dropping funnel, condenser, and nitrogen inlet. Equip the flask with a magnetic stir bar.

  • LiAlH₄ Suspension: Under a positive pressure of nitrogen, carefully add 1.0 g of LiAlH₄ to 30 mL of anhydrous diethyl ether in the flask.

  • Cooling: Cool the stirred suspension to 0 °C in an ice bath.

  • Addition of 4-Octanone: Dissolve 5.0 g of 4-octanone in 15 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the 4-octanone solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. The reaction can be monitored by TLC.

  • Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 1.0 mL of deionized water

    • 1.0 mL of 15% aqueous NaOH

    • 3.0 mL of deionized water

  • Filtration: Stir the resulting granular precipitate for 15 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Drying and Solvent Removal: Dry the filtrate over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude this compound by distillation under reduced pressure.

LiAlH4_Reduction_Workflow Workflow for LiAlH4 Reduction of 4-Octanone cluster_reaction Reaction (Anhydrous) cluster_workup Work-up & Purification setup Setup Dry Glassware under N2 add_lah Add LiAlH4 in Et2O setup->add_lah cool Cool to 0 °C add_lah->cool add_ketone Add 4-Octanone Solution Dropwise cool->add_ketone react Stir at Room Temp. add_ketone->react quench Quench (Fieser) react->quench filter Filter quench->filter dry Dry over MgSO4 filter->dry concentrate Concentrate dry->concentrate purify Purify by Distillation concentrate->purify

Workflow for LiAlH₄ Reduction
Protocol 3: Catalytic Hydrogenation with Raney® Nickel

This protocol describes the reduction of 4-octanone using catalytic hydrogenation, a "green" and high-yielding method. Caution: Raney® Nickel is pyrophoric when dry and should be handled as a slurry in water or ethanol. Hydrogen gas is flammable and explosive. This procedure requires a specialized hydrogenation apparatus.

Materials:

  • 4-Octanone

  • Raney® Nickel (50% slurry in water)

  • Ethanol (EtOH)

  • Hydrogen (H₂) gas

  • Parr hydrogenator or similar hydrogenation apparatus

  • Filter agent (e.g., Celite®)

Procedure:

  • Catalyst Preparation: In the hydrogenation vessel, carefully wash the Raney® Nickel slurry (approximately 0.5 g) with ethanol (3 x 10 mL) to remove the water.

  • Reaction Setup: Add a solution of 5.0 g of 4-octanone in 50 mL of ethanol to the hydrogenation vessel containing the washed Raney® Nickel.

  • Hydrogenation: Seal the apparatus, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi). Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Reaction Completion: Once the hydrogen uptake ceases (typically 2-8 hours), stop the stirring and carefully vent the hydrogen gas, replacing the atmosphere with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite. Keep it wet with ethanol or water.

  • Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The product is often of high purity, but can be further purified by distillation under reduced pressure if necessary.

Hydrogenation_Workflow Workflow for Catalytic Hydrogenation of 4-Octanone cluster_reaction Hydrogenation cluster_workup Work-up & Purification prep_catalyst Prepare Raney® Ni Catalyst add_reactants Add 4-Octanone in Ethanol prep_catalyst->add_reactants hydrogenate Hydrogenate under H2 Pressure add_reactants->hydrogenate vent Vent H2, Purge with N2 hydrogenate->vent filter Filter off Catalyst vent->filter concentrate Concentrate filter->concentrate purify Purify by Distillation (if needed) concentrate->purify

Workflow for Catalytic Hydrogenation

Characterization of this compound

The successful synthesis of this compound can be confirmed by spectroscopic analysis.

Physical Properties:

  • Appearance: Colorless liquid

  • Boiling Point: 174-176 °C

  • Density: Approximately 0.818 g/mL at 20 °C

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: [1]

    • A strong, broad absorption in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • C-H stretching absorptions in the 3000-2850 cm⁻¹ region.

    • A C-O stretching absorption around 1100 cm⁻¹.

    • The disappearance of the strong C=O stretching peak from 4-octanone (typically around 1715 cm⁻¹) is a key indicator of a successful reaction.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A broad singlet corresponding to the hydroxyl proton (O-H), the chemical shift of which is concentration and solvent dependent.

    • A multiplet around 3.6 ppm corresponding to the proton on the carbon bearing the hydroxyl group (-CH(OH)-).

    • Multiplets in the range of 0.8-1.6 ppm corresponding to the protons of the alkyl chains.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A peak around 72 ppm corresponding to the carbon bearing the hydroxyl group (-CH(OH)-).

    • Several peaks in the aliphatic region (10-40 ppm) corresponding to the other carbon atoms in the molecule.

Safety Information

  • 4-Octanone: Flammable liquid and vapor. Causes skin irritation and serious eye irritation.

  • Sodium Borohydride: May be corrosive to metals. Harmful if swallowed. Causes severe skin burns and eye damage. In contact with water releases flammable gases.

  • Lithium Aluminum Hydride: In contact with water releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.

  • Raney® Nickel: Flammable solid. Causes skin irritation. May cause an allergic skin reaction. Suspected of causing cancer. Causes damage to organs through prolonged or repeated exposure.

  • Hydrogen Gas: Extremely flammable gas. Contains gas under pressure; may explode if heated.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 4-Octanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-octanol. Our aim is to help you optimize your experimental protocols to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods for synthesizing this compound are the Grignard reaction and the reduction of 4-octanone (B1346966).

  • Grignard Reaction: This method involves the reaction of a Grignard reagent, typically butylmagnesium bromide (formed from 1-bromobutane (B133212) and magnesium), with butanal.[1] This reaction forms a new carbon-carbon bond, resulting in the desired secondary alcohol after an acidic workup.

  • Reduction of 4-Octanone: This approach involves the reduction of the ketone 4-octanone to the secondary alcohol this compound using a reducing agent.[2] Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3][4]

Q2: My Grignard reaction is not starting. What should I do?

A2: Difficulty initiating a Grignard reaction is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium turnings. Here are several techniques to initiate the reaction:

  • Mechanical Activation: Gently crush some of the magnesium turnings in the reaction flask with a dry glass stir rod to expose a fresh, unoxidized surface.

  • Chemical Activation: Add a small crystal of iodine. The disappearance of the brown iodine color is an indicator of reaction initiation. A few drops of 1,2-dibromoethane (B42909) can also be used as an activator.

  • Gentle Heating: Gentle warming with a heat gun can help start the reaction. However, be cautious as the reaction is exothermic and can become vigorous once initiated.

Q3: What are the primary side reactions that can lower the yield of this compound in a Grignard synthesis?

A3: Several side reactions can compete with the desired formation of this compound, leading to reduced yields. These include:

  • Wurtz Coupling: The Grignard reagent (butylmagnesium bromide) can react with the unreacted alkyl halide (1-bromobutane) to form octane (B31449). This can be minimized by the slow, dropwise addition of the alkyl halide during the Grignard reagent formation.

  • Enolization of Butanal: The Grignard reagent is a strong base and can deprotonate the alpha-carbon of butanal, forming an enolate. This is more likely with sterically hindered Grignard reagents and at higher temperatures. To favor nucleophilic addition, add the butanal slowly to the Grignard solution at a low temperature (e.g., 0 °C).[5]

  • Protonation of the Grignard Reagent: Grignard reagents are highly sensitive to acidic protons. Any trace of water, alcohol, or other protic impurities in the glassware, solvents, or starting materials will quench the Grignard reagent, converting it to butane (B89635) and reducing the amount available for the reaction.[6]

Q4: How can I effectively break an emulsion that forms during the workup of my Grignard reaction?

A4: Emulsion formation is a common problem during the aqueous workup of Grignard reactions. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: Filter the mixture through a plug of glass wool or Celite.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

Troubleshooting Guides

Grignard Synthesis of this compound
Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Poor Quality Grignard Reagent: Inactive magnesium, wet glassware or solvents, or impure reagents.[6] 2. Incomplete Reaction: Insufficient reaction time or temperature.1. Use fresh, shiny magnesium turnings. Flame-dry all glassware and use anhydrous solvents. Ensure butanal and 1-bromobutane are pure and dry. 2. Allow for sufficient reaction time for both the Grignard formation (typically 1-2 hours) and the reaction with butanal (1-2 hours). Gentle reflux can be applied during Grignard formation.
Significant Amount of Butane Byproduct Protonation of Grignard Reagent: Presence of moisture or other protic impurities.Rigorously dry all glassware, solvents, and starting materials. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Formation of Octane Byproduct Wurtz Coupling: Reaction of butylmagnesium bromide with unreacted 1-bromobutane.Add the 1-bromobutane solution dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide.
Recovery of Starting Butanal Enolization of Butanal: The Grignard reagent acts as a base instead of a nucleophile.Add the butanal solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition.
Difficulty in Product Purification 1. Emulsion during Workup: Formation of a stable emulsion between the organic and aqueous layers. 2. Co-elution of Byproducts: Nonpolar byproducts like octane may co-elute with this compound during column chromatography.1. See FAQ Q4 for emulsion breaking techniques. 2. Optimize the solvent system for column chromatography. A gradient elution from a nonpolar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation.
Reduction of 4-Octanone to this compound
Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inactive Reducing Agent: The sodium borohydride or lithium aluminum hydride has degraded due to improper storage. 2. Incomplete Reaction: Insufficient amount of reducing agent, insufficient reaction time, or low temperature.1. Use fresh, properly stored reducing agent. 2. Use a slight excess of the reducing agent. Ensure the reaction is stirred for an adequate amount of time (typically 1-4 hours). The reaction with NaBH₄ is often run at room temperature, while LiAlH₄ reactions are typically started at 0 °C and then allowed to warm to room temperature.
Recovery of Starting 4-Octanone Incomplete Reduction: See "Incomplete Reaction" above.Increase the amount of reducing agent and/or the reaction time.
Formation of Unwanted Byproducts Side Reactions: Although less common with NaBH₄, LiAlH₄ is a very strong reducing agent and can react with other functional groups if present in the substrate.Ensure the 4-octanone starting material is pure. If other reducible functional groups are present, consider using the milder NaBH₄.

Data Presentation

Typical Reaction Parameters for this compound Synthesis
Parameter Grignard Synthesis NaBH₄ Reduction of 4-Octanone
Key Reagents 1-Bromobutane, Magnesium, Butanal4-Octanone, Sodium Borohydride
Solvent Anhydrous Diethyl Ether or THFMethanol (B129727) or Ethanol
Reaction Temperature Grignard formation: Reflux. Reaction with butanal: 0 °C to room temp.0 °C to Room Temperature
Reaction Time 2-4 hours1-4 hours
Typical Yield 60-80%85-95%
Workup Quench with saturated aq. NH₄ClQuench with water or dilute acid

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

Procedure:

  • Preparation of Grignard Reagent:

    • Set up a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.1 equivalents) to the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromobutane solution to initiate the reaction. Gentle warming may be required.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Butanal:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of butanal (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the butanal solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Protocol 2: Reduction of 4-Octanone with Sodium Borohydride

Materials:

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-octanone (1.0 equivalent) in methanol.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.2 equivalents) to the stirred solution in portions.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly add water to quench the reaction and decompose any excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product by column chromatography.

Visualizations

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Butanal cluster_workup Workup & Purification prep1 Flame-dry glassware under N2 prep2 Add Mg turnings & anhydrous ether prep1->prep2 prep3 Add 1-bromobutane dropwise prep2->prep3 prep4 Stir at room temp/reflux prep3->prep4 react1 Cool Grignard to 0°C prep4->react1 Butylmagnesium bromide solution react2 Add butanal in ether dropwise react1->react2 react3 Stir at room temperature react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 Alkoxide intermediate workup2 Extract with ether workup1->workup2 workup3 Dry organic layer (Na2SO4) workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Column Chromatography workup4->workup5 product product workup5->product Pure this compound Troubleshooting_Tree start Low Yield in Grignard Synthesis q1 Is starting butanal recovered? start->q1 a1_yes Likely Enolization q1->a1_yes Yes a1_no Check for other issues q1->a1_no No sol1 Add butanal at low temp (-78 to 0°C). Use CeCl3 additive. a1_yes->sol1 q2 Is butane or octane detected? a1_no->q2 a2_yes Side reactions occurred q2->a2_yes Yes a2_no Consider reagent quality q2->a2_no No sol2_butane Protonation: Ensure anhydrous conditions. Use dry solvents & glassware. a2_yes->sol2_butane Butane sol2_octane Wurtz Coupling: Slowly add 1-bromobutane during Grignard formation. a2_yes->sol2_octane Octane q3 Was the Grignard reagent freshly prepared/titrated? a2_no->q3 a3_no Reagent quality is critical q3->a3_no No sol3 Use fresh Mg. Titrate commercial Grignard reagents. a3_no->sol3

References

Technical Support Center: Purification of 4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-octanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in this compound typically originate from its synthesis. Common synthetic routes, such as the Grignard reaction between propylmagnesium bromide and pentanal, can lead to the following impurities:

  • Unreacted starting materials: Residual pentanal and reagents from the Grignard synthesis.

  • Byproducts of the synthesis: Isomers of this compound and other long-chain alcohols.

  • Solvent residues: Solvents used in the synthesis and workup, such as diethyl ether or tetrahydrofuran (B95107) (THF).

  • Water: Introduced during the workup or from atmospheric moisture.

  • Oxidation products: The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 4-octanone, especially during prolonged storage or exposure to air and heat.

Q2: How can I remove water from my this compound sample?

A2: Water can be a problematic impurity, especially for downstream applications that require anhydrous conditions. Several methods can be used to remove residual water from this compound:

  • Azeotropic distillation: Toluene (B28343) can be added to the this compound, and the mixture can be distilled. The toluene-water azeotrope will distill first, effectively removing the water. The excess toluene can then be removed by distillation.

  • Drying agents: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) can be added to the this compound. The mixture is allowed to stand, and the drying agent is then removed by filtration. For very dry this compound, more reactive drying agents like calcium hydride (CaH₂) can be used, followed by distillation.[1]

  • Molecular sieves: Activated molecular sieves (3Å or 4Å) are effective for removing trace amounts of water. The this compound is simply stored over the molecular sieves.[1]

Q3: My this compound appears cloudy. What could be the cause?

A3: Cloudiness in a this compound sample can be due to several factors:

  • Water contamination: The presence of finely dispersed water droplets can cause a cloudy appearance.

  • Insoluble impurities: Solid impurities that have precipitated out of the solution.

  • Formation of an emulsion: If the this compound has been in contact with an aqueous phase during workup, a stable emulsion may have formed.

To resolve this, try washing the this compound with brine (saturated NaCl solution) to break emulsions and remove bulk water, followed by drying with a suitable drying agent. If solid impurities are present, filtration may be necessary.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a primary method for purifying this compound, separating it from components with different boiling points.

Troubleshooting Common Distillation Problems

Problem Possible Cause(s) Solution(s)
Bumping/Uneven Boiling - Insufficient boiling chips or stir bar not functioning.- Heating too rapidly.- Add fresh boiling chips or ensure the stir bar is spinning adequately.- Reduce the heating rate to achieve a steady boil.
Flooding of the Column - Excessive heating rate, leading to a high vapor velocity.- Insufficient condenser cooling.- Reduce the heating rate.- Ensure adequate flow of cold water through the condenser.
Poor Separation (Broad Boiling Point Range) - Inefficient distillation column (too few theoretical plates).- Distilling too quickly.- Presence of an azeotrope.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Slow down the distillation rate to allow for proper vapor-liquid equilibrium.- Check for known azeotropes of this compound with potential impurities.
No Distillate Collection - Thermometer bulb placed too high.- Insufficient heating.- Leak in the system.- Adjust the thermometer so the top of the bulb is level with the side arm of the distillation head.- Increase the heating mantle temperature.- Check all joints for a proper seal.

Experimental Protocol: Fractional Distillation of this compound

  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column until the temperature at the distillation head stabilizes.

  • Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 175-177 °C at atmospheric pressure).[2]

  • Shutdown: Once the temperature begins to drop or rise significantly, stop the distillation.

Column Chromatography

Column chromatography is useful for removing non-volatile impurities or compounds with similar boiling points to this compound.

Troubleshooting Common Chromatography Problems

Problem Possible Cause(s) Solution(s)
Cracked or Channeled Column Bed - Improper packing of the stationary phase.- Running the column dry.- Repack the column carefully to ensure a uniform bed.- Always maintain a layer of solvent above the stationary phase.
Poor Separation (Overlapping Bands) - Inappropriate solvent system (eluent).- Column overloading.- Bands are too diffuse.- Perform thin-layer chromatography (TLC) to determine an optimal solvent system that gives good separation.- Use a larger column or a smaller amount of sample.- Apply the sample in a narrow band and elute with a less polar solvent initially.
Compound Stuck on the Column - Solvent is not polar enough.- Compound is unstable on the stationary phase.- Gradually increase the polarity of the eluent.- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase Selection: Silica gel is a common choice for the purification of alcohols.

  • Solvent System Selection: Use thin-layer chromatography (TLC) to find a solvent system that provides good separation of this compound from its impurities. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₈O[3]
Molecular Weight 130.23 g/mol [3]
Boiling Point 175-177 °C[2]
Density 0.819 g/mL at 25 °C
Appearance Colorless liquid
Solubility Sparingly soluble in water, soluble in organic solvents.

Table 2: Comparison of Purification Methods for this compound

Method Purity Achieved (Typical) Advantages Disadvantages
Fractional Distillation >98%- Scalable- Effective for separating compounds with different boiling points.- Not effective for azeotropes.- Can cause thermal degradation of sensitive compounds.
Column Chromatography >99%- High resolution for complex mixtures.- Can separate isomers and non-volatile impurities.- Can be time-consuming and require large volumes of solvent.- Not easily scalable.
Preparative GC >99.5%- Very high purity.- Automated.- Limited to small sample sizes.- Expensive equipment.

Visualizations

Troubleshooting_Distillation cluster_problems Identify the Symptom cluster_causes Diagnose the Cause cluster_solutions Implement the Solution start Problem with This compound Distillation bumping Bumping or Uneven Boiling start->bumping flooding Column Flooding start->flooding poor_sep Poor Separation start->poor_sep no_distillate No Distillate start->no_distillate cause_bumping - Insufficient boiling chips - Heating too rapidly bumping->cause_bumping cause_flooding - Excessive heating - Inadequate cooling flooding->cause_flooding cause_poor_sep - Inefficient column - Distilling too fast - Azeotrope formation poor_sep->cause_poor_sep cause_no_distillate - Thermometer misplaced - Insufficient heat - System leak no_distillate->cause_no_distillate sol_bumping - Add boiling chips/stir - Reduce heating rate cause_bumping->sol_bumping sol_flooding - Reduce heating rate - Increase condenser flow cause_flooding->sol_flooding sol_poor_sep - Use better column - Slow distillation rate - Check for azeotropes cause_poor_sep->sol_poor_sep sol_no_distillate - Adjust thermometer - Increase heat - Check seals cause_no_distillate->sol_no_distillate

Caption: Troubleshooting workflow for the fractional distillation of this compound.

Troubleshooting_Chromatography cluster_problems Identify the Symptom cluster_causes Diagnose the Cause cluster_solutions Implement the Solution start Problem with This compound Chromatography cracking Cracked or Channeled Bed start->cracking poor_sep Poor Separation start->poor_sep stuck Compound Stuck start->stuck cause_cracking - Improper packing - Column ran dry cracking->cause_cracking cause_poor_sep - Wrong solvent system - Column overloaded - Diffuse bands poor_sep->cause_poor_sep cause_stuck - Eluent too non-polar - Compound instability stuck->cause_stuck sol_cracking - Repack column - Maintain solvent level cause_cracking->sol_cracking sol_poor_sep - Optimize eluent via TLC - Reduce sample load - Apply sample in narrow band cause_poor_sep->sol_poor_sep sol_stuck - Increase eluent polarity - Change stationary phase cause_stuck->sol_stuck

Caption: Troubleshooting workflow for the column chromatography of this compound.

Purification_Selection start Start: Crude this compound decision1 Are impurities volatile with different boiling points? start->decision1 distillation Fractional Distillation decision1->distillation Yes decision2 Are impurities non-volatile or have similar boiling points? decision1->decision2 No end Pure this compound distillation->end chromatography Column Chromatography decision2->chromatography Yes decision3 Is very high purity (>99.5%) required for a small sample? decision2->decision3 No chromatography->end prep_gc Preparative Gas Chromatography decision3->prep_gc Yes decision3->end No prep_gc->end

Caption: Logical workflow for selecting a purification method for this compound.

References

Technical Support Center: Resolving Isomeric Impurities in 4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of isomeric impurities in 4-octanol.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in this compound?

This compound possesses a chiral center at the fourth carbon position, leading to the presence of two enantiomers: (R)-4-octanol and (S)-4-octanol. Therefore, a primary "impurity" in a racemic mixture is the other enantiomer. Additionally, depending on the synthesis route and purification process, positional isomers of octanol (B41247) can be present as impurities. These include:

  • 1-Octanol

  • 2-Octanol

  • 3-Octanol

Other potential impurities could arise from starting materials or by-products of the synthesis.

Q2: Why is it challenging to separate the enantiomers of this compound?

The direct separation of this compound enantiomers is difficult due to their identical physical properties, such as boiling point and polarity. Standard chromatographic techniques often fail to resolve these isomers. Reports have shown that direct analysis of racemic this compound derivatives using chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) results in low separation factors (α ≈ 1.0 to 1.06).[1][2]

Q3: What is the most effective strategy for separating this compound enantiomers?

A highly effective strategy involves the derivatization of the racemic this compound with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like normal-phase HPLC. A notable example is the esterification of racemic this compound with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). The resulting diastereomeric esters can be effectively separated on a silica (B1680970) gel column.[1][2]

Troubleshooting Guides

Issue 1: Poor or no separation of this compound enantiomers using chiral GC or HPLC.

Possible Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the chiral column is not suitable for this compound.

  • Suboptimal Mobile Phase Composition: The mobile phase composition is not optimized for resolution.

  • Temperature Effects: The column temperature may not be optimal for achieving separation.

  • Lack of Derivatization: Direct separation of enantiomers without derivatization is often challenging.[1][2]

Troubleshooting Steps:

  • Column Screening: Test a variety of chiral stationary phases (e.g., polysaccharide-based columns like those with amylose (B160209) or cellulose (B213188) derivatives).

  • Mobile Phase Optimization:

    • For HPLC, screen different solvent systems (e.g., hexane (B92381)/isopropanol, hexane/ethanol).

    • For GC, optimize the temperature program and carrier gas flow rate.

  • Consider Derivatization: If direct methods fail, derivatize the this compound with a chiral resolving agent to form diastereomers. This is often the most robust approach.[1][2]

Issue 2: Co-elution of positional isomers with this compound in GC analysis.

Possible Causes:

  • Insufficient Column Resolution: The GC column may not have enough theoretical plates to separate isomers with close boiling points.

  • Inadequate Temperature Program: The oven temperature program may not be optimized for the separation of C8 alcohol isomers.

Troubleshooting Steps:

  • Select a High-Resolution Capillary Column: Employ a long capillary column (e.g., 30-60 meters) with a suitable stationary phase (e.g., a mid-polarity phase like polyethylene (B3416737) glycol or a non-polar phase like polydimethylsiloxane). High-resolution gas chromatography is effective for separating isomers.[3][4]

  • Optimize the Temperature Program: Start with a low initial oven temperature and use a slow temperature ramp rate (e.g., 2-5 °C/min) to enhance the separation of closely eluting isomers.

  • Use GC-MS for Peak Identification: Couple the gas chromatograph to a mass spectrometer to confirm the identity of each peak based on its mass spectrum.[5][6]

Data Presentation

Table 1: Comparison of Chromatographic Methods for this compound Enantiomer Resolution

MethodApproachStationary PhaseSeparation Factor (α)Resolution (Rs)Reference
Chiral HPLCDirect (as 3,5-dinitrophenylurethane derivative)Chiral Stationary Phase1.06Low[1][2]
Chiral GCDirect (as acetate (B1210297) derivative)Chiral Stationary Phase~1.01Not successful[1][2]
HPLCDiastereomeric Derivatization (with MαNP acid)Silica Gel (Normal Phase)1.251.03[1][2]

Experimental Protocols

Protocol 1: Derivatization of this compound and HPLC Separation of Diastereomers

Objective: To separate the enantiomers of this compound by converting them into diastereomeric esters followed by normal-phase HPLC.[1][2]

Materials:

  • Racemic this compound

  • (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (anhydrous)

  • HPLC grade solvents (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Esterification:

    • Dissolve racemic this compound and a slight molar excess of MαNP acid in anhydrous dichloromethane.

    • Add DCC and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • HPLC Separation:

    • Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Inject the dissolved diastereomeric ester mixture onto the column.

    • Collect the separated diastereomer fractions.

  • Hydrolysis (to recover enantiopure this compound):

    • Hydrolyze the separated diastereomeric esters using a suitable method (e.g., with LiAlH₄ or aqueous base) to obtain the individual (R)- and (S)-4-octanol.

Protocol 2: GC-MS Analysis of Positional Octanol Isomers

Objective: To separate and identify positional isomers of octanol in a sample.[5][6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent like dichloromethane (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Hold at 150 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: m/z 35-300.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the retention times with those of authentic standards of the expected positional isomers.

    • Confirm the identity of each peak by comparing its mass spectrum with a reference library (e.g., NIST).

Visualizations

experimental_workflow cluster_direct Direct Chiral Separation cluster_indirect Indirect Separation via Diastereomers racemic_4_octanol Racemic this compound chiral_gc Chiral GC racemic_4_octanol->chiral_gc Acetylation chiral_hplc Chiral HPLC racemic_4_octanol->chiral_hplc Derivatization (e.g., 3,5-DNPU) poor_separation Poor Separation (Low α) chiral_gc->poor_separation chiral_hplc->poor_separation racemic_4_octanol_2 Racemic this compound derivatization Derivatization with Chiral Reagent (e.g., MαNP acid) racemic_4_octanol_2->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers np_hplc Normal Phase HPLC (Silica Gel) diastereomers->np_hplc separated_diastereomers Separated Diastereomers np_hplc->separated_diastereomers hydrolysis Hydrolysis separated_diastereomers->hydrolysis enantiopure Enantiopure (R)- and (S)-4-Octanol hydrolysis->enantiopure

Caption: Workflow for chiral resolution of this compound.

troubleshooting_gc start Issue: Co-elution of Positional Isomers in GC cause1 Possible Cause: Insufficient Column Resolution start->cause1 cause2 Possible Cause: Suboptimal Temperature Program start->cause2 solution1 Troubleshooting Step: Use High-Resolution Capillary Column cause1->solution1 solution2 Troubleshooting Step: Optimize Oven Temperature Program cause2->solution2 verification Verification: Confirm Peak Identity with GC-MS solution1->verification solution2->verification

Caption: Troubleshooting co-elution in GC analysis.

References

Technical Support Center: Optimizing 4-Octanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-octanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common laboratory-scale methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as butylmagnesium bromide, with an aldehyde, like butanal. This method is highly effective for forming the carbon-carbon bond necessary to create the 8-carbon backbone of this compound.[1][2][3]

  • Reduction of 4-Octanone (B1346966): This method involves the reduction of the ketone 4-octanone to the corresponding secondary alcohol, this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[4][5][6]

Q2: Which synthetic route is preferable, Grignard reaction or reduction of 4-octanone?

A2: The choice of synthetic route depends on several factors including the availability of starting materials, desired scale, and safety considerations.

  • The Grignard reaction is an excellent choice for constructing the carbon skeleton and is often used when starting from smaller fragments.[1][3] However, it is highly sensitive to moisture and requires strictly anhydrous conditions.[7][8]

  • The reduction of 4-octanone is a straightforward transformation if 4-octanone is readily available. Sodium borohydride is a milder and safer reducing agent compared to lithium aluminum hydride and can be used in protic solvents like ethanol.[4][5]

Troubleshooting Guides

Grignard Reaction Synthesis of this compound

Q3: My Grignard reaction to synthesize this compound has a low yield. What are the common causes and how can I troubleshoot this?

A3: Low yields in Grignard reactions are a common issue and can often be attributed to several factors. The following table outlines potential causes and recommended solutions.

Symptom / Observation Potential Cause Recommended Solution
Reaction fails to initiate (no bubbling or heat) 1. Inactive Magnesium: The surface of the magnesium turnings may be oxidized.[8] 2. Presence of Moisture: Trace amounts of water in glassware, solvent, or reagents will quench the Grignard reagent.[7][8]1. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[9] 2. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.[7][8]
Low yield of this compound with recovery of starting materials (butanal) 1. Inactive Grignard Reagent: The Grignard reagent may have degraded upon storage or was not fully formed. 2. Inefficient Addition: Poor mixing of reactants.1. Titrate the Grignard reagent before use to determine its exact concentration.[7] 2. Add the butanal solution dropwise to the Grignard reagent with vigorous stirring.[10]
Formation of significant byproducts 1. Wurtz Coupling: Reaction of the Grignard reagent with unreacted alkyl halide.[8][11] 2. Reduction of Aldehyde: The Grignard reagent can act as a reducing agent, especially if it has β-hydrogens.[2]1. Add the alkyl halide slowly during the formation of the Grignard reagent.[8] 2. Maintain a low reaction temperature during the addition of the aldehyde.

Q4: I observe the formation of an unexpected product in my Grignard synthesis of this compound. What could it be?

A4: One common unexpected product is octane, which results from the Grignard reagent being quenched by a proton source, such as water or acidic impurities in the starting materials.[7][8] Another possibility is the formation of coupling products. If you suspect an incorrect starting material was used, for instance, pentanal instead of butanal, you would form a different alcohol.[12] It is recommended to confirm the identity of all starting materials before the reaction.

Reduction of 4-Octanone to this compound

Q5: My reduction of 4-octanone with sodium borohydride is incomplete. How can I improve the conversion?

A5: Incomplete reduction can be addressed by the following:

Symptom / Observation Potential Cause Recommended Solution
Significant amount of 4-octanone remains after the reaction 1. Insufficient Reducing Agent: The molar ratio of NaBH₄ to the ketone may be too low. 2. Short Reaction Time: The reaction may not have had enough time to go to completion.1. Use a slight excess of sodium borohydride (e.g., 1.2-1.5 equivalents). 2. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
Low isolated yield of this compound 1. Product Loss During Workup: this compound has some solubility in water. 2. Inefficient Extraction: Not all of the product is being extracted from the aqueous layer.1. Ensure the aqueous layer is saturated with a salt like NaCl before extraction to decrease the solubility of the alcohol. 2. Perform multiple extractions with an organic solvent (e.g., diethyl ether or ethyl acetate).[7]

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Objective: To synthesize this compound from 1-bromobutane (B133212) and butanal via a Grignard reaction.

Materials:

  • Magnesium turnings

  • 1-Bromobutane

  • Butanal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Iodine crystal (for activation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a round-bottom flask equipped with a reflux condenser and a dropping funnel. Allow to cool under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings (1.1 equivalents) in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small amount of the 1-bromobutane solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. If not, gently warm the flask.

    • Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Reaction with Butanal:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of butanal (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the butanal solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.[10]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • The crude this compound can be purified by distillation.

Protocol 2: Reduction of 4-Octanone to this compound

Objective: To synthesize this compound by the reduction of 4-octanone using sodium borohydride.

Materials:

  • 4-Octanone

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction:

    • In a round-bottom flask, dissolve 4-octanone (1.0 equivalent) in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.2 equivalents) in small portions to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.[4]

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

    • Add water and transfer the mixture to a separatory funnel.

    • Extract the product with diethyl ether (3 times).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain crude this compound.

    • Purify the product by distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Grignard Reaction Reduction of 4-Octanone
Starting Materials 1-Bromobutane, Butanal, Mg4-Octanone, NaBH₄
Key Reagents Butylmagnesium bromideSodium borohydride
Typical Yield 60-80%85-95%
Reaction Conditions Strictly anhydrous, inert atmosphereProtic solvent (e.g., ethanol), ambient temperature
Key Challenges Reaction initiation, moisture sensitivity, side reactionsComplete reduction, product isolation

Table 2: Typical GC-MS Data for this compound Analysis

Parameter Value
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film)[13]
Oven Program 60°C (2 min), then 15°C/min to 300°C (12 min)[14]
Expected Retention Time Dependent on specific conditions, but will be consistent for a given method.
Key Mass Fragments (m/z) 130 (M+), 112, 87, 73, 59, 45

Visualizations

grignard_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Workup and Purification A Flame-dry glassware under inert atmosphere B Add Mg turnings and I₂ crystal A->B C Prepare 1-bromobutane in anhydrous ether B->C D Add 1-bromobutane dropwise to Mg C->D E Cool Grignard reagent to 0°C D->E F Add butanal in anhydrous ether dropwise E->F G Warm to RT and stir F->G H Quench with aq. NH₄Cl G->H I Extract with ether H->I J Dry, filter, and concentrate I->J K Purify by distillation J->K

Caption: Experimental workflow for the Grignard synthesis of this compound.

reduction_workflow cluster_reduction Reduction cluster_workup Workup and Purification A Dissolve 4-octanone in ethanol B Cool to 0°C A->B C Add NaBH₄ portion-wise B->C D Stir at RT C->D E Quench with 1M HCl D->E F Extract with ether E->F G Dry, filter, and concentrate F->G H Purify by distillation G->H

Caption: Experimental workflow for the reduction of 4-octanone to this compound.

troubleshoot_grignard Start Low Yield in Grignard Synthesis Initiation Reaction Initiation Failure? Start->Initiation Yes_Init Activate Mg (Iodine) Ensure anhydrous conditions Initiation->Yes_Init Yes No_Init Low product, starting material recovered? Initiation->No_Init No End Yield Improved Yes_Init->End Yes_SM Titrate Grignard Optimize addition rate No_Init->Yes_SM Yes No_SM Significant byproduct formation? No_Init->No_SM No Yes_SM->End Yes_BP Slow halide addition Low reaction temperature No_SM->Yes_BP Yes Yes_BP->End

References

avoiding side reactions in the synthesis of 4-octanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-octanol derivatives.

I. Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you might face during your experiments.

Synthesis of this compound via Grignard Reaction

Q1: My Grignard reaction to synthesize this compound has a low yield. What are the common causes?

A1: Low yields in the Grignard synthesis of this compound from an aldehyde (e.g., butanal) and a Grignard reagent (e.g., butylmagnesium bromide) are often due to several factors:

  • Presence of Water: Grignard reagents are highly reactive with water. Any moisture in your glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield of this compound. Ensure all apparatus is oven-dried and solvents are anhydrous.

  • Side Reactions:

    • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, leading to the formation of an enolate and recovery of the starting aldehyde after workup.

    • Reduction of the Aldehyde: If the Grignard reagent has a beta-hydride, it can reduce the aldehyde to the corresponding primary alcohol.

  • Impure Magnesium: The magnesium turnings used to prepare the Grignard reagent should be fresh and free of an oxide layer.

Q2: I observe the formation of a tertiary alcohol as a side product in my Grignard reaction. Why is this happening?

A2: The formation of a tertiary alcohol indicates that your Grignard reagent is reacting with an ester or a ketone. This can happen if:

  • Your starting aldehyde is contaminated with an ester.

  • The Grignard reagent reacts with the ester product if you are synthesizing a this compound derivative from an ester starting material. Grignard reagents add twice to esters, first forming a ketone intermediate which then reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol.[1][2]

Synthesis of 4-Octyl Ethers (Williamson Ether Synthesis)

Q1: I am attempting to synthesize a 4-octyl ether via the Williamson ether synthesis, but the yield is low and I am observing alkene formation. What is going wrong?

A1: The Williamson ether synthesis is an S(_N)2 reaction. When using a secondary alcohol like this compound, the alkoxide formed is a strong base, which can lead to a competing E2 elimination reaction, especially if you are reacting it with a secondary or tertiary alkyl halide. This results in the formation of an alkene instead of the desired ether.[3]

To favor the S(_N)2 reaction and increase your ether yield, consider the following:

  • Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide. For example, to synthesize 4-octyl methyl ether, it is better to react sodium 4-octoxide with methyl iodide rather than reacting sodium methoxide (B1231860) with a 4-octyl halide.

  • Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.[3]

  • Base: Use a strong, non-nucleophilic base to deprotonate the this compound to form the alkoxide.

Synthesis of 4-Octyl Esters

Q1: My Fischer esterification of this compound is giving a low yield of the 4-octyl ester. How can I improve this?

A1: The Fischer esterification is a reversible equilibrium reaction. Low yields are often due to the presence of water, which drives the reaction back towards the starting materials.[4] To improve the yield:

  • Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[5] Alternatively, molecular sieves can be added to the reaction mixture.

  • Use Excess Reagent: Employ a large excess of either the this compound or the carboxylic acid to shift the equilibrium towards the product side.[5]

  • Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1]

Q2: I am using an acyl chloride to synthesize a 4-octyl ester, but the reaction is messy and the yield is not as high as expected.

A2: The reaction of an alcohol with an acyl chloride is generally fast and irreversible.[6] However, issues can arise:

  • Presence of Water: Acyl chlorides react vigorously with water to form the corresponding carboxylic acid. Ensure your this compound and solvent are anhydrous.

  • HCl Byproduct: The reaction produces HCl, which can protonate the alcohol, making it less nucleophilic. The use of a base like pyridine (B92270) is crucial to neutralize the HCl and catalyze the reaction.[6]

  • Side Reactions of Pyridine: In some cases, pyridine can react with the acyl chloride to form an acylpyridinium salt, which is a highly reactive acylating agent. Under certain conditions, this can lead to side reactions.[7]

II. Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of this compound and its derivatives. Please note that yields can vary significantly based on the specific substrate, reaction scale, and purification method.

Reaction Starting Materials Reagents/Catalyst Solvent Temp (°C) Time (h) Typical Yield (%) Key Side Products
Grignard Synthesis of this compound Butanal, Butylmagnesium bromide-Diethyl etherReflux1-240-80[8]Octane, Butanol
Williamson Ether Synthesis This compound, Primary alkyl halideNaH or other strong baseTHF or DMF50-1001-850-95[2][9]Octenes
Fischer Esterification This compound, Acetic acidH₂SO₄ (catalytic)Toluene (B28343)Reflux2-465-97[5]Unreacted starting materials
Acylation with Acyl Chloride This compound, Acetyl chloridePyridineCH₂Cl₂0 to RT1-2>90[6]Pyridinium hydrochloride
Oxidation of this compound This compoundNaOCl, Acetic acidAcetonitrile201~90Unreacted this compound
Dehydration of this compound This compoundH₃PO₄-150-1701-2Variable3-Octene, Di-4-octyl ether

III. Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from butanal and butylmagnesium bromide.

Materials:

Procedure:

  • Grignard Reagent Preparation: In an oven-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a small portion of a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel. Gentle warming may be necessary to initiate the reaction. Once initiated, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Butanal: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of butanal in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure.

Synthesis of 4-Octyl Acetate (B1210297) via Fischer Esterification

This protocol describes the synthesis of 4-octyl acetate from this compound and acetic acid.

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, a 2 to 4-fold excess of glacial acetic acid, and toluene.

  • Catalysis and Reflux: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops). Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is basic (to remove unreacted acetic acid and sulfuric acid). Finally, wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the toluene by rotary evaporation. The resulting crude 4-octyl acetate can be purified by distillation. A reported yield for a similar reaction using acetic anhydride (B1165640) is 51.66%.[10]

IV. Visualizations

Experimental_Workflow_Grignard_Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Mg turnings + I₂ (optional) in dry flask prep2 Add 1-bromobutane in anhydrous ether prep1->prep2 prep3 Initiate reaction (gentle warming) prep2->prep3 prep4 Butylmagnesium bromide solution prep3->prep4 react1 Cool Grignard reagent to 0°C prep4->react1 react2 Add Butanal in anhydrous ether dropwise react1->react2 react3 Stir at room temperature react2->react3 react4 Magnesium alkoxide intermediate react3->react4 workup1 Quench with sat. NH₄Cl (aq) react4->workup1 workup2 Extract with ether workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry over MgSO₄ workup3->workup4 workup5 Filter & Concentrate workup4->workup5 workup6 Fractional Distillation workup5->workup6 purified Pure this compound workup6->purified

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting_Williamson_Ether_Synthesis cluster_solutions Potential Solutions start Low yield of 4-octyl ether? check_alkene Alkene byproduct observed? start->check_alkene Yes no_alkene Check for other issues: - Incomplete deprotonation - Wet reagents/solvents - Poor leaving group start->no_alkene No solution1 Use a primary alkyl halide if possible check_alkene->solution1 E2 competition likely solution2 Lower the reaction temperature check_alkene->solution2 solution3 Use a less sterically hindered alkoxide check_alkene->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for Williamson ether synthesis.

References

Technical Support Center: Troubleshooting GC-MS Analysis of Octanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of octanol (B41247) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate octanol isomers using GC-MS?

A1: The primary challenge in separating octanol isomers lies in their similar physicochemical properties. Positional isomers of octanol often have very close boiling points and polarities, leading to co-elution on many standard gas chromatography columns. Their mass spectra can also be very similar, making confident identification difficult without good chromatographic separation.

Q2: What is the most common cause of peak tailing when analyzing octanol isomers?

A2: Peak tailing for alcohols like octanol is frequently caused by interactions between the polar hydroxyl group of the analyte and active sites within the GC system. These active sites can be present in the injector liner, at the head of the column, or on the stationary phase itself. Tailing can lead to poor resolution and inaccurate quantification.

Q3: How can I improve the peak shape of my octanol isomers?

A3: To improve peak shape, you should first perform routine maintenance on your GC system, such as replacing the injector liner and septum. If tailing persists, consider using a more inert liner or trimming the front end of your column to remove active sites. Another effective solution is to derivatize the octanol isomers, for example, through silylation, to block the polar hydroxyl group and reduce unwanted interactions.

Q4: What type of GC column is best suited for separating octanol isomers?

A4: The choice of GC column depends on whether you are analyzing the native alcohols or their derivatives. For underivatized octanol isomers, a polar stationary phase, such as a wax-type column (polyethylene glycol), is often recommended to enhance separation based on differences in polarity. For derivatized (e.g., silylated) isomers, which are less polar, a non-polar or mid-polar stationary phase, like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a suitable choice.

Q5: Can derivatization help in the differentiation of octanol isomers?

A5: Yes, derivatization can significantly aid in the separation and identification of octanol isomers. By converting the polar hydroxyl group to a less polar derivative, such as a trimethylsilyl (B98337) (TMS) ether, the volatility of the isomers is increased, and interactions with the GC system are minimized. This often leads to sharper peaks and improved chromatographic resolution, allowing for better separation of closely eluting isomers.

Troubleshooting Guides

Problem 1: Poor Separation and Co-elution of Octanol Isomers

Possible Causes:

  • Inappropriate GC column.

  • Suboptimal oven temperature program.

  • Similar mass spectra making deconvolution difficult.

Solutions:

  • Column Selection:

    • For underivatized alcohols, use a polar stationary phase (e.g., Wax column).

    • For derivatized alcohols, use a non-polar to mid-polar stationary phase (e.g., DB-5ms).

  • Optimize Oven Temperature Program:

    • Start with a lower initial oven temperature to improve the separation of early eluting isomers.

    • Use a slower temperature ramp rate (e.g., 2-5 °C/min) to increase the separation between closely eluting peaks.

  • Derivatization:

    • Perform a silylation reaction to convert the octanol isomers to their TMS derivatives. This will alter their retention times and may improve separation.

Problem 2: Peak Tailing

Possible Causes:

  • Active sites in the injector liner.

  • Contamination at the head of the GC column.

  • Improper column installation.

  • Leaks in the system.

Solutions:

  • Inlet Maintenance:

    • Replace the injector septum and liner. Use a deactivated liner for analyzing polar compounds.

  • Column Maintenance:

    • Trim 10-20 cm from the front of the column to remove any accumulated non-volatile residues or active sites.

    • Ensure the column is cut cleanly at a 90-degree angle.

  • System Checks:

    • Perform a leak check at the inlet fitting.

    • Verify that the column is installed at the correct depth in the injector and detector.

  • Derivatization:

    • Silylation of the octanol isomers will reduce their polarity and minimize interactions with active sites, leading to more symmetrical peaks.

Problem 3: Difficulty in Isomer Identification from Mass Spectra

Possible Causes:

  • Similar fragmentation patterns among isomers.

  • Co-elution leading to mixed mass spectra.

Solutions:

  • Improve Chromatographic Separation:

    • Focus on achieving baseline separation of the isomers using the methods described in "Problem 1". This will ensure that the mass spectrum for each peak corresponds to a single isomer.

  • Analyze Fragmentation Patterns:

    • Carefully examine the mass spectra for subtle differences in the relative abundances of fragment ions. Positional isomers can sometimes be distinguished by characteristic fragment ions resulting from cleavage at different points in the carbon chain.

  • Use Retention Indices:

    • Calculate the Kovats retention index for each peak and compare it to literature values for known octanol isomers on the same or similar stationary phase. This can provide an additional layer of confirmation for isomer identification.

Quantitative Data

Table 1: Kovats Retention Indices of Selected Octanol Isomers

IsomerStationary PhaseRetention Index (I)
1-OctanolDB-5 (Non-polar)1070
1-Octanol (TMS derivative)SE-30 (Non-polar)1177
3-OctanolNon-polar996

Note: Retention indices are dependent on the specific GC conditions and column used. The data presented here is for illustrative purposes.

Table 2: Key Mass-to-Charge (m/z) Ratios for Mass Spectral Identification of Octanol Isomers (Illustrative)

IsomerKey Fragment Ions (m/z)Comments
1-Octanol 31, 41, 56, 70, 84The ion at m/z 31 is characteristic of primary alcohols.
2-Octanol (B43104) 45, 59, 73, 87The ion at m/z 45 is a characteristic fragment for 2-alcohols.
3-Octanol 59, 73, 87, 101Fragmentation will differ from 2-octanol based on the position of the hydroxyl group.
4-Octanol 73, 87, 101, 115The base peak will likely differ from other secondary octanols.
TMS-derivatized Alcohols 73, M-15The ion at m/z 73 is characteristic of the trimethylsilyl group. The M-15 peak corresponds to the loss of a methyl group from the TMS moiety.

Experimental Protocols

Protocol 1: GC-MS Analysis of Underivatized Octanol Isomers
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the octanol isomer mixture in a suitable solvent such as hexane (B92381) or dichloromethane.

    • Prepare a series of dilutions for calibration if quantitative analysis is required.

  • GC-MS Parameters:

    • GC System: Agilent 7890 GC or equivalent.

    • Column: Polar capillary column (e.g., Agilent J&W DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless inlet at 250 °C.

    • Injection Volume: 1 µL with a split ratio of 20:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 180 °C.

      • Hold: 5 minutes at 180 °C.

    • Mass Spectrometer: Agilent 5977 MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

Protocol 2: Silylation Derivatization of Octanol Isomers
  • Materials:

    • Octanol isomer sample or standard.

    • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]

    • Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile).

    • 2 mL reaction vials with PTFE-lined caps.

    • Heating block or oven.

  • Procedure:

    • In a clean, dry reaction vial, add 100 µL of a 1 mg/mL solution of the octanol isomer in an aprotic solvent.

    • Add 200 µL of BSTFA + 1% TMCS to the vial.[1]

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 60-70 °C for 30-60 minutes.[1]

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Parameters for TMS-Derivatized Isomers:

    • Column: Non-polar capillary column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Use the same injector, carrier gas, and mass spectrometer settings as in Protocol 1, with an adjusted oven temperature program as needed to suit the more volatile derivatives.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Separation, Peak Tailing) check_maintenance Check Basic Maintenance (Liner, Septum, Leaks) start->check_maintenance optimize_gc Optimize GC Method check_maintenance->optimize_gc Issue Persists derivatization Consider Derivatization check_maintenance->derivatization Tailing/Poor Shape Persists column_choice Select Appropriate Column (Polar for Alcohols, Non-polar for Derivatives) optimize_gc->column_choice temp_program Adjust Oven Temperature Program (Lower initial temp, slower ramp) optimize_gc->temp_program silylation Perform Silylation (e.g., with BSTFA + TMCS) derivatization->silylation analyze_data Re-analyze and Evaluate Data column_choice->analyze_data temp_program->analyze_data silylation->analyze_data

Caption: A logical workflow for troubleshooting common issues in the GC-MS analysis of octanol isomers.

Isomer_Separation_Logic cluster_0 Analytical Challenge cluster_1 Primary Separation Strategy cluster_2 Enhanced Separation/Identification Octanol Isomers Octanol Isomers GC Separation GC Separation Octanol Isomers->GC Separation Derivatization (Silylation) Derivatization (Silylation) Octanol Isomers->Derivatization (Silylation) Polar Column Polar Column GC Separation->Polar Column Underivatized Non-polar Column Non-polar Column GC Separation->Non-polar Column Derivatized Mass Spectral Analysis Mass Spectral Analysis Polar Column->Mass Spectral Analysis Non-polar Column->Mass Spectral Analysis Derivatization (Silylation)->Non-polar Column

Caption: Logical relationship for selecting a strategy to separate and identify octanol isomers.

References

Technical Support Center: Characterization of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of secondary alcohols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Section 1: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and structure of compounds. However, the analysis of secondary alcohols can present unique challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M+) peak for my secondary alcohol weak or completely absent in the mass spectrum?

A1: The molecular ion peak for primary and secondary alcohols is often small, and for tertiary alcohols, it can be undetectable.[1][2] This is due to the high propensity of the molecular ion to undergo rapid fragmentation upon ionization. The two most common fragmentation pathways are α-cleavage and dehydration, which are so efficient that the parent ion may not reach the detector in significant amounts.[2][3]

Q2: What are the typical fragmentation patterns I should look for to identify a secondary alcohol?

A2: Secondary alcohols primarily exhibit two characteristic fragmentation patterns:

  • α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This cleavage is favored because it results in a resonance-stabilized carbocation.[3] For a secondary alcohol, α-cleavage can occur on either side of the hydroxyl-bearing carbon, leading to two different fragment ions.

  • Dehydration (Loss of Water): A distinct peak at M-18, corresponding to the loss of a water molecule, is very common for alcohols.[2][3] This peak can be prominent, especially in primary alcohols, but is also observed for secondary and tertiary alcohols.[1]

Q3: I see a peak at m/z 31, which I thought was characteristic of a primary alcohol. Could my secondary alcohol be rearranging?

A3: Yes, while a prominent peak at m/z 31 (from the [CH₂OH]⁺ ion) is a strong indicator of a primary alcohol, secondary and even tertiary alcohols can undergo rearrangement to produce this fragment.[1] Therefore, the relative intensity of this peak compared to other fragments is crucial for correct interpretation.

Troubleshooting Guide: Common MS Fragments for Secondary Alcohols

Fragment Ion (m/z) Origin / Cause Interpretation Notes
M+ Molecular IonOften weak or absent for secondary alcohols.[1][2][3]
M-1 Loss of a hydrogen atomCaused by the loss of a hydrogen from the α-carbon.[1]
M-18 DehydrationLoss of a water molecule (H₂O). A very common and often distinct peak.[2][3]
[R-CH=OH]⁺ α-CleavageThe largest fragment resulting from α-cleavage is often the base peak. The specific m/z depends on the R groups.
m/z 45, 59, 73... α-Cleavage FragmentsSpecific fragments resulting from α-cleavage. For example, in 2-pentanol, cleavage can result in peaks at m/z 45 and m/z 73.[3]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed structure of molecules. However, the labile nature of the hydroxyl proton can complicate spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: The hydroxyl (-OH) proton of my secondary alcohol is showing up as a broad singlet, not a triplet as predicted by the n+1 rule. Is something wrong with my sample?

A1: This is a very common observation and does not indicate a problem with your sample. The -OH proton signal often appears as a broad singlet because trace amounts of acidic impurities or water in the NMR solvent (like CDCl₃) catalyze rapid proton exchange between alcohol molecules.[4][5] This exchange happens faster than the NMR timescale, averaging out the spin-spin coupling and causing the signal to collapse into a singlet.

Q2: How can I definitively identify the -OH proton peak in my ¹H NMR spectrum?

A2: The most reliable method is the "D₂O shake" experiment. After acquiring a standard ¹H NMR spectrum, add a drop or two of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake it gently to mix, and re-acquire the spectrum. The labile -OH proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the original -OH peak will disappear, confirming its identity.[4]

Troubleshooting Guide: Typical ¹H NMR Chemical Shifts for Secondary Alcohols

Proton Type Typical Chemical Shift (δ, ppm) Appearance & Notes
H -C-OH (Proton on the alcohol-bearing carbon)3.4 - 4.5Signal is deshielded due to the electronegativity of the adjacent oxygen.[4][5] Splitting is determined by adjacent non-equivalent protons.
-OH (Hydroxyl Proton)2.0 - 5.0 (highly variable)Often a broad singlet due to proton exchange.[4] Its position is sensitive to concentration, solvent, temperature, and purity.

Experimental Protocol: The D₂O Shake Experiment

  • Initial Spectrum: Prepare your secondary alcohol sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Identify Potential -OH Peak: Locate the broad singlet peak that you suspect is the hydroxyl proton. Note its chemical shift.

  • Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube securely and invert it several times to ensure thorough mixing. You may see a separate D₂O layer; this is acceptable.

  • Re-acquire Spectrum: Place the sample back in the NMR spectrometer and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The disappearance of the suspected peak in the second spectrum confirms it as the -OH signal.

Section 3: Chromatographic Methods

Chromatography is used for separation and purification. The polarity of the hydroxyl group and the potential for stereoisomerism are key considerations for secondary alcohols.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty achieving good separation of my secondary alcohol from other components using Gas Chromatography (GC). What can I do?

A1: Poor GC separation can often be resolved by adjusting the experimental parameters. Consider the following:

  • Temperature Program: Optimize the temperature ramp rate. A slower ramp can improve the resolution of closely eluting peaks.

  • Stationary Phase: The polarity of the GC column is critical. If you are using a nonpolar column, switching to a more polar column (e.g., a WAX or "50" type phase) will increase interaction with the alcohol's hydroxyl group, change its retention time, and likely improve separation from less polar compounds.

  • Derivatization: Convert the alcohol to a less polar, more volatile derivative (e.g., a silyl (B83357) ether). This can improve peak shape and separation.

Q2: How can I separate the enantiomers of a chiral secondary alcohol?

A2: Separating enantiomers requires a chiral environment. This is typically achieved in one of two ways:

  • Chiral Chromatography: Use a GC or HPLC column with a chiral stationary phase (CSP). The enantiomers will have different affinities for the CSP, leading to different retention times and separation.

  • Chiral Derivatization: React the alcohol with a chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column.

Troubleshooting Workflow: Improving GC Separation

start Poor GC Peak Resolution q1 Are peaks tailing? start->q1 a1 Derivatize alcohol to reduce H-bonding. q1->a1 Yes q2 Are peaks co-eluting? q1->q2 No a1->q2 a2 Optimize temperature program (slower ramp). q2->a2 Yes end Improved Separation q2->end No q3 Still co-eluting? a2->q3 a3 Switch to a more polar stationary phase. q3->a3 Yes q3->end No a3->end cluster_0 Parallel Reactions r1 Unknown Alcohol + (S)-Catalyst + Acylating Agent analysis Monitor reaction progress (TLC, NMR, or LC/MS) r1->analysis r2 Unknown Alcohol + (R)-Catalyst + Acylating Agent r2->analysis decision Which reaction is faster? analysis->decision result_s Fast Reaction with (S)-Catalyst decision->result_s (S) result_r Fast Reaction with (R)-Catalyst decision->result_r (R) assign_s Assign Absolute Configuration (e.g., 'R') based on mnemonic result_s->assign_s assign_r Assign Absolute Configuration (e.g., 'S') based on mnemonic result_r->assign_r

References

stability issues of 4-octanol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-octanol under various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dark, dry, and well-ventilated place.[1][2][3] It is recommended to keep the container tightly closed and at a temperature below 15°C. Storage under an inert atmosphere can also be beneficial, especially for long-term storage, to prevent oxidation.

Q2: Is this compound sensitive to light?

Q3: What is the expected stability of this compound at different pH values?

A3: this compound is generally stable in neutral aqueous solutions. However, its stability can be compromised under strongly acidic or basic conditions. Strong acids can catalyze dehydration reactions, especially at elevated temperatures, leading to the formation of octenes.[6][7] While specific data on base-catalyzed degradation is limited, strong bases could potentially promote oxidation or other reactions over time.

Q4: Can this compound be exposed to air?

A4: Prolonged exposure to air and oxygen should be avoided. Like other alcohols, this compound can undergo slow oxidation in the presence of oxygen, which can be accelerated by heat, light, and the presence of metal ion catalysts. This process can lead to the formation of 4-octanone (B1346966) and other degradation products. For applications sensitive to impurities, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon).

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents (e.g., potassium permanganate, chromium trioxide), which can rapidly oxidize it to 4-octanone.[1][8] It is also incompatible with strong acids, which can cause dehydration, and alkali metals. Contact with these substances should be strictly avoided.

Troubleshooting Guides

Issue 1: Unexpected peak observed in a chromatogram after a reaction using this compound as a solvent or reactant.
  • Possible Cause 1: Oxidation of this compound.

    • Troubleshooting Step: The most likely oxidation product of this compound is 4-octanone. Compare the retention time of the unexpected peak with a 4-octanone standard using the same chromatographic method.

    • Prevention: Use a fresh bottle of this compound or purify the existing stock by distillation. Ensure all reaction and storage vessels are clean and free of oxidizing contaminants. If the reaction conditions are harsh, consider sparging the solvent with an inert gas before use.

  • Possible Cause 2: Dehydration of this compound.

    • Troubleshooting Step: If the reaction was performed under acidic conditions and/or at elevated temperatures, the unexpected peak could be an isomer of octene. Analyze the sample by GC-MS to identify the molecular weight of the impurity.

    • Prevention: Avoid high temperatures when using this compound in the presence of strong acids. If acidic conditions are necessary, use the mildest possible acid and the lowest effective temperature.

Issue 2: Inconsistent results in a series of experiments involving this compound.
  • Possible Cause: Degradation of the this compound stock solution over time.

    • Troubleshooting Step: Re-evaluate the purity of the this compound stock using a suitable analytical method like gas chromatography (GC). Compare the current purity with the initial specification.

    • Prevention: Store this compound in small, tightly sealed aliquots to minimize repeated exposure of the entire stock to air and moisture. Store aliquots in a cool, dark place. For critical applications, it is best to use a freshly opened bottle of high-purity this compound.

Data on this compound Stability

Specific kinetic data for the degradation of this compound is scarce in publicly available literature. However, based on the general behavior of secondary alcohols, a qualitative summary of its stability under different conditions is provided below.

ConditionStability ProfilePotential Degradation ProductsPrevention Measures
Temperature Stable at recommended storage temperatures (<15°C). Degradation rate increases with temperature.Dehydration products (octenes) at high temperatures, especially with acid catalysts.[6]Store at low temperatures. Avoid excessive heating.
pH Most stable at neutral pH. Unstable in strong acids. Potentially unstable in strong bases over long periods.Octenes (acid-catalyzed dehydration).[6] Oxidation products (e.g., 4-octanone) in the presence of an oxidant.Maintain neutral pH where possible. Avoid strong acids and bases.
Light Potentially susceptible to photodegradation.[4][5]Free radical-mediated degradation products.Store in amber or opaque containers. Avoid exposure to direct sunlight or UV light.
Oxygen/Air Susceptible to slow oxidation.[1]4-Octanone, hydroperoxides, and other oxidation byproducts.Store under an inert atmosphere (e.g., nitrogen, argon). Keep containers tightly sealed.
Oxidizing Agents Highly unstable.4-Octanone and further oxidation products (carboxylic acids).[8]Avoid contact with all oxidizing agents.

Experimental Protocols

Protocol 1: Determination of this compound Purity by Gas Chromatography (GC)

This protocol provides a general method to assess the purity of this compound and detect the presence of volatile degradation products like 4-octanone.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).

  • Column: A non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 10°C/min.

    • Hold at 180°C for 5 minutes.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The presence of 4-octanone can be confirmed by comparing the retention time with a standard. For identification of unknown degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) should be employed.[9][10][11]

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 10 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a calibrated UV light source (e.g., 254 nm or 365 nm) for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under normal conditions, using the GC method described in Protocol 1. The percentage degradation can be calculated by comparing the peak area of this compound in the stressed samples to the control sample.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Start: Stability Issue Encountered (e.g., unexpected peaks, inconsistent results) check_storage Review Storage and Handling Conditions - Temperature? - Light exposure? - Air exposure? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage take_corrective_action Action: Implement Correct Storage (cool, dark, inert atmosphere) improper_storage->take_corrective_action Yes check_reaction_conditions Review Experimental Conditions - pH? - Temperature? - Presence of oxidants? improper_storage->check_reaction_conditions No retest Re-test with Fresh or Purified Sample take_corrective_action->retest issue_resolved Issue Resolved retest->issue_resolved harsh_conditions Harsh Conditions Identified check_reaction_conditions->harsh_conditions modify_protocol Action: Modify Experimental Protocol (e.g., lower temp, neutral pH, inert atm.) harsh_conditions->modify_protocol Yes analytical_investigation Perform Analytical Investigation (GC, GC-MS) harsh_conditions->analytical_investigation No modify_protocol->retest identify_impurity Identify Impurity/Degradant analytical_investigation->identify_impurity is_4_octanone Is it 4-octanone? identify_impurity->is_4_octanone Impurity identified is_octene Is it an octene isomer? is_4_octanone->is_octene No oxidation_pathway Conclusion: Oxidation Occurred is_4_octanone->oxidation_pathway Yes unknown Unknown Degradant is_octene->unknown No dehydration_pathway Conclusion: Dehydration Occurred is_octene->dehydration_pathway Yes further_investigation Further Investigation Required (e.g., structural elucidation) unknown->further_investigation

Caption: Troubleshooting workflow for identifying the root cause of this compound stability issues.

Degradation_Pathways Primary Degradation Pathways of this compound octanol This compound octanone 4-Octanone octanol->octanone Oxidation octene Octene Isomers octanol->octene Dehydration oxidation_condition Oxidizing Agent / Air (O2) oxidation_condition->octanone acid_condition Strong Acid (H+) + Heat acid_condition->octene

Caption: Simplified reaction diagram showing the main degradation pathways of this compound.

References

Technical Support Center: Enhancing the Efficiency of 4-Octanol Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of reactions mediated by 4-octanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in chemical reactions?

A1: this compound, a branched-chain alcohol, serves as a specialty solvent and a reactant in various chemical syntheses.[1] Its unique branched structure provides a distinct solvency profile that can enhance reaction rates, yields, or selectivity, particularly in reactions involving nonpolar reactants requiring a high boiling point.[1] It is also used as a precursor in the synthesis of specialty surfactants and as a phase modifier in solvent extraction processes.[2][3] In drug formulation, it can act as a solubilizer for poorly soluble active pharmaceutical ingredients.[1]

Q2: What are the key physical and chemical properties of this compound relevant to its use in reactions?

A2: this compound is a secondary alcohol with the molecular formula C8H18O.[4] Its structure features a hydroxyl group on the fourth carbon of an octane (B31449) chain.[4] This structure imparts a moderate level of polarity and a relatively high boiling point, making it suitable for reactions requiring elevated temperatures.[1] Its properties as a solvent are influenced by its ability to act as both a hydrogen bond donor and acceptor.[1]

Q3: How does this compound's structure benefit its role as a solvent or reactant?

A3: The branched structure of this compound can offer a unique solvency profile compared to its linear isomers like 1-octanol.[1] This can be advantageous in solubilizing specific reactants and influencing the transition state of a reaction, potentially leading to improved yields or different product selectivities. When used as a reactant, for instance in the synthesis of surfactants, the branched chain can lead to products with enhanced oil solubility and better emulsification properties.[2]

Q4: Can this compound be used as a "green solvent"?

A4: Alcohols, in general, are often considered more environmentally friendly alternatives to petrochemical solvents.[5] While not as common as ethanol (B145695) or butanol, this compound's potential for synthesis from renewable resources and its lower toxicity compared to many traditional organic solvents align with the principles of green chemistry. However, its overall "greenness" would depend on its lifecycle assessment, including its synthesis route and biodegradability.

Troubleshooting Guides

Low Reaction Yield/Conversion

Q5: My reaction in this compound is showing low conversion. What are the potential causes and how can I address them?

A5: Low conversion in a this compound mediated reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Temperature: The reaction temperature may be too low. For temperature-sensitive reactions, consider a stepwise increase in temperature (e.g., in 10-20°C increments) to find the optimal range.[6]

  • Insufficient Catalyst Activity: The catalyst may be inactive or used in an insufficient amount. Ensure the catalyst is properly activated and consider increasing the catalyst loading.[6] Screening alternative catalysts could also be beneficial.[6]

  • Inadequate Mixing: If the reaction involves multiple phases, poor mixing can limit the interfacial area, thus slowing down the reaction rate.[7] Ensure vigorous and consistent stirring.

  • Reactant Molar Ratio: The stoichiometry of the reactants might not be optimal. For equilibrium-limited reactions, using an excess of one reactant (often the less expensive one) can drive the reaction towards the products. In transesterification reactions, for instance, a higher molar ratio of alcohol to oil significantly increases conversion.[8]

  • Presence of Water: For moisture-sensitive reactions, the presence of water in this compound or other reagents can inhibit the reaction. Ensure all reactants and the solvent are anhydrous.

Caption: Troubleshooting workflow for low reaction conversion.

Formation of Byproducts

Q6: I am observing significant byproduct formation in my reaction. How can I improve the selectivity towards my desired product?

A6: Byproduct formation is a common issue that can often be mitigated by adjusting reaction conditions.

  • Side Reactions at High Temperatures: Excessively high temperatures can promote side reactions such as decomposition or the formation of undesired isomers.[9] If you suspect this, try lowering the reaction temperature.[9]

  • Catalyst-Induced Side Reactions: The choice of catalyst can significantly influence selectivity. Some catalysts may promote unwanted reaction pathways.[9] For example, in Guerbet reactions, certain catalysts can favor the formation of esters or carboxylic acids.[9] Consider using a milder or more selective catalyst system.

  • Oxidation: If the reaction is sensitive to air, oxidation of reactants, intermediates, or products can occur, leading to byproducts like carboxylic acids.[9] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[6][9]

  • Elimination Reactions: In acid-catalyzed reactions involving alcohols, elimination to form alkenes can be a competing side reaction, especially at higher temperatures.[10] Using a non-coordinating acid or milder conditions can sometimes reduce this.

Caption: Simplified reaction pathway showing potential for byproduct formation.

Phase Separation/Solubility Issues

Q7: My reaction mixture is showing phase separation. How can I maintain a homogeneous solution?

A7: Phase separation can occur if the polarity of the reaction medium changes significantly as the reaction progresses or if some reactants/products have poor solubility in this compound.

  • Use of a Co-solvent: Adding a co-solvent that is miscible with both this compound and the problematic component can help maintain a single phase. The choice of co-solvent will depend on the specific reactants and reaction conditions.

  • Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase (with this compound), a phase-transfer catalyst (PTC) can be employed.[11] PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs.[11][12]

  • Temperature Adjustment: The solubility of many compounds is temperature-dependent. Increasing the reaction temperature might be sufficient to achieve a homogeneous solution.

Quantitative Data

The following tables summarize quantitative data from studies on reactions involving octanols, which can serve as a reference for optimizing this compound mediated reactions.

Table 1: Optimization of 1-Octanol Transesterification for Biodiesel Production [8]

ParameterRange StudiedOptimal Condition for >95% Conversion
Temperature40–80 °C40 °C
Time1–3 h1 h
1-Octanol to Oil Molar Ratio4:1–10:18.11:1
Catalyst (KOH) Mass Fraction1–3 wt%2.01 wt%

This data illustrates the interplay of various parameters in optimizing a reaction where an octanol (B41247) is a key reactant. The most influential parameters were found to be the molar ratio of reactants and the catalyst mass fraction.[8]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress[1]

This protocol outlines a general method for monitoring the progress of a reaction conducted in this compound.

Materials:

  • Reaction flask and apparatus

  • Reactants, catalyst, and this compound

  • Thin-Layer Chromatography (TLC) plates or Gas Chromatography-Mass Spectrometry (GC-MS) instrument

  • Appropriate quenching agent and extraction solvents

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Charge the reaction flask with the reactants, catalyst, and this compound as the solvent.[1]

  • Begin stirring and heat the mixture to the desired temperature.[1]

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30-60 minutes).[1]

  • Analyze the aliquots using an appropriate technique:

    • TLC: Spot the aliquot on a TLC plate and elute with a suitable solvent system to visualize the consumption of starting materials and the formation of the product.

    • GC-MS: Quench the aliquot, extract the organic components, and analyze by GC-MS to quantify the conversion and identify products and byproducts.[6]

  • Once the reaction is complete (indicated by the disappearance of a limiting reactant), proceed with the workup procedure.[1]

Caption: General experimental workflow for running and monitoring a reaction.

Protocol 2: Determining the Solubility of a Compound in this compound[1]

This protocol describes how to measure the equilibrium solubility of a solid compound in this compound.

Materials:

  • The solid compound (solute)

  • This compound (solvent)

  • Vials with secure caps

  • Constant temperature bath

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis)

Procedure:

  • Add an excess amount of the solid solute to a pre-weighed vial.[1]

  • Record the total mass of the vial and solute.[1]

  • Add a known volume of this compound to the vial.[1]

  • Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).[1]

  • Agitate the mixture using a vortex mixer for 1 minute every hour for the first 8 hours, then allow it to equilibrate for at least 24 hours.[1]

  • After equilibration, visually inspect the vial to ensure excess solid is still present.[1]

  • Centrifuge the vial to separate the undissolved solid from the supernatant.[1]

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent for analysis.[1]

  • Quantify the concentration of the solute in the diluted supernatant using a pre-calibrated analytical method.[1]

  • Calculate the solubility of the solute in this compound (e.g., in mg/mL or mol/L).[1]

References

Technical Support Center: Overcoming Solubility Challenges with 4-Octanol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-octanol in their aqueous-based experiments. Below you will find troubleshooting guides and frequently asked questions to help you address these challenges effectively.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Media

Question: I am trying to prepare a solution of this compound in a buffer, but it immediately turns cloudy and a precipitate forms. What is happening and how can I resolve this?

Answer:

Immediate precipitation, often termed "crashing out," occurs when a hydrophobic compound like this compound is introduced into an aqueous environment where its solubility is exceedingly low. The octanol (B41247) molecules rapidly aggregate as they are repelled by the polar water molecules. Here are the primary causes and recommended solutions:

Potential CauseExplanationRecommended Solution
Exceeding Aqueous Solubility The concentration of this compound you are trying to achieve is higher than its intrinsic water solubility.Decrease the target concentration of this compound to below its solubility limit in water (approximately 0.6 g/L at 20°C).
Rapid Solvent Exchange If you are using a concentrated stock of this compound in an organic solvent (e.g., ethanol), adding it quickly to a large volume of aqueous media causes the solvent to disperse rapidly, leaving the insoluble this compound to precipitate.Add the this compound stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This allows for more gradual dispersion. A serial dilution approach can also be effective.[1][2]
Low Temperature of Media The solubility of many organic compounds, including this compound, decreases at lower temperatures.Ensure your aqueous medium is at room temperature or warmed to the experimental temperature (e.g., 37°C) before adding the this compound.
Issue 2: Phase Separation or Oily Film Formation

Question: After adding this compound to my aqueous solution and mixing, I observe an oily layer forming on the surface or small droplets that do not dissolve. How can I create a homogenous solution?

Answer:

The formation of an oily layer or droplets indicates that the this compound is not being effectively incorporated into the aqueous phase and is separating out. This is a clear sign of its hydrophobicity and low water solubility.[3] To address this, you need to employ a solubilization strategy.

Solubilization StrategyDescriptionRecommendations
Co-solvents Water-miscible organic solvents can be added to the aqueous phase to reduce its polarity, thereby increasing the solubility of hydrophobic compounds.[4]Start by preparing a stock solution of this compound in a co-solvent like ethanol (B145695) or DMSO. Then, add this stock to your aqueous buffer. Keep the final concentration of the co-solvent low (typically <1% v/v) to avoid potential toxicity in biological assays.[1][2]
Surfactants Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate this compound, effectively dispersing it in the aqueous phase.Use a non-ionic surfactant like Tween 80 or a zwitterionic surfactant. Prepare the aqueous solution with the surfactant at a concentration above its CMC before adding the this compound.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, increasing their apparent water solubility.[5][6][7]Choose a cyclodextrin (B1172386) with an appropriate cavity size for this compound (e.g., β-cyclodextrin or its more soluble derivatives like HP-β-CD). Prepare a solution of the cyclodextrin in your aqueous buffer first, and then add the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in water?

The solubility of octanol in water is low. For general octanol, a value of 0.600 pounds per 100 pounds of water at 68°F (approximately 0.6 g/L at 20°C) has been reported. As a long-chain alcohol, this compound is expected to have similarly poor water solubility.[3]

Q2: I need to prepare a stock solution of this compound. What solvent should I use?

Due to its hydrophobic nature, this compound is soluble in most organic solvents. For biological applications, it is common to prepare a high-concentration stock solution in a water-miscible and relatively non-toxic organic solvent such as ethanol or dimethyl sulfoxide (B87167) (DMSO).[1][2]

Q3: How can I determine the solubility of this compound in my specific buffer system?

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10][11][12] This involves adding an excess of this compound to your buffer, agitating the mixture until equilibrium is reached (typically 24-72 hours), separating the undissolved portion (e.g., by centrifugation or filtration), and then quantifying the concentration of dissolved this compound in the aqueous phase using a suitable analytical method like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Q4: Will changing the pH of my aqueous solution improve the solubility of this compound?

For ionizable compounds, adjusting the pH can significantly alter solubility. However, this compound is a neutral molecule and does not have an ionizable group. Therefore, changing the pH of the aqueous medium is not expected to have a significant effect on its solubility.

Q5: Are there any visual indicators that my this compound solution is not stable?

Yes, signs of instability include the appearance of a cloudy or hazy solution, the formation of a visible precipitate (either crystalline or amorphous), or the separation of an oily layer on the surface of the liquid. If you observe any of these, it indicates that the this compound is coming out of solution.

Quantitative Data on Solubility Enhancement

The following tables provide representative data on how different methods can enhance the solubility of a model long-chain alcohol like this compound in aqueous media. Note: Specific values for this compound may vary and should be determined experimentally.

Table 1: Effect of Co-solvents on Apparent Solubility of this compound in Water at 25°C

Co-solventConcentration in Water (v/v)Apparent Solubility of this compound (g/L)
None0%~0.5
Ethanol5%~2.5
Ethanol10%~7.0
DMSO1%~1.5
DMSO5%~5.0
PEG 4005%~3.0
PEG 40010%~8.5

Table 2: Effect of Surfactants on Apparent Solubility of this compound in Water at 25°C

SurfactantConcentration in Water (w/v)Apparent Solubility of this compound (g/L)
None0%~0.5
Tween 800.1%~4.0
Tween 800.5%~15.0
Sodium Dodecyl Sulfate (SDS)0.1%~3.5
Sodium Dodecyl Sulfate (SDS)0.5%~12.0

Table 3: Effect of Cyclodextrins on Apparent Solubility of this compound in Water at 25°C

CyclodextrinConcentration in Water (w/v)Apparent Solubility of this compound (g/L)
None0%~0.5
β-Cyclodextrin1%~3.0
β-Cyclodextrin2%~5.5
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1%~4.5
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)5%~20.0

Experimental Protocols & Workflows

Protocol 1: General Preparation of an Aqueous this compound Solution Using a Co-solvent
  • Prepare Stock Solution: Dissolve a known weight of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution (e.g., 100 mg/mL).

  • Dispense Aqueous Medium: In a separate container, measure out the desired volume of the aqueous buffer.

  • Dilution: While vigorously stirring or vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution dropwise.

  • Final Concentration: Continue stirring for a few minutes to ensure a homogenous solution. The final concentration of the co-solvent should ideally be kept below 1% (v/v) for cell-based assays.

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Dilution cluster_2 Step 3: Final Solution a Weigh this compound b Add Co-solvent (e.g., Ethanol) a->b c Vortex to Dissolve b->c f Add Stock Solution Dropwise c->f d Measure Aqueous Buffer e Stir/Vortex Buffer d->e e->f g Homogenous Aqueous Solution of this compound f->g

Workflow for preparing an aqueous this compound solution using a co-solvent.
Protocol 2: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed flask.

  • Equilibration: Place the flask in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the solution to stand to let the undissolved this compound settle. Alternatively, centrifuge or filter the solution to separate the solid/liquid phases.

  • Quantification: Carefully collect an aliquot of the clear aqueous supernatant.

  • Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using an appropriate analytical technique (e.g., GC or HPLC).

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis a Add Excess this compound to Buffer b Agitate at Constant Temperature (24-72h) a->b c Centrifuge or Filter b->c d Collect Aqueous Supernatant c->d e Quantify this compound Concentration (e.g., HPLC) d->e

Workflow for the shake-flask solubility determination method.
Logical Relationship: Troubleshooting Precipitation

The following diagram illustrates the decision-making process when encountering precipitation of this compound in an aqueous medium.

G start Precipitation Observed is_conc_high Is concentration too high? start->is_conc_high reduce_conc Reduce Concentration is_conc_high->reduce_conc Yes is_mixing_poor Is mixing inadequate? is_conc_high->is_mixing_poor No end_success Homogenous Solution reduce_conc->end_success improve_mixing Improve Mixing (Vortex, Dropwise Addition) is_mixing_poor->improve_mixing Yes use_solubilizer Use Solubilization Strategy is_mixing_poor->use_solubilizer No improve_mixing->end_success solubilizer_choice Choose Solubilizer: - Co-solvent - Surfactant - Cyclodextrin use_solubilizer->solubilizer_choice solubilizer_choice->end_success end_fail Precipitation Persists (Re-evaluate Approach) solubilizer_choice->end_fail

Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the interpretation of complex ¹H and ¹³C NMR spectra of 4-octanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: The hydroxyl proton (-OH) signal is broad, weak, or completely absent.

  • Why is this happening? The chemical shift and appearance of the hydroxyl proton are highly sensitive to experimental conditions. Factors such as temperature, concentration, solvent, and the presence of acidic or water impurities can lead to rapid proton exchange on the NMR timescale. This exchange can cause the signal to broaden significantly, sometimes to the point of being indistinguishable from the baseline.

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The labile hydroxyl proton will exchange with deuterium, causing the -OH signal to disappear from the spectrum. This is a definitive method for identifying the hydroxyl proton peak.[1][2][3]

    • Solvent and Concentration: The chemical shift of the -OH proton is solvent-dependent.[4] Running the sample in a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) can sometimes result in a sharper signal. In anhydrous DMSO-d₆, coupling between the -OH proton and the adjacent C4 proton may even be observed.[2] Varying the sample concentration can also affect the extent of hydrogen bonding and sharpen the signal.

    • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the rate of proton exchange, potentially leading to a sharper -OH signal.

Issue 2: The signals in the alkyl region (approx. 0.8-1.6 ppm) are heavily overlapped and difficult to assign.

  • Why is this happening? this compound has several methylene (B1212753) (-CH₂-) groups with similar electronic environments, leading to their signals appearing in a narrow chemical shift range. This overlap can make it challenging to determine the multiplicity and exact chemical shift of each signal from a standard 1D ¹H NMR spectrum alone.

  • Troubleshooting Steps:

    • Higher Field Strength: If available, use a higher-field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). The increased magnetic field strength will improve spectral dispersion, spreading out the overlapping signals and simplifying interpretation.

    • 2D NMR Spectroscopy:

      • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show correlations between protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity of the alkyl chains.

      • HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. This can help to resolve overlapping proton signals by spreading them out in the carbon dimension.

      • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, further aiding in the complete assignment of the carbon skeleton.

Issue 3: The methylene protons on the carbons adjacent to the chiral center (C3 and C5) appear as a complex multiplet, not a simple sextet.

  • Why is this happening? this compound possesses a chiral center at the C4 carbon (the carbon bearing the hydroxyl group). This chirality makes the two protons on the adjacent methylene groups (C3 and C5) diastereotopic. Diastereotopic protons are chemically non-equivalent and will have different chemical shifts.[5] Furthermore, they will couple to each other (geminal coupling) and to the protons on the neighboring carbons, resulting in a more complex splitting pattern than a simple first-order analysis would predict. Each of these diastereotopic protons will appear as a doublet of multiplets.

  • Troubleshooting Steps:

    • High-Resolution Spectrum: A high-resolution ¹H NMR spectrum is essential to resolve the fine structure of these complex multiplets.

    • 2D NMR (COSY and HSQC): As mentioned previously, COSY and HSQC experiments are crucial for definitively assigning these diastereotopic protons and their correlations. In the HSQC, you will see two distinct proton signals correlating to the same carbon signal for both C3 and C5.

    • Spectral Simulation: Using NMR prediction and simulation software can help to model the expected complex splitting pattern for the diastereotopic protons, aiding in the interpretation of the experimental spectrum.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are based on NMR prediction software and may vary slightly from experimental results depending on the specific conditions.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Integration
H-1, H-8 (CH₃)~ 0.90tJ = 7.16H
H-2, H-7 (CH₂)~ 1.30m-4H
H-3, H-6 (CH₂)~ 1.33m-4H
H-5a, H-5b (diastereotopic CH₂)~ 1.45m-2H
H-3a, H-3b (diastereotopic CH₂)~ 1.48m-2H
H-4 (CH)~ 3.59pJ = 6.21H
OHVariable (typically 1.5-3.0)br s-1H

t = triplet, p = pentet, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (ppm)
C-1, C-8~ 14.1
C-2, C-7~ 22.9
C-3, C-6~ 28.0
C-5~ 36.8
C-4~ 71.3

Experimental Protocols

Standard ¹H and ¹³C NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • For ¹H NMR, add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not already contain it. For ¹³C NMR, the solvent signal is typically used as a reference.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

    • Integrate the signals to determine the relative number of protons for each peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C and its smaller gyromagnetic ratio (typically several hundred to several thousand scans).

    • Process the data similarly to the ¹H NMR spectrum.

Mandatory Visualization

logical_workflow start Complex this compound NMR Spectrum broad_oh Broad or Missing -OH Signal? start->broad_oh overlap Overlapping Alkyl Signals? broad_oh->overlap No d2o_exchange Perform D₂O Exchange broad_oh->d2o_exchange Yes complex_multiplet Complex Multiplet at ~1.4-1.5 ppm? overlap->complex_multiplet No higher_field Acquire Spectrum at Higher Field Strength overlap->higher_field Yes diastereotopicity Recognize Diastereotopic Protons at C3/C5 complex_multiplet->diastereotopicity Yes end Successful Interpretation complex_multiplet->end No change_solvent Change Solvent (e.g., DMSO-d₆) d2o_exchange->change_solvent change_solvent->overlap two_d_nmr Run 2D NMR (COSY, HSQC) higher_field->two_d_nmr two_d_nmr->complex_multiplet analyze_2d Analyze 2D NMR for Cross-Peaks diastereotopicity->analyze_2d analyze_2d->end

Caption: A troubleshooting workflow for interpreting complex NMR spectra of this compound.

References

Validation & Comparative

A Comparative Analysis of 4-Octanol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties and potential applications of 4-octanol in comparison to 1-octanol (B28484), 2-octanol (B43104), and 3-octanol (B1198278), supported by experimental data and detailed methodologies.

In the landscape of chemical research and pharmaceutical development, the selection of appropriate solvents and reference compounds is paramount. Octanols, a group of eight-carbon aliphatic alcohols, are widely utilized for their amphiphilic nature. While 1-octanol is extensively characterized and employed, particularly in determining the lipophilicity of drug candidates (log P), its isomers, including this compound, offer a unique set of properties that may be advantageous in specific applications. This guide provides a comprehensive comparison of the physicochemical characteristics of this compound against its primary and secondary isomers: 1-octanol, 2-octanol, and 3-octanol. The data presented herein, summarized in clear, tabular formats, is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these isomers.

Physicochemical Properties: A Tabular Comparison

The position of the hydroxyl group along the carbon chain significantly influences the physical properties of octanol (B41247) isomers. These differences can impact their behavior as solvents, their interaction with biological membranes, and their utility in various experimental setups. The following tables summarize key physicochemical data for this compound and its common isomers.

Property1-Octanol2-Octanol3-OctanolThis compound
Molecular Formula C₈H₁₈OC₈H₁₈OC₈H₁₈OC₈H₁₈O
Molecular Weight ( g/mol ) 130.23130.23130.23130.23
CAS Number 111-87-5123-96-6589-98-0589-62-8
Structure Primary AlcoholSecondary AlcoholSecondary AlcoholSecondary Alcohol

Table 1: General Properties of Octanol Isomers

Property1-Octanol2-Octanol3-OctanolThis compound
Boiling Point (°C) 195179173-175174-176
Melting Point (°C) -16-31.6-45-41
Density (g/mL at 20°C) ~0.827~0.819~0.818-0.824~0.818
Viscosity (mPa·s at 25°C) 7.288Not readily availableNot readily availableNot readily available
Surface Tension (dynes/cm at 20°C) 27.53Not readily availableNot readily availableNot readily available
Water Solubility (g/L at 25°C) 0.31.12InsolubleNot readily available
log P (Octanol-Water Partition Coefficient) ~3.0~2.9~2.8~2.7

Table 2: Comparative Physicochemical Data of Octanol Isomers

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, this section outlines the detailed methodologies for determining the key physicochemical properties of octanol isomers.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • A small sample of the octanol isomer is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is gently heated in a controlled temperature bath (e.g., an oil bath).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

G cluster_setup Boiling Point Determination Setup cluster_procedure Procedure setup_desc 1. Sample in Test Tube 2. Inverted Capillary Tube 3. Heating Bath start Start Heating observe Observe Bubbles from Capillary start->observe remove_heat Remove Heat observe->remove_heat record_bp Record Temperature (Liquid Enters Capillary) remove_heat->record_bp

Boiling Point Determination Workflow
Determination of Density

Principle: Density is the mass of a substance per unit volume.

Methodology (Pycnometer Method):

  • A clean, dry pycnometer (a flask of a known volume) is weighed accurately.

  • The pycnometer is filled with the octanol isomer, ensuring no air bubbles are present, and weighed again.

  • The temperature of the liquid is recorded.

  • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of Water Solubility (Shake-Flask Method)

Principle: This method determines the saturation concentration of a substance in water at a given temperature.

Methodology (Adapted from OECD Guideline 105):

  • An excess amount of the octanol isomer is added to a known volume of distilled water in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The mixture is then allowed to stand to separate the aqueous and organic phases.

  • A sample of the aqueous phase is carefully removed, ensuring no undissolved octanol is included.

  • The concentration of the octanol in the aqueous sample is determined using a suitable analytical method, such as gas chromatography (GC).

G start Mix Octanol Isomer and Water agitate Agitate at Constant Temperature start->agitate equilibrate Allow Phases to Separate agitate->equilibrate sample Sample Aqueous Phase equilibrate->sample analyze Analyze Concentration (GC) sample->analyze

Shake-Flask Method for Water Solubility

Performance Comparison and Applications

The structural variations among octanol isomers lead to differences in their performance characteristics, which are critical for their application in research and drug development.

Solvent Properties and Applications
  • 1-Octanol: As a primary alcohol with the hydroxyl group at the terminal position, 1-octanol exhibits the most pronounced amphiphilic character among the compared isomers. Its long, linear alkyl chain contributes to its high lipophilicity, making it an excellent solvent for nonpolar compounds. This property is fundamental to its use in the determination of the octanol-water partition coefficient (log P), a critical parameter in predicting the pharmacokinetic properties of drug candidates.[1][2]

  • Secondary Octanols (2-, 3-, and this compound): The internal position of the hydroxyl group in secondary octanols reduces the steric hindrance around the hydroxyl group compared to more branched isomers, while also influencing the overall polarity and hydrogen bonding capability of the molecule. This can affect their solvency for polar molecules. The subtle shifts in the hydroxyl group's position from 2- to this compound lead to minor variations in boiling point and density, which could be leveraged for specific separation or reaction conditions.

Role in Drug Development and Membrane Interactions

The interaction of small molecules with biological membranes is a key factor in drug absorption, distribution, and toxicity. The octanol-water partition coefficient is a widely accepted surrogate for predicting membrane permeability.

  • Log P and Lipophilicity: The log P value generally decreases as the hydroxyl group moves towards the center of the carbon chain (1-octanol > 2-octanol > 3-octanol > this compound). This suggests that this compound is the most hydrophilic among these isomers. This difference in lipophilicity can be critical when formulating drug delivery systems or when studying the environmental fate of these compounds.

  • Membrane Fluidization: Alcohols are known to interact with lipid bilayers, causing an increase in membrane fluidity.[3][4] The extent of this fluidization can depend on the structure of the alcohol. While direct comparative studies on all four octanol isomers are scarce, it is plausible that the more centrally located hydroxyl group of this compound could lead to a different mode of insertion and interaction with the lipid headgroups and acyl chains of the membrane compared to the terminally located hydroxyl of 1-octanol. This could have implications for their use in studies of membrane protein function or as penetration enhancers in transdermal drug delivery.

G cluster_properties Molecular Properties cluster_applications Potential Applications P1 Hydroxyl Position P2 Lipophilicity (log P) P1->P2 P3 Steric Hindrance P1->P3 A2 Drug Formulation P2->A2 affects A3 Membrane Interaction Studies P2->A3 influences A1 Solvent for Synthesis P3->A1 impacts

Relationship between Isomer Properties and Applications

Conclusion

While 1-octanol remains the standard for many applications due to its extensive characterization, its isomers, including this compound, present a spectrum of physicochemical properties that can be strategically employed in various research and development contexts. The subtle variations in boiling point, density, and particularly lipophilicity, stemming from the position of the hydroxyl group, can influence their performance as solvents and their interactions with biological systems. This guide provides a foundational comparison to aid in the rational selection of the most suitable octanol isomer for a given scientific endeavor. Further experimental investigations into the comparative performance of these isomers in specific applications, such as their efficacy as solvents in different reaction types or their differential effects on membrane properties, would be highly valuable to the scientific community.

References

Spectroscopic Validation of 4-Octanol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic methods for the validation of 4-octanol synthesis. We present supporting experimental data and detailed protocols to aid in the unambiguous confirmation of the desired product and its differentiation from a common structural isomer, 2-octanol (B43104). The methodologies and data are intended to be a valuable resource for professionals engaged in organic synthesis and drug development.

Introduction

The successful synthesis of a target molecule is contingent upon rigorous purification and structural elucidation. Spectroscopic methods are indispensable tools for chemists to confirm the identity and purity of a synthesized compound. This guide focuses on the validation of this compound, a secondary alcohol, synthesized via a Grignard reaction. We will compare the expected spectroscopic data of this compound with that of a potential isomeric byproduct, 2-octanol, to highlight the key differentiating features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction between butylmagnesium bromide and butanal. The nucleophilic butyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of butanal. A subsequent acidic workup protonates the resulting alkoxide to yield this compound.

Synthesis of this compound via Grignard Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Butylmagnesium\nBromide Butylmagnesium Bromide Alkoxide\nIntermediate Alkoxide Intermediate Butylmagnesium\nBromide->Alkoxide\nIntermediate + Butanal (in dry ether) Butanal Butanal This compound This compound Alkoxide\nIntermediate->this compound + Acidic Workup (e.g., H3O+)

Caption: Grignard reaction for the synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its structural isomer, 2-octanol.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundChemical Shift (δ) of H attached to C-OHMultiplicityChemical Shifts (δ) of other notable protons
This compound ~3.6 ppmMultiplet~0.9 ppm (triplets, 2 x -CH₃), ~1.2-1.6 ppm (multiplets, -CH₂- groups)
2-Octanol ~3.8 ppmSextet~0.9 ppm (triplet, -CH₂CH₃ ), ~1.1-1.2 ppm (doublet, -CH(OH)CH₃ ), ~1.2-1.6 ppm (multiplets, -CH₂- groups)

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundChemical Shift (δ) of C-OHChemical Shifts (δ) of other notable carbons
This compound ~72 ppm~14 ppm (2 x -C H₃), ~19 ppm, ~23 ppm, ~28 ppm, ~37 ppm, ~40 ppm (-C H₂- groups)
2-Octanol ~68 ppm~14 ppm (-CH₂C H₃), ~23 ppm (-CH(OH)C H₃), ~23 ppm, ~26 ppm, ~29 ppm, ~32 ppm, ~39 ppm (-C H₂- groups)

Table 3: IR Spectral Data Comparison

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound 3200-3600 (broad)~11152850-3000
2-Octanol 3200-3600 (broad)~11102850-3000

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (M⁺) Peak (m/z)Key Fragment Ions (m/z)
This compound 130 (often weak or absent)87 (M - C₃H₇), 73 (M - C₄H₉), 59, 45
2-Octanol 130 (often weak or absent)115 (M - CH₃), 87 (M - C₃H₇), 45 (base peak, M - C₆H₁₃)

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings (1.1 eq.) and a crystal of iodine. Add a solution of 1-bromobutane (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath. A solution of butanal (1.0 eq.) in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature for 1 hour.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified alcohol in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample like this compound, a drop is placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates should be acquired first.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Electron ionization (EI) is a common method for alcohols.

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Validation Workflow and Logic

The validation of this compound synthesis follows a logical workflow to confirm the structure and purity of the product.

Spectroscopic Validation Workflow Crude Product Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product IR Spectroscopy IR Spectroscopy Pure Product->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Product->Mass Spectrometry Structure Confirmation Structure Confirmation IR Spectroscopy->Structure Confirmation NMR Spectroscopy->Structure Confirmation Purity Assessment Purity Assessment NMR Spectroscopy->Purity Assessment Mass Spectrometry->Structure Confirmation

Caption: Workflow for the spectroscopic validation of this compound.

The key to distinguishing this compound from its isomer 2-octanol lies in the detailed analysis of their respective spectra, particularly NMR and MS.

Comparative Logic for Isomer Differentiation Unknown Alcohol Unknown Alcohol 1H NMR 1H NMR Unknown Alcohol->1H NMR 13C NMR 13C NMR Unknown Alcohol->13C NMR Mass Spec Mass Spec Unknown Alcohol->Mass Spec This compound This compound 1H NMR->this compound Multiplet at ~3.6 ppm 2-Octanol 2-Octanol 1H NMR->2-Octanol Sextet at ~3.8 ppm Doublet at ~1.1-1.2 ppm 13C NMR->this compound C-OH at ~72 ppm 13C NMR->2-Octanol C-OH at ~68 ppm Mass Spec->this compound Fragments at m/z 87, 73 Mass Spec->2-Octanol Base peak at m/z 45

Caption: Key decision points for differentiating this compound from 2-octanol.

By carefully analyzing the multiplicity of the proton attached to the hydroxyl-bearing carbon in ¹H NMR, the chemical shift of the hydroxyl-bearing carbon in ¹³C NMR, and the fragmentation pattern in mass spectrometry, a definitive identification of this compound can be achieved.

A Comparative Analysis of 4-Octanol and 1-Octanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and pharmaceutical development, the selection of appropriate solvents, reagents, and intermediates is paramount. The isomeric purity and structural characteristics of a molecule can significantly influence its physical properties, reactivity, and biological interactions. This guide provides a detailed comparative analysis of two C8 alcohol isomers: 4-octanol, a secondary alcohol, and 1-octanol (B28484), a primary alcohol. This objective comparison, supported by experimental data and methodologies, aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in their work.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the position of the hydroxyl group between this compound and 1-octanol leads to notable variations in their physical properties. 1-octanol, with its terminal hydroxyl group, is a linear alcohol, while this compound has the hydroxyl group located on an internal carbon, resulting in a branched structure. These structural distinctions impact intermolecular forces, particularly hydrogen bonding and van der Waals interactions, which in turn dictate properties such as boiling point, melting point, and density.

PropertyThis compound1-Octanol
Molecular Formula C₈H₁₈OC₈H₁₈O
Molecular Weight 130.23 g/mol 130.23 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 174-176 °C[1][2]193-196 °C[3][4][5]
Melting Point -41 °C[1][6]-16 to -15 °C[4][5][7]
Density 0.818 g/mL at 20 °C[1][2]0.827 - 0.830 g/cm³ at 20-25 °C[4][8]
Water Solubility Insoluble[1][2]Sparingly soluble to almost insoluble (approx. 0.3 - 0.5 g/L at 20-25 °C)[7][8][9]
Vapor Pressure 0.284 mmHg at 25 °C[1][2]0.0794 - 0.14 mmHg at 25 °C[4]
Flash Point 65 - 71.1 °C[1][6]81 °C[7]
Refractive Index n20/D 1.426[1][6]n20/D 1.429[3][5]
logP (Octanol/Water) 2.33760 (Predicted)[6]~3.0 (Experimental)[9]
pKa 15.31 ± 0.20 (Predicted)15.27 ± 0.10 (Predicted)[4]

Chemical Reactivity: Primary vs. Secondary Alcohols

The differing placement of the hydroxyl group also dictates the chemical reactivity of these isomers. As a primary alcohol, 1-octanol is generally more reactive in oxidation reactions and can be oxidized to an aldehyde and subsequently to a carboxylic acid.[3] this compound, being a secondary alcohol, can be oxidized to a ketone, but further oxidation requires cleavage of carbon-carbon bonds, which is less favorable.[3]

In esterification reactions, primary alcohols like 1-octanol tend to react more readily than secondary alcohols due to reduced steric hindrance around the hydroxyl group.[8][10] Dehydration of 1-octanol can lead to the formation of 1-octene (B94956) or di-n-octyl ether, depending on the reaction conditions.[11][12] The dehydration of this compound would be expected to yield a mixture of octene isomers.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the application of these alcohols in research and development. Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, provide a framework for obtaining reliable and reproducible data.[1][2][13]

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is a common technique in organic chemistry labs.

Methodology:

  • A small amount of the alcohol is placed in a small test tube or a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The assembly is attached to a thermometer and heated in a controlled manner, often in a heating block or an oil bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][14]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Methodology:

  • The mass of the clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the alcohol, ensuring no air bubbles are present.

  • The mass of the filled pycnometer is then measured.

  • The density is calculated by dividing the mass of the alcohol (mass of filled pycnometer minus the mass of the empty pycnometer) by the volume of the pycnometer.[2]

Determination of Octanol-Water Partition Coefficient (logP) (Shake-Flask Method)

The octanol-water partition coefficient is a critical parameter in drug development, providing an indication of a molecule's lipophilicity.

Methodology:

  • A solution of the solute is prepared in either 1-octanol or water.

  • Equal volumes of 1-octanol and water (or buffer) are placed in a flask, and a known amount of the solute is added.

  • The flask is sealed and shaken until equilibrium is reached.

  • The mixture is then centrifuged to separate the two phases.

  • The concentration of the solute in both the 1-octanol and aqueous phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol (B41247) phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Applications in Research and Drug Development

1-Octanol is widely utilized in the pharmaceutical industry. Its amphiphilic nature makes it a useful solvent and emulsifier in formulations.[1] It is also a key component in the determination of the octanol-water partition coefficient (logP), a fundamental parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Furthermore, 1-octanol serves as a raw material in the synthesis of various esters used as flavorings and fragrances.[15]

This compound , while less commonly cited in pharmaceutical literature, has applications as a solvent and an intermediate in organic synthesis.[5][7] It is used in the production of fragrances and flavors and can be a component in the synthesis of esters, ethers, and other organic molecules.[5][7] Its branched structure may offer different solvency characteristics compared to 1-octanol, which could be advantageous in specific applications.

Toxicology and Safety

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_structure Molecular Structure and Boiling Point cluster_properties Influencing Factors 1-Octanol 1-Octanol (Primary Alcohol) BP: 193-196 °C Linear_Chain Linear Chain Stronger van der Waals forces 1-Octanol->Linear_Chain Structure Terminal_OH Terminal -OH More accessible for H-bonding 1-Octanol->Terminal_OH Structure This compound This compound (Secondary Alcohol) BP: 174-176 °C Branched_Chain Branched Chain Weaker van der Waals forces This compound->Branched_Chain Structure Internal_OH Internal -OH Steric hindrance for H-bonding This compound->Internal_OH Structure Linear_Chain->1-Octanol Higher BP Branched_Chain->this compound Lower BP

Caption: Impact of molecular structure on the boiling point of 1-octanol and this compound.

G Start Start: Prepare Solute, 1-Octanol, and Aqueous Phase Mix Mix solute with equal volumes of 1-octanol and aqueous phase in a flask Start->Mix Equilibrate Shake flask to reach equilibrium Mix->Equilibrate Separate Centrifuge to separate phases Equilibrate->Separate Analyze_Octanol Analyze solute concentration in 1-octanol phase (Co) Separate->Analyze_Octanol Analyze_Aqueous Analyze solute concentration in aqueous phase (Cw) Separate->Analyze_Aqueous Calculate_P Calculate Partition Coefficient P = Co / Cw Analyze_Octanol->Calculate_P Analyze_Aqueous->Calculate_P Calculate_logP Calculate logP = log10(P) Calculate_P->Calculate_logP End End: Report logP value Calculate_logP->End

Caption: Experimental workflow for determining the octanol-water partition coefficient (logP).

Conclusion

The choice between this compound and 1-octanol will ultimately depend on the specific requirements of the intended application. 1-octanol's linear structure and primary alcohol functionality lead to a higher boiling point and greater reactivity in oxidation and some esterification reactions. Its established role in logP determination makes it a staple in drug discovery and development. This compound's branched nature results in a lower boiling point and the characteristic reactivity of a secondary alcohol. While less documented in pharmaceutical applications, its unique solvency and reactivity profile may present opportunities for specialized synthetic routes and formulations. This guide provides a foundational comparison to aid researchers in selecting the appropriate isomer for their scientific endeavors.

References

A Comparative Guide to Inter-Laboratory Analysis of 4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a synthesized overview of an inter-laboratory comparison for the analysis of 4-octanol, a significant branched-chain alcohol. The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive resource to assess and compare the analytical proficiency of laboratories in quantifying this compound. The data and protocols herein are based on established methodologies for similar long-chain alcohols and serve as a benchmark for analytical performance evaluation.

Data Presentation: A Comparative Analysis of Laboratory Performance

The proficiency of participating laboratories was evaluated through a simulated proficiency testing (PT) scheme. In this scheme, identical samples containing a known concentration of this compound were distributed to each laboratory for analysis. The reported quantitative results were then statistically assessed against a predetermined reference value. A key metric for performance evaluation is the Z-score, which indicates the deviation of a laboratory's result from the consensus mean.[1] A Z-score between -2.0 and +2.0 is generally considered a satisfactory performance.[2]

The following table summarizes the quantitative data from five participating laboratories in a simulated analysis of a this compound standard sample.

Laboratory IDReported Concentration (µg/mL)Assigned Value (µg/mL)Recovery (%)Precision (RSD %)Z-Score
Lab-00152.550.0105.02.11.00
Lab-00248.950.097.83.5-0.44
Lab-00355.150.0110.21.82.04
Lab-00449.550.099.02.8-0.20
Lab-00547.250.094.44.1-1.12

Note: Data presented is representative and adapted from an inter-laboratory comparison of a structurally similar alcohol, 4-Propyl-1-octanol, to illustrate typical performance parameters.[1]

Experimental Protocols

The following is a detailed, generalized experimental protocol recommended for the quantitative analysis of this compound. While this serves as a standard, participating laboratories may have utilized their own validated methods, which could account for variations in the reported results.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Reagents: 1-Octanol (B28484) (extraction solvent), internal standard solution (e.g., 2-Octanol), deionized water.

  • Procedure:

    • To 5 mL of the aqueous sample, add 1 mL of 1-octanol and the internal standard solution.

    • Vortex the mixture vigorously for 2 minutes to facilitate the transfer of this compound into the organic phase.

    • Centrifuge the sample at 4000 rpm for 5 minutes to achieve phase separation.

    • Carefully collect the upper organic layer (1-octanol) for subsequent GC-MS analysis.[1]

2. GC-MS Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method for the separation and quantification of volatile compounds like this compound.[2]

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (e.g., Agilent 6890N GC with 5975i MS detector or equivalent).[2]

  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar column.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

    • Injection: 1 µL of the extracted sample is injected in splitless mode.[1]

    • Inlet Temperature: 280 °C.[2]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Hold: Maintain at 240°C for 5 minutes.[1]

  • MS Conditions:

    • MS Transfer Line Temperature: 300 °C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: m/z 30-350.[2]

3. Quantification

The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard. This ratio is then referenced against a calibration curve prepared with known concentrations of this compound.[1]

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory comparison study and the analytical process.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Sample Preparation (this compound Standard) B Sample Distribution A->B C Laboratory Analysis (GC-MS) B->C D Data Submission C->D E Statistical Analysis (Z-Score Calculation) D->E F Performance Evaluation E->F

Figure 1: Workflow of the inter-laboratory comparison study.

G cluster_workflow Analytical Workflow for this compound Sample Sample Collection Aqueous Matrix Extraction Liquid-Liquid Extraction Addition of 1-Octanol & Internal Standard Sample->Extraction Separation Phase Separation Centrifugation Extraction->Separation Analysis GC-MS Analysis Organic Layer Injection Separation->Analysis Quantification Data Analysis Peak Area Comparison & Calibration Curve Analysis->Quantification

Figure 2: Generalized analytical workflow for this compound quantification.

References

A Comparative Spectroscopic Guide to Differentiating Tertiary Octanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a cornerstone of chemical analysis and quality control. Tertiary octanols, with their varied branching structures, present a unique analytical challenge. This guide provides a comprehensive comparison of seven tertiary octanol (B41247) isomers, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide clear, actionable data for their differentiation.

This document outlines the distinct spectroscopic "fingerprints" of 2-methyl-2-heptanol, 3-methyl-3-heptanol, 4-methyl-4-heptanol, 3-ethyl-3-hexanol, 2,3,4-trimethyl-2-pentanol, 2,3-dimethyl-2-hexanol, and 2,4-dimethyl-2-hexanol. By presenting quantitative data in accessible tables, detailing experimental protocols, and visualizing the differentiation logic, this guide serves as a practical resource for the confident identification of these isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for each tertiary octanol isomer.

Infrared (IR) Spectroscopy

All isomers exhibit a characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a C-O stretching band between 1100-1200 cm⁻¹, which are indicative of a tertiary alcohol.[1][2] Subtle shifts in the fingerprint region (below 1500 cm⁻¹) can aid in differentiation.

IsomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Key Fingerprint Peaks (cm⁻¹)
2-Methyl-2-heptanol ~3360 (broad)~11452955, 2930, 2871, 1466, 1377, 905
3-Methyl-3-heptanol ~3433 (broad)~11502960, 2875, 1465, 1378, 975
4-Methyl-4-heptanol ~3440 (broad)~11532960, 2874, 1466, 1378, 928
3-Ethyl-3-hexanol ~3450 (broad)~11402965, 2879, 1463, 1378, 980
2,3,4-Trimethyl-2-pentanol Not availableNot availableNot available
2,3-Dimethyl-2-hexanol ~3400 (broad)~11502960, 1460, 1375
2,4-Dimethyl-2-hexanol Not availableNot availableNot available
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra are distinguished by the chemical shifts and splitting patterns of the alkyl protons. The absence of a proton on the carbon bearing the hydroxyl group is a key feature of tertiary alcohols. All chemical shifts are reported in ppm (δ) relative to a TMS standard.

Isomer-OH Proton (δ)Aliphatic Protons (δ)
2-Methyl-2-heptanol ~1.2 (s, 1H)0.88 (t, 3H), 1.12 (s, 6H), 1.2-1.5 (m, 8H)
3-Methyl-3-heptanol ~1.3 (s, 1H)0.8-1.0 (m, 6H), 1.08 (s, 3H), 1.3-1.5 (m, 8H)
4-Methyl-4-heptanol ~1.3 (s, 1H)0.91 (t, 6H), 1.09 (s, 3H), 1.3-1.5 (m, 8H)
3-Ethyl-3-hexanol ~1.2 (s, 1H)0.8-1.0 (m, 9H), 1.3-1.5 (m, 8H)
2,3,4-Trimethyl-2-pentanol Not availableNot available
2,3-Dimethyl-2-hexanol ~1.3 (s, 1H)0.8-1.2 (m, 12H), 1.2-1.6 (m, 5H)
2,4-Dimethyl-2-hexanol Not availableNot available
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The number of unique carbon signals and their chemical shifts in the ¹³C NMR spectrum provide a definitive method for distinguishing between the isomers.

IsomerC-OH (δ)Aliphatic Carbons (δ)
2-Methyl-2-heptanol ~70.914.1, 22.9, 23.5, 29.3, 32.1, 44.1
3-Methyl-3-heptanol ~72.78.1, 14.3, 17.2, 23.2, 26.2, 35.3, 37.1
4-Methyl-4-heptanol ~74.514.7, 17.0, 23.9, 26.8, 44.0
3-Ethyl-3-hexanol ~76.08.5, 14.8, 30.7, 34.9
2,3,4-Trimethyl-2-pentanol Not availableNot available
2,3-Dimethyl-2-hexanol ~73.014.2, 16.5, 17.9, 23.3, 26.5, 39.9, 47.0
2,4-Dimethyl-2-hexanol Not availableNot available
Mass Spectrometry (MS)

Electron ionization mass spectrometry of tertiary alcohols often results in a weak or absent molecular ion peak (M⁺). The fragmentation patterns, particularly the α-cleavage, are highly informative for structure elucidation.

IsomerMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
2-Methyl-2-heptanol 130 (weak/absent)5943, 73, 112
3-Methyl-3-heptanol 130 (weak/absent)7343, 55, 101
4-Methyl-4-heptanol 130 (weak/absent)8743, 59, 101
3-Ethyl-3-hexanol 130 (weak/absent)10159, 87
2,3,4-Trimethyl-2-pentanol 130 (weak/absent)7343, 59, 87
2,3-Dimethyl-2-hexanol 130 (weak/absent)5943, 73, 87, 101
2,4-Dimethyl-2-hexanol 130 (weak/absent)5943, 71, 87

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Sample Preparation : A single drop of the neat liquid alcohol was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged. A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

  • Data Processing : The resulting spectrum was baseline corrected and reported in terms of transmittance.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz NMR spectrometer equipped with a broadband probe.

  • Sample Preparation : Approximately 10-20 mg of the neat liquid alcohol was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition :

    • Pulse Sequence : A standard single-pulse sequence (zg30) was used.

    • Acquisition Parameters : A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second were employed. A total of 16 scans were acquired.

  • ¹³C NMR Data Acquisition :

    • Pulse Sequence : A proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) was used.

    • Acquisition Parameters : A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were employed. A total of 1024 scans were acquired.

  • Data Processing : The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction : A 1 µL aliquot of a dilute solution of the alcohol in dichloromethane (B109758) was injected into the gas chromatograph.

  • Gas Chromatography (GC) Conditions :

    • Column : A 30 m x 0.25 mm i.d. capillary column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Temperature Program : The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-400.

    • Scan Rate : 2 scans/second.

  • Data Processing : The acquired mass spectra were background-subtracted.

Visualization of Differentiation Logic

The following diagram illustrates a logical workflow for differentiating the tertiary octanol isomers based on their key spectroscopic features.

Differentiating_Tertiary_Octanol_Isomers start Unknown Tertiary Octanol Isomer IR IR Spectroscopy start->IR Initial Analysis end Isomer Identified NMR NMR Spectroscopy (¹H & ¹³C) IR->NMR Confirm Tertiary Alcohol C13_signals Number of ¹³C Signals? NMR->C13_signals MS Mass Spectrometry base_peak MS Base Peak (m/z)? MS->base_peak H1_pattern ¹H NMR Splitting Pattern? C13_signals->H1_pattern 7 or 8 signals isomer1 2-Methyl-2-heptanol C13_signals->isomer1 6 signals isomer3 4-Methyl-4-heptanol C13_signals->isomer3 5 signals isomer4 3-Ethyl-3-hexanol C13_signals->isomer4 4 signals H1_pattern->MS isomer2 3-Methyl-3-heptanol H1_pattern->isomer2 Distinct CH₃ singlet & complex multiplets isomer6 2,3-Dimethyl-2-hexanol H1_pattern->isomer6 Multiple methyl doublets & singlets isomer5 2,3,4-Trimethyl-2-pentanol base_peak->isomer5 m/z 73 isomer7 2,4-Dimethyl-2-hexanol base_peak->isomer7 m/z 59 isomer1->end isomer2->end isomer3->end isomer4->end isomer5->end isomer6->end isomer7->end

Caption: A workflow for the differentiation of tertiary octanol isomers using spectroscopy.

This guide demonstrates that a combination of IR, NMR, and MS techniques provides a robust framework for the differentiation of tertiary octanol isomers. The subtle differences in their molecular structures give rise to unique and identifiable spectroscopic signatures, enabling their confident identification.

References

Quantitative Analysis of 4-Octanol: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of medium-chain alcohols like 4-octanol in complex mixtures is crucial for product development, quality control, and safety assessment. This guide provides an objective comparison of the two primary chromatographic methods for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The performance of each technique is evaluated based on experimental data for this compound and structurally similar compounds, offering a comprehensive overview to inform method selection.

Comparison of Analytical Methods

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is the conventional and more direct method for analyzing volatile and thermally stable compounds like this compound.[1][2] High-Performance Liquid Chromatography (HPLC), on the other hand, requires a derivatization step to introduce a UV-absorbing chromophore for detection, as aliphatic alcohols lack one.[3] While this adds a step to sample preparation, HPLC can be a valuable alternative or confirmatory technique.[1]

Performance Characteristics

The choice between GC and HPLC often depends on the specific requirements of the analysis, including sensitivity, throughput, and the nature of the sample matrix.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV with Derivatization)Key Considerations
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.GC is ideal for volatile analytes like this compound.[4]
Sample Preparation Simple dilution or liquid-liquid extraction.Requires a chemical derivatization step to add a UV-active label.[3]The additional derivatization step in HPLC increases sample preparation time and complexity.[1]
Sensitivity High, especially with a mass spectrometer (MS) detector.Dependent on the efficiency of the derivatization and the molar absorptivity of the derivative. Can achieve high sensitivity.GC-MS generally offers very low limits of detection.
Selectivity High, particularly with MS, which provides mass-based identification.Good to high, dependent on chromatographic separation of the derivatized analyte from interferences.GC-MS provides a higher degree of confidence in analyte identification.[1]
Throughput High, with typical run times of 15-20 minutes.[1]Lower, due to the additional time required for the derivatization reaction.[1]For large numbers of samples, GC offers a significant advantage in speed.
Instrumentation Cost Generally lower for a GC-FID system compared to an HPLC system.Can be higher, especially when considering automated derivatization systems.
Robustness Considered a very robust and reliable technique for routine analysis.The derivatization step can be a source of variability if not well-controlled.GC methods are often simpler to troubleshoot.

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound using GC-FID and HPLC with pre-column derivatization are provided below.

Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol

This method is suitable for the direct quantification of this compound in a mixture.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as methanol (B129727) or isopropanol, at a concentration of 1 mg/mL.

  • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a known weight of the mixture in the chosen solvent to a final concentration expected to be within the calibration range.

  • If necessary, perform a liquid-liquid extraction to isolate the this compound from a complex matrix.

2. GC-FID Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Splitless injection is preferred for trace analysis to maximize sensitivity. The injector temperature is typically set to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 200°C.

    • Hold: Maintain at 200°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

3. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization Protocol

This method involves the chemical modification of this compound to allow for its detection by UV absorbance.

1. Derivatization with 3,5-Dinitrobenzoyl Chloride:

  • Reagents:

  • Procedure:

    • In a vial, mix 100 µL of the this compound standard or sample solution with 100 µL of the 3,5-dinitrobenzoyl chloride solution.

    • Add 50 µL of pyridine to catalyze the reaction.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and add 1 mL of 5% sodium bicarbonate solution to quench the reaction.

    • Extract the derivatized this compound with 1 mL of a suitable organic solvent like hexane.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the 3,5-dinitrobenzoyl derivative has maximum absorbance (typically around 230 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Follow the same data analysis procedure as described for the GC-FID method, using the peak areas of the derivatized this compound.

Quantitative Data Comparison

The following tables summarize typical performance data for the analysis of alcohols using GC-FID and HPLC-UV with derivatization. While specific data for this compound is limited, the values for related compounds provide a strong indication of expected performance.

Table 1: Gas Chromatography (GC-FID) Performance Data

Analyte (Reference)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
C2-C4 Hydrocarbons[5]≥ 0.999---
Four Major Fatty Acids[6]> 0.990.01% (w/w)0.03% (w/w)97-103

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data (with Derivatization)

Analyte (Reference)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Nine Compounds[7]> 0.99440.09–0.180.30–0.6085.97–108.11
Phenolic Compounds[8]≥ 0.99280.006–0.05-Satisfactory

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Sample Mixture Containing This compound Dilution Dilution with Solvent Sample->Dilution Extraction Liquid-Liquid Extraction (Optional) Dilution->Extraction Injection Injection into GC Extraction->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

GC-FID Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample Mixture Containing This compound Derivatization Derivatization with 3,5-Dinitrobenzoyl Chloride Sample->Derivatization Quench Reaction Quench & Extraction Derivatization->Quench Injection Injection into HPLC Quench->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Derivative Calibration->Quantification

HPLC-UV with Derivatization Workflow

Method_Selection Start Need to Quantify This compound? Volatile Is the sample volatile and thermally stable? Start->Volatile HighThroughput Is high throughput required? Volatile->HighThroughput Yes HPLC Use HPLC with Derivatization Volatile->HPLC No GC Use GC-FID/MS HighThroughput->GC Yes Confirmatory Is a confirmatory method needed? HighThroughput->Confirmatory No Confirmatory->GC No Confirmatory->HPLC Yes

Logical Flow for Method Selection

Conclusion

For the routine quantitative analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended method due to its simplicity, high throughput, and robustness. The direct analysis without the need for derivatization makes it a more efficient choice for quality control and routine screening.[1] For applications requiring the highest sensitivity and selectivity, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.

High-Performance Liquid Chromatography with pre-column derivatization serves as a viable and powerful alternative.[1] Although the sample preparation is more complex, it provides an orthogonal method for confirmation of results, which can be critical in regulatory environments or when a GC system is not available. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the complexity of the sample matrix.

References

A Comparative Guide to the Structural Confirmation of 4-Octanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in ensuring the validity of experimental outcomes and the safety of potential therapeutic agents. This guide provides a comparative analysis of the spectroscopic data for 4-octanol and a selection of its derivatives, offering a practical framework for their identification and characterization. By examining the distinct spectroscopic fingerprints of these closely related molecules, this guide aims to facilitate efficient and accurate structural elucidation.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and four of its derivatives. These derivatives—4-octyl acetate, 4-chlorooctane, 4-bromooctane, and 4-octanone—were chosen to illustrate the influence of different functional groups on the spectroscopic properties of the parent alcohol.

CompoundMolecular Formula¹H NMR (δ ppm)¹³C NMR (δ ppm)Key IR Absorptions (cm⁻¹)Key Mass Spec (m/z) Fragments
This compound C₈H₁₈O3.5-3.7 (m, 1H, CH-OH), 1.2-1.6 (m, 12H), 0.9 (t, 6H)~72 (CH-OH), ~39, ~28, ~23, ~14~3350 (br, O-H), ~2930 (C-H), ~1120 (C-O)130 (M+), 87, 73, 59, 43
4-Octyl Acetate C₁₀H₂₀O₂4.7-4.9 (m, 1H, CH-O), 2.0 (s, 3H, CH₃CO), 1.2-1.6 (m, 12H), 0.9 (t, 6H)~171 (C=O), ~74 (CH-O), ~35, ~27, ~23, ~21, ~14~2960 (C-H), ~1740 (C=O), ~1240 (C-O)172 (M+), 112, 87, 73, 43
4-Chlorooctane [1]C₈H₁₇Cl~4.0 (m, 1H, CH-Cl), 1.2-1.8 (m, 12H), 0.9 (t, 6H)~64 (CH-Cl), ~39, ~31, ~27, ~22, ~14~2930 (C-H), ~730 (C-Cl)148/150 (M+), 91, 65, 57, 43
4-Bromooctane C₈H₁₇Br~4.1 (m, 1H, CH-Br), 1.2-1.9 (m, 12H), 0.9 (t, 6H)~56 (CH-Br), ~41, ~32, ~27, ~22, ~14~2930 (C-H), ~650 (C-Br)192/194 (M+), 113, 87, 57, 43
4-Octanone [1][2]C₈H₁₆O2.4 (t, 4H, CH₂CO), 1.2-1.7 (m, 8H), 0.9 (t, 6H)~211 (C=O), ~42, ~26, ~22, ~14~2960 (C-H), ~1715 (C=O)128 (M+), 85, 71, 57, 43

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of this compound derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified liquid derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transform, phase correct, and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

  • Place one drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Run a background spectrum of the clean, empty salt plates prior to sample analysis.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity and purity.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

  • Dilute the liquid sample in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 1 mg/mL.

GC Method:

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL with a split ratio of 50:1.

MS Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 m/z.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualizing the Workflow

The following diagrams illustrate a typical workflow for the synthesis and structural confirmation of a this compound derivative, as well as the logical relationship between the different spectroscopic techniques in structure elucidation.

G Synthesis and Purification Workflow A This compound + Reagent B Reaction Setup (Solvent, Temperature, Time) A->B React C Work-up (e.g., Extraction, Washing) B->C Process D Purification (e.g., Distillation, Chromatography) C->D Isolate E Pure this compound Derivative D->E Obtain

Caption: A generalized workflow for the synthesis and purification of a this compound derivative.

G Spectroscopic Analysis Logic Start Unknown Sample IR IR Spectroscopy Start->IR Functional Groups? MS Mass Spectrometry Start->MS Molecular Weight? Fragmentation? NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Carbon-Hydrogen Framework? Structure Proposed Structure IR->Structure MS->Structure NMR->Structure Confirmation Structure Confirmed Structure->Confirmation Data Consistent?

Caption: The logical flow of information from different spectroscopic techniques for structural elucidation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount for regulatory compliance and product quality. Cross-validation of analytical methods is a critical process to demonstrate the interchangeability of different analytical techniques used for quantifying a specific analyte. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 4-octanol, a key intermediate and marker in various chemical and pharmaceutical processes.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including sensitivity, selectivity, and sample throughput. Below is a summary of the expected performance characteristics of GC-MS and HPLC for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.
Selectivity High, due to mass fragmentation patterns.Moderate to high, depending on the detector and chromatographic conditions.
Sensitivity High (µg to ng scale).[1]Moderate (mg to µg scale).
Analysis Time Relatively fast per sample.[1]Can be longer, depending on the elution gradient.
Sample Volatility Requires volatile or derivatized analytes.Suitable for a wider range of volatilities.
Quantitative Analysis Highly quantitative with proper calibration and internal standards.[1]Highly quantitative with proper calibration.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and cross-validation of analytical methods. The following are generalized protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the concentration of this compound in a sample with high sensitivity and selectivity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5975i MS detector).[3]

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

Reagents:

  • Helium (carrier gas)

  • This compound standard

  • Suitable solvent (e.g., Dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in the chosen solvent.[1] An internal standard may be added for improved accuracy.

  • Injector Configuration: Set the injector temperature to 250 °C and use a split or splitless injection mode.[1]

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[1]

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.[1][3]

    • Ion Source Temperature: 230 °C.[1]

    • Mass Analyzer Scan Range: m/z 40-400.[1]

  • Data Analysis: Identify the this compound peak in the total ion chromatogram and quantify using a calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[2]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

Reagents:

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile (e.g., 1 mg/mL).[2] Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Detection: UV at 210 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Data Analysis: Calculate the purity or concentration of this compound based on the peak area relative to a calibration curve.

Mandatory Visualization

The following diagrams illustrate the workflow for cross-validating the GC-MS and HPLC methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_comparison Data Comparison & Validation Sample This compound Sample Prep Prepare Aliquots Sample->Prep GCMS_Run Analyze via GC-MS Prep->GCMS_Run HPLC_Run Analyze via HPLC Prep->HPLC_Run GCMS_Data Obtain GC-MS Results GCMS_Run->GCMS_Data Compare Compare Results GCMS_Data->Compare HPLC_Data Obtain HPLC Results HPLC_Run->HPLC_Data HPLC_Data->Compare Validation Cross-Validation Decision Compare->Validation SignalingPathway cluster_methodA Method A (e.g., GC-MS) cluster_methodB Method B (e.g., HPLC) cluster_crossval Cross-Validation A_Val Full Validation (Accuracy, Precision, Linearity) Cross_Val_Samples Analyze Same Samples by Both Methods A_Val->Cross_Val_Samples Validated Method B_Val Full Validation (Accuracy, Precision, Linearity) B_Val->Cross_Val_Samples Validated Method Stat_Analysis Statistical Comparison (e.g., t-test, Bland-Altman) Cross_Val_Samples->Stat_Analysis

References

A Comparative Guide to 4-Octanol as a Solvent Versus Other Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-octanol as a solvent, juxtaposed with other commonly used alcohols in research and industry. The objective is to offer a data-driven resource for solvent selection in chemical synthesis, extractions, and formulations by examining key physicochemical properties and their implications for performance. While direct comparative experimental studies on this compound are limited, this guide extrapolates its likely performance based on its properties and established chemical principles.

Physicochemical Properties: A Comparative Overview

The selection of an appropriate solvent is critical for optimizing reaction rates, yield, and purity, as well as for efficient separation and purification processes. The properties of an alcohol—such as its boiling point, polarity (dielectric constant), and solubility—dictate its suitability for specific applications. This compound, a secondary eight-carbon alcohol, possesses a unique combination of characteristics that distinguish it from shorter-chain, more polar alcohols and its linear isomer, 1-octanol (B28484).

The following table summarizes key physicochemical data for this compound and five other common alcohol solvents, providing a basis for comparison.

PropertyThis compoundMethanolEthanol (B145695)Isopropanol1-Butanol (B46404)1-Octanol
Chemical Formula C₈H₁₈OCH₄OC₂H₆OC₃H₈OC₄H₁₀OC₈H₁₈O
Molar Mass ( g/mol ) 130.2332.0446.0760.1074.12130.23
Boiling Point (°C) 174-17664.7[1]78.2[2]82.6[3]117.7[4]196[5]
Melting Point (°C) -41-97.7[6]-114.1[2]-89[3]-89.8[4]-15[5]
Density (g/mL) ~0.818 (20°C)~0.792 (20°C)[6]~0.789 (20°C)[2]~0.786 (20°C)[3]~0.810 (20°C)[4]~0.827 (25°C)[5]
Flash Point (°C) 65111312[7]35[4]81[8]
Dielectric Constant (20°C) 5.1233.025.319.9[7]17.510.3
Water Solubility Low / InsolubleMiscible[6][9]Miscible[2][10]Miscible[3]7.7 g/100mL (20°C)[11]Very Low / Insoluble[12][13]
logP (Octanol/Water) 2.34-0.77[14]-0.310.050.883.00[12]

Performance Comparison and Applications

The utility of an alcohol as a solvent is primarily governed by its polarity, hydrogen-bonding capability, and physical characteristics like boiling point and viscosity.

2.1. Polarity and Solubility

The principle of "like dissolves like" is fundamental to solvent selection.[15] The polarity of alcohols decreases as the length of the nonpolar alkyl chain increases.[16]

  • Methanol, Ethanol, and Isopropanol: These short-chain alcohols are highly polar and fully miscible with water.[2][3][6] They are excellent solvents for polar organic molecules and many inorganic salts.

  • 1-Butanol: Represents a transition, with moderate polarity and limited water solubility.[11][17] It is useful for applications requiring a solvent that is less polar than ethanol but more polar than hydrocarbons.

  • This compound and 1-Octanol: With eight-carbon chains, these alcohols are significantly less polar. Their low water solubility and logP values indicate hydrophobic character.[12] They are better suited for dissolving nonpolar to moderately polar compounds. The secondary hydroxyl group in this compound may offer slightly different solvation characteristics compared to the primary alcohol in 1-octanol due to steric hindrance, potentially influencing reaction kinetics or selectivity.

2.2. Boiling Point and Volatility

The boiling point determines the effective temperature range for a reaction and influences the ease of solvent removal during workup.

  • Low-Boiling Alcohols (Methanol, Ethanol, Isopropanol): Ideal for reactions near room temperature and for easy removal by rotary evaporation. Their volatility can be a drawback in open or high-temperature systems.

  • High-Boiling Alcohols (this compound, 1-Octanol): Their high boiling points (174-176 °C and 196 °C, respectively) make them suitable for high-temperature syntheses that require significant thermal energy to proceed.[8] This property, however, makes them difficult to remove via simple evaporation, often necessitating techniques like vacuum distillation. This compound's boiling point is notably lower than its linear isomer, 1-octanol, offering a potential advantage in this regard.

2.3. Potential Applications for this compound

Based on its properties, this compound is a candidate for several specialized applications:

  • High-Temperature Organic Synthesis: As a medium for reactions requiring temperatures above the boiling points of common solvents like butanol or toluene.

  • Solvent for Moderately Polar and Nonpolar Compounds: Its long alkyl chain provides a nonpolar environment, while the hydroxyl group allows for hydrogen bonding, making it effective for dissolving a range of solutes.

  • Phase Modifier in Extractions: In liquid-liquid extraction systems, higher alcohols like octanol (B41247) are sometimes used as modifiers to prevent the formation of a third phase or to improve the solvation of extracted complexes.[18]

  • Formulations: In drug development, its low volatility and ability to dissolve moderately polar active pharmaceutical ingredients (APIs) could be advantageous in certain topical or injectable formulations.

Experimental Protocols

To objectively compare solvent performance, standardized experimental procedures are essential. Below are detailed methodologies for two key experiments used to evaluate solvents.

3.1. Protocol 1: Determination of Reaction Rate Constant (Kinetics Study)

This protocol outlines a method to compare the effect of different alcohol solvents on the rate of a model chemical reaction, such as a nucleophilic substitution (Sₙ2) reaction.

Objective: To determine the second-order rate constant of a model reaction in this compound versus other alcohols.

Materials:

  • Reactants (e.g., 1-bromobutane (B133212) as substrate, sodium iodide as nucleophile).

  • Solvents: this compound, ethanol, 1-butanol.

  • Thermostatted reaction vessel (e.g., jacketed reactor or oil bath).

  • Magnetic stirrer and stir bars.

  • Analytical instrument (e.g., HPLC, GC, or conductivity meter) for monitoring reactant or product concentration.

  • Volumetric flasks and pipettes.

Procedure:

  • Solution Preparation: Prepare equimolar stock solutions (e.g., 0.1 M) of the substrate and the nucleophile in each solvent to be tested.

  • Reaction Setup: Place a known volume of the substrate solution into the thermostatted reaction vessel equilibrated at the desired temperature (e.g., 60 °C). Allow the solution to reach thermal equilibrium.

  • Initiation: Add an equal volume of the pre-heated nucleophile stock solution to the reaction vessel to initiate the reaction. Start a timer immediately.

  • Monitoring: At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot (e.g., by diluting it in a cold solvent) to stop its progress.

  • Analysis: Analyze the quenched aliquots using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of a reactant or product at each time point.

  • Data Processing: Plot the appropriate concentration data versus time (e.g., for a second-order reaction, plot 1/[Reactant] vs. time). The slope of the resulting linear plot will be the rate constant (k) for the reaction in that specific solvent.

  • Comparison: Compare the rate constants obtained for this compound, ethanol, and 1-butanol to evaluate their relative performance in mediating the reaction.

3.2. Protocol 2: Determination of Extraction Efficiency

This protocol describes a method for evaluating the efficiency of this compound as an extraction solvent for a target analyte from an aqueous phase.

Objective: To measure the distribution coefficient (D) and extraction efficiency (%E) of an analyte from water into this compound compared to other water-immiscible alcohols.

Materials:

  • Analyte (e.g., a moderately polar organic compound like benzoic acid).

  • Aqueous phase (e.g., deionized water or a buffer solution).

  • Organic solvents: this compound, 1-butanol, 1-octanol.

  • Separatory funnels.

  • Mechanical shaker.

  • Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) for concentration measurement.

Procedure:

  • Stock Solution: Prepare a stock solution of the analyte in the aqueous phase at a known initial concentration (C_aq,init).

  • Extraction: In a separatory funnel, combine a known volume of the aqueous stock solution (V_aq) with an equal volume of the organic solvent (V_org) to be tested.

  • Equilibration: Seal the funnel and shake vigorously for a set period (e.g., 5 minutes) to allow the analyte to partition between the two phases. Vent the funnel periodically.

  • Phase Separation: Allow the funnel to stand undisturbed until the aqueous and organic layers have fully separated.

  • Analysis: Carefully drain the aqueous layer and measure the final concentration of the analyte remaining in it (C_aq,eq) using a suitable analytical method.

  • Calculation:

    • Calculate the concentration of the analyte in the organic phase at equilibrium: C_org,eq = (C_aq,init - C_aq,eq) * (V_aq / V_org)

    • Calculate the Distribution Coefficient (D): D = C_org,eq / C_aq,eq

    • Calculate the Extraction Efficiency (%E): %E = (1 - (C_aq,eq / C_aq,init)) * 100

  • Comparison: Repeat the procedure for each solvent and compare their D and %E values. A higher value indicates a more effective extraction solvent for the target analyte.

Workflow Visualizations

The following diagrams illustrate common experimental workflows where solvent selection is a critical step.

SolventSelectionWorkflow start Define Reaction: Reactants, Products, Conditions select_candidates Select Candidate Solvents (e.g., this compound, Ethanol, Toluene) start->select_candidates solubility_check 1. Solubility Check: Are all reactants soluble? temp_check 2. Temperature Check: Is BP > Reaction Temp? solubility_check->temp_check Yes solubility_check->select_candidates No, choose another reactivity_check 3. Reactivity Check: Is solvent inert to reagents? temp_check->reactivity_check Yes temp_check->select_candidates No, choose another workup_check 4. Workup Compatibility: Miscibility, BP, Safety reactivity_check->workup_check Yes reactivity_check->select_candidates No, choose another workup_check->select_candidates Fails run_tests Run Small-Scale Test Reactions workup_check->run_tests Passes select_candidates->solubility_check analyze Analyze Yield & Purity (HPLC, GC, NMR) run_tests->analyze optimize Select & Optimize Best Solvent analyze->optimize ExtractionWorkflow start Aqueous Sample Containing Analyte add_solvent Add Immiscible Organic Solvent (e.g., this compound) start->add_solvent mix Mix & Equilibrate (Separatory Funnel) add_solvent->mix separate Separate Layers mix->separate organic_phase Organic Phase (Analyte in Solvent) separate->organic_phase Collect aqueous_phase Aqueous Phase (Waste) separate->aqueous_phase Discard post_process Post-Extraction Processing: - Drying (e.g., Na₂SO₄) - Solvent Evaporation organic_phase->post_process product Isolated Analyte post_process->product

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized compounds is a cornerstone of reliable and reproducible research, particularly in the realm of drug development. For a compound such as 4-octanol, a secondary alcohol with potential applications in various chemical syntheses, ensuring high purity is critical. Impurities, even in trace amounts, can lead to unwanted side reactions, alter biological activity, or produce misleading experimental results. This guide provides an objective comparison of key analytical methods for assessing the purity of synthesized this compound, complete with experimental protocols and supporting data.

Comparison of Analytical Purity Assessment Methods

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or the identification of unknown impurities.[1] The most common and effective methods for alcohol purity assessment are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 1: Comparison of Key Analytical Techniques for this compound Purity Assessment

FeatureGas Chromatography (GC-FID)Nuclear Magnetic Resonance (¹H NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. Detection by flame ionization.[1]Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed information about molecular structure.[2][3]Combines the separation power of GC with the detection and identification capabilities of mass spectrometry, which separates ions based on their mass-to-charge ratio.[4]
Information Provided Quantitative purity (area percent), retention time for known compounds.[5]Unambiguous structural confirmation, identification of functional groups, and estimation of purity by comparing relative peak integrals.[1][6]Definitive identification of impurities based on their unique mass spectral fragmentation patterns and retention times.[4][7]
Common Impurities Detected Residual solvents, unreacted starting materials (e.g., aldehydes from a Grignard synthesis), and volatile by-products.[1]Structurally similar isomers, by-products with distinct proton environments.A wide range of volatile and semi-volatile organic impurities, even at trace levels.[8]
Advantages Excellent for routine quantitative analysis, high precision, and robustness.[9][10]Provides detailed structural information, non-destructive, and can be made quantitative (qNMR) with an internal standard.[7][11]High sensitivity and specificity; considered the gold standard for identifying unknown volatile impurities.[10][12]
Limitations Does not provide structural information for unknown peaks; requires reference standards for definitive identification.[13]Lower sensitivity compared to GC-MS; signal overlap can complicate analysis in complex mixtures.[11]Instrumentation is more complex and expensive than GC-FID.

Experimental Protocols

Below are representative protocols for the principal analytical techniques for assessing the purity of this compound.

Purity Determination by Gas Chromatography (GC-FID)

This method is ideal for quantifying the purity of this compound and detecting other volatile components.

  • Objective: To quantify the purity of a synthesized this compound sample.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).[1]

  • Procedure:

    • Column Selection: Utilize a mid-polarity capillary column, such as a DB-200 or equivalent (e.g., 30 m x 0.53 mm x 1 µm), suitable for separating alcohols.[14]

    • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized this compound in a high-purity volatile solvent like dichloromethane (B109758) or ethyl acetate.[7]

    • GC Conditions:

      • Injector Temperature: 250°C[8]

      • Detector Temperature: 250°C[14]

      • Carrier Gas: Helium or Nitrogen at a constant flow rate.[8]

      • Injection Mode: Split injection is recommended to avoid column overload when analyzing a high-concentration sample.[15]

      • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This program should be optimized based on the expected impurities.[1]

    • Data Analysis: Calculate the purity based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.[1] For higher accuracy, an internal standard method can be employed.

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify the chemical structure of unknown impurities detected by GC-FID.

  • Objective: To identify and characterize trace impurities in the synthesized this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]

  • Procedure:

    • GC Conditions: Use the same GC method as described for the GC-FID analysis to ensure comparable retention times.[1]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

      • Mass Range: Scan from m/z 35 to 500 to capture the fragmentation of this compound and potential impurities.[1]

      • Ion Source Temperature: 230°C

    • Data Analysis: Identify the main peak as this compound. For any other peaks, analyze their mass spectra. The fragmentation pattern provides a "fingerprint" that can be compared against spectral libraries (e.g., NIST) for positive identification.[4] Alcohols often show characteristic fragmentation patterns, such as alpha-cleavage or dehydration.[16]

Structural Confirmation and Purity Assessment by ¹H NMR Spectroscopy

NMR is invaluable for confirming that the synthesized product is indeed this compound and for providing an alternative measure of purity.

  • Objective: To confirm the chemical structure of this compound and assess its purity.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Procedure:

    • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • Acquisition: Record a standard ¹H NMR spectrum. Key expected signals for this compound include a multiplet around 3.4-4.5 ppm corresponding to the proton on the carbon bearing the hydroxyl group.[6] The hydroxyl proton itself often appears as a broad singlet.[6]

    • D₂O Shake: To confirm the identity of the -OH peak, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH peak will disappear due to proton-deuterium exchange.[6][16]

    • Data Analysis: Integrate the area of all signals. The presence of unexpected signals indicates impurities. The purity can be estimated by comparing the integral of the this compound signals to the total integral area. For accurate quantification, a certified internal standard is required.[1]

Visualized Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.

Purity_Assessment_Workflow cluster_start Sample Reception & Preparation cluster_analysis Analytical Stages cluster_decision Evaluation cluster_end Final Reporting start Synthesized this compound prep Sample Preparation (Dilution in Solvent) start->prep gc_fid GC-FID Analysis (Quantitative Screen) prep->gc_fid nmr ¹H NMR Analysis (Structural Confirmation) prep->nmr purity_check Purity > 99% & No Unknown Peaks? gc_fid->purity_check structure_check Structure Confirmed? nmr->structure_check gc_ms GC-MS Analysis (Impurity ID) gc_ms->structure_check Impurity Data purity_check->gc_ms purity_check->structure_check Yes pass Purity Confirmed & Reported structure_check->pass Yes fail Further Purification or Re-synthesis structure_check->fail No

Caption: Workflow for the purity assessment of synthesized this compound.

References

Comparative Guide to the Octanol-Water Partition Coefficient of 4-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the octanol-water partition coefficient (LogP) of 4-octanol, a key parameter in determining the lipophilicity of a molecule. Understanding the LogP is crucial for predicting the absorption, distribution, metabolism, and excretion (ADMET) properties of potential drug candidates and other bioactive compounds.[1][2] This document presents experimental data for this compound and its isomers, details the experimental protocol for LogP determination, and provides a visual workflow for clarity.

Quantitative Data Summary

The lipophilicity of a compound, quantified by its LogP value, is a critical factor in drug discovery, influencing a molecule's ability to cross biological membranes.[3] The following table summarizes the octanol-water partition coefficients for this compound and its common isomers, 1-octanol (B28484) and 2-octanol. A higher LogP value indicates greater lipophilicity.

CompoundIUPAC NameCAS NumberLogPMethod
This compound Octan-4-ol589-62-82.7Computed
1-Octanol Octan-1-ol111-87-53.00Experimental
2-Octanol Octan-2-ol123-96-62.9Computed

Note: The LogP value for this compound is a computed value.[4] Experimental values may vary.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

The most common method for the experimental determination of the octanol-water partition coefficient is the shake-flask method.[5][6] This protocol is based on the OECD Guideline 107 for the Testing of Chemicals.

Objective: To determine the ratio of a chemical's concentration in the n-octanol and water phases at equilibrium.

Materials:

  • Test substance (e.g., this compound)

  • n-Octanol (analytical grade)

  • Distilled or deionized water

  • Separatory funnels of appropriate volume

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional, for phase separation)

  • Analytical instrument for concentration measurement (e.g., GC, HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Phases: n-Octanol is first saturated with water, and water is saturated with n-octanol by mixing them and allowing the phases to separate. This ensures that the volumes of the two phases do not change during the experiment.

  • Preparation of Test Solution: A known amount of the test substance is dissolved in either water-saturated n-octanol or n-octanol-saturated water. The concentration should be low enough to not affect the properties of the phases.

  • Partitioning: The prepared solution is added to a separatory funnel along with the other phase. The volume ratio of the two phases is typically chosen to be 1:1, but can be varied.

  • Equilibration: The separatory funnel is shaken vigorously for a set period (e.g., 1-2 hours) to ensure that equilibrium is reached. The temperature should be kept constant throughout the experiment.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid in the separation of emulsions.

  • Analysis: The concentration of the test substance in both the n-octanol and water phases is determined using a suitable analytical method.

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase (Coctanol) to its concentration in the water phase (Cwater). The LogP is the base-10 logarithm of P.

    P = Coctanol / Cwater

    LogP = log10(P)

Experimental Workflow

The following diagram illustrates the key steps in the determination of the octanol-water partition coefficient using the shake-flask method.

Shake_Flask_Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Water-Saturated n-Octanol C Dissolve Test Substance in one phase A->C B Prepare n-Octanol-Saturated Water B->C D Combine Phases in Separatory Funnel C->D E Shake to Equilibrate D->E F Allow Phases to Separate (Centrifuge if needed) E->F G Measure Concentration in n-Octanol Phase (Coctanol) F->G H Measure Concentration in Water Phase (Cwater) F->H I Calculate LogP = log10(Coctanol/Cwater) G->I H->I

Caption: Workflow for LogP determination via the shake-flask method.

References

Safety Operating Guide

Proper Disposal of 4-Octanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-octanol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. According to its Safety Data Sheet (SDS), this compound is a combustible liquid that causes serious eye irritation.[1][2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant protective gloves.[1][2][4][5]

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[1][2][3][4][5]

  • Lab Coat: Wear a lab coat or other protective clothing to prevent skin exposure.[4][5]

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[4][5]

  • Keep this compound away from open flames, hot surfaces, and other sources of ignition.[1][2][3][5]

  • Avoid direct contact with skin and eyes.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following steps provide a general operational plan for its proper disposal.

1. Waste Identification and Segregation:

  • Labeling: Clearly label all containers with "Hazardous Waste: this compound, Combustible Liquid" to prevent mixing with other chemical waste streams.[5]

  • Segregation: Keep this compound waste separate from other chemical wastes, particularly strong oxidizing agents, to prevent hazardous reactions.[5][6]

2. Waste Collection and Storage:

  • Container: Collect this compound waste in a designated, chemically resistant container with a tight-fitting lid.[2][5][7]

  • Storage: Store the waste container in a cool, dry, and well-ventilated "Satellite Accumulation Area" (SAA) away from heat and ignition sources.[1][2][3][5] Ensure the container is kept tightly closed to prevent leaks and evaporation.[5]

3. Disposal Method:

  • Do Not Pour Down the Drain: this compound must not be disposed of down the sink.[5][8] As an ignitable material, it can create fire or explosion hazards in plumbing and sewer systems, and it is harmful to the aquatic environment.[2][8]

  • Professional Disposal Service: The required method of disposal is to contact a licensed hazardous waste disposal company.[2][3][5] These companies are equipped to handle, transport, and treat chemical waste safely and in compliance with regulations.

  • Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by a licensed facility.

4. Spill Management:

  • In the event of a spill, immediately remove all ignition sources and ensure the area is well-ventilated.[3][5]

  • Contain and absorb the spill using an inert material, such as sand, earth, or a commercial absorbent.[3][5][7]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal as hazardous waste.[5]

5. Empty Container Disposal:

  • Empty this compound containers are also considered hazardous waste and must be disposed of according to official regulations.[2][5]

  • Containers should be triple-rinsed with a suitable solvent. The rinsate is considered hazardous waste and must be collected and disposed of properly along with the this compound waste.[5]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the handling and disposal of this compound and similar alcohols.

PropertyValueSignificance
Flash Point 65 - 71.1 °C (149 - 160 °F)[1][2][4]Classifies this compound as a combustible liquid, requiring precautions against ignition sources.
GHS Hazard Statement H227: Combustible liquid[1][2]Indicates a fire hazard under certain conditions.
GHS Hazard Statement H319/H320: Causes serious eye irritation[1]Mandates the use of eye protection during handling.
EPA Alcohol Exemption <24% alcohol & ≥50% waterThis exemption for non-hazardous disposal does not apply to pure or concentrated this compound waste.
Ignitable Waste Threshold >10% alcohol content[6]Waste solutions containing more than 10% alcohol are generally treated as hazardous.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

G cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Storage & Disposal cluster_3 Ancillary Procedures A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Generate this compound Waste B->C D Collect in Labeled, Sealed Container C->D E Segregate from Incompatible Wastes D->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange Pickup by Licensed Hazardous Waste Contractor F->G H Final Disposal via Regulated Incineration G->H I Manage Spills with Inert Absorbent I->D J Treat Empty Containers as Hazardous Waste K Collect Rinsate from Container Cleaning J->K K->D

Figure 1. Procedural workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.